Dihydrogenborate

Catalog No.
S618643
CAS No.
39201-27-9
M.F
BH2O3-
M. Wt
60.83 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrogenborate

CAS Number

39201-27-9

Product Name

Dihydrogenborate

IUPAC Name

dihydrogen borate

Molecular Formula

BH2O3-

Molecular Weight

60.83 g/mol

InChI

InChI=1S/BH2O3/c2-1(3)4/h2-3H/q-1

InChI Key

URSLCTBXQMKCFE-UHFFFAOYSA-N

SMILES

B(O)(O)[O-]

Canonical SMILES

B(O)(O)[O-]

Dihydrogenborate is a borate ion. It is a conjugate base of a boric acid. It is a conjugate acid of a hydrogenborate.

dihydrogen borate structure and bonding

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure and Bonding

The dihydrogen borate ion, with the formula H₂BO₃⁻ or often written as [B(OH)₂O]⁻ or [BO(OH)₂]⁻, is the conjugate base of boric acid (H₃BO₃) after the first deprotonation [1] [2].

  • Molecular Geometry: The structure is derived from boric acid, which has a trigonal planar geometry around the central boron atom [2]. In the dihydrogen borate ion, the boron atom is expected to remain sp² hybridized and bonded to three oxygen atoms.
  • Resonance and Formal Charge: The electronic structure is best described by resonance, which delocalizes the negative charge over the oxygen atoms. The table below shows the calculation of formal charges for one dominant resonance structure. Formal charge is calculated as: Valence electrons - (Lone pair electrons + ½ Bonding electrons) [3] [4].

Table: Formal Charge Calculation for a Key Resonance Structure of H₂BO₃⁻

Atom Valence Electrons Nonbonding Electrons Bonding Electrons (÷2) Formal Charge
Boron (B) 3 0 4 (÷2) = 2 +1
Oxygen (O1) 6 4 4 (÷2) = 2 0
Oxygen (O2) 6 6 2 (÷2) = 1 -1
Oxygen (O3) 6 6 2 (÷2) = 1 -1

The following diagram illustrates the primary resonance forms that contribute to the structure of the dihydrogen borate ion, showing the delocalization of the negative charge.

G A O   -H-OBO-H B O-HH-OBO   - A->B Resonance C O-HO   -BO-H B->C Resonance

Figure: Resonance structures of the dihydrogen borate ion. The negative charge is delocalized across the oxygen atoms.

  • Boron-Oxygen Bonding: The B-O bond in hydroxy-boron compounds has a significant contribution from pπ-pπ dative bonding [5]. A lone pair from a hydroxyl oxygen atom donates into the empty p orbital on the electron-deficient boron, giving the B–O bond some double-bond character. This interaction shortens and strengthens the bond.

Experimental and Analytical Insights

While direct protocols for dihydrogen borate are scarce, research on boric acid and related boron compounds provides relevant methodologies.

  • Preparation of High-Purity Boric Acid: One study detailed the preparation of high-purity ¹⁰B boric acid from ¹⁰BF₃–methanol complex and calcium chloride in deionized water [6]. The optimal conditions were:

    • Reaction Time: 20 hours
    • Molar Ratio (n(CaCl₂) : n(¹⁰BF₃–methanol complex)): 3:1
    • Water Amount: 1 L per mol of complex
    • Additive: H₂O₂ was used to oxidize and remove Fe²⁺ impurities.
    • Purification: The product was purified via cooling crystallization and recrystallization, achieving 99.95% purity [6].
  • Structural Characterization Techniques:

    • Vibrational Spectroscopy: Infrared (IR) spectroscopy is used to verify the formation of boric acid by comparing its spectrum to a standard [6].
    • X-Ray Diffraction (XRD): Used to confirm the crystal structure and phase of the produced boric acid [6].
    • Neutron Diffraction: This technique is particularly powerful for accurately locating light atoms, especially hydrogen, within a crystal structure [7]. It has been used to study hydrogen and dihydrogen bonding in related boron-nitrogen compounds.

Applications and Relevance

The dihydrogen borate ion and its parent compound, boric acid, are functionally important in several fields.

  • Nuclear Industry: Boric acid is widely used as a neutron capture agent in the coolant systems of pressurized water reactors to control the nuclear fission rate. Enriched ¹⁰B boric acid is particularly effective due to ¹⁰B's high thermal neutron absorption cross-section [6].
  • Medicine: Boric acid itself has well-known antiseptic properties and is used in topical medical and cosmetic applications [2]. Furthermore, ¹⁰B is a key component in developing boronated drugs for Boron Neutron Capture Therapy (BNCT), an experimental treatment for certain types of tumors [6].

References

dihydrogen borate vs boric acid properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Relationship

Boric acid is a weak inorganic acid that does not dissociate in the classical manner of most acids. Instead, it acts as a Lewis acid, accepting a hydroxide ion (OH⁻) from water [1].

The dissociation equilibrium in aqueous solution is best represented as: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

In this reaction, the species B(OH)₄⁻ is the tetrahydroxyborate ion, which is equivalent to the dihydrogen borate ion (H₂BO₃⁻). These are different ways of representing the same conjugate base, emphasizing its tetrahedral structure in solution [1]. The table below summarizes their core identities.

Property Boric Acid (H₃BO₃) Dihydrogen Borate (H₂BO₃⁻)
Chemical Role Weak Lewis acid Conjugate base (of H₃BO₃)
Predominant Structure in Water B(OH)₃ B(OH)₄⁻
Acid Dissociation Constant (pKa) pKₐ ≈ 9.14-9.24 [1] [2]
Boron Blood Level at Developmental NOAEL (rats) ~1270 ng B/g [3]

Experimental Considerations and Buffer Preparation

Boric acid and its salts, like potassium dihydrogen borate (KH₂BO₃), are commonly used to prepare buffer solutions in the pH range around their pKₐ value.

Buffer Preparation Methodology: A standard protocol for preparing a borate buffer is as follows:

  • Prepare Stock Solutions: Create a 0.2 M solution of boric acid (H₃BO₃) and a 0.2 M solution of its salt (e.g., potassium dihydrogen borate, KH₂BO₃).
  • Mix Solutions: Combine the two stock solutions in varying volume ratios to achieve the desired pH.
  • Verify pH: Use a calibrated pH meter to measure the final pH of the buffer mixture accurately. The Henderson-Hasselbalch equation, pH = pKₐ + log([A⁻]/[HA]), can be used to estimate the pH, where [HA] is the concentration of boric acid and [A⁻] is the concentration of dihydrogen borate [1].

The following diagram illustrates the logical workflow for preparing and verifying a borate buffer solution:

G Start Start Buffer Prep Stock Prepare 0.2M Stock Solutions: - H3BO3 (Acid) - KH2BO3 (Salt) Start->Stock Mix Mix Stock Solutions in Calculated Ratio Stock->Mix Theory pH ≈ Target? Mix->Theory Hasselbalch Eqn. Adjust Adjust Ratio Theory->Adjust No Verify Measure pH with Calibrated Meter Theory->Verify Yes Adjust->Mix Final pH = Target? Verify->Final Final->Adjust No Use Use Buffer Final->Use Yes

Buffer preparation and verification workflow

Biological and Toxicological Profile

From a toxicological perspective, especially in regulatory science, inorganic borates are often addressed collectively as "boron" (B) because of their behavior in the body.

Key Toxicokinetic and Toxicodynamic Properties:

  • Uniformity in the Body: Due to the high pKₐ of boric acid, ingested inorganic borates (like sodium borate or borax) are rapidly and completely absorbed, distributed, and excreted in the urine almost exclusively as non-dissociated boric acid [3]. This is why toxicity is often discussed in terms of total boron exposure.
  • Critical Effects: Animal studies have identified the male reproductive system and developmental toxicity as the most sensitive targets. The primary lesion observed is an inhibition of spermiation (the release of mature sperm) [3].
  • Estimated Thresholds: The No-Observed-Adverse-Effect Level (NOAEL) for fertility effects in male rats is 17.5 mg B/kg body weight per day, and for developmental effects, it is 9.6 mg B/kg body weight per day [3]. A comparative toxicology review concludes that the doses causing effects in animals are far higher than any level to which the human population is normally exposed [4].

Safety and Handling for Laboratory Use

While industrial exposure poses the highest risk, prudent laboratory practices are essential.

  • Primary Hazards: Acute hazards include irritation to the skin, eyes, and respiratory tract. Of greater concern for researchers is the potential for reproductive and developmental toxicity based on animal data for high, repeated doses [3] [5].
  • Essential Safety Protocols:
    • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat. If handling powder, use appropriate dust control to prevent inhalation [5].
    • Hygiene: Wash hands thoroughly after handling.
    • Control Measures: Use in a well-ventilated area or fume hood. Keep containers tightly sealed and clearly labeled.

References

dihydrogen borate equilibrium in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Dihydrogen Borate in Acid-Base Equilibrium

The dihydrogen borate anion (H₂BO₃⁻) appears in the stepwise dissociation of boric acid. The quantitative data from a general table of acid and base strength is summarized below for easy reference [1].

Acid Name Acid Formula Ka Base Name Base Formula
Boric Acid H₃BO₃ 5.8 × 10⁻¹⁰ Dihydrogen borate ion H₂BO₃⁻
Dihydrogen borate ion H₂BO₃⁻ 1.8 × 10⁻¹³ Hydrogen borate ion HBO₃²⁻
Hydrogen borate ion HBO₃²⁻ 1.6 × 10⁻¹⁴ Borate ion BO₃³⁻

> Interpretation of the Data: The relatively small Ka value for boric acid (5.8 × 10⁻¹⁰) confirms it is a very weak acid. The subsequent, even smaller Ka values for H₂BO₃⁻ and HBO₃²⁻ indicate that the second and third dissociation steps are extremely unfavorable, making the BO₃³⁻ anion a relatively strong base in aqueous solutions [1].

Complexation with Poly(Vinyl Alcohol)

The equilibrium between borate ions and other molecules is crucial in practical applications. Research shows that dihydrogen borate (H₂BO₃⁻) can form complexes with poly(vinyl alcohol) (PVA) in dilute aqueous solutions [2].

  • Binding Behavior: The amount of borate bound to PVA increases with rising borax concentration, eventually reaching a maximum asymptote at high concentrations [2].
  • Equilibrium Constant Variation: The complexation equilibrium constant is not fixed; it decreases, then increases, and finally decreases again with increasing borax concentration. This is due to a balance between [2]:
    • Electrostatic Repulsion: Negatively charged borate ions repel the negatively charged PVA-borate complexes.
    • Charge Shielding: At higher concentrations, free sodium (Na⁺) ions shield the charges, making the complexes behave more like neutral polymers.

The following diagram illustrates this dynamic equilibrium process.

BoratePVAEquilibrium cluster_Low Low Borax cluster_High High Borax FreeBorate Free Borate Ion Complex PVA-Borate Complex FreeBorate->Complex Complexation FreePVA Free PVA Diol FreePVA->Complex Complexation Complex->FreeBorate Dissociation Complex->FreePVA Dissociation LowBorax Low Borax Concentration HighBorax High Borax Concentration FreeBorate_High Free Borate Ion Complex_High PVA-Borate Complex (Neutral Behavior) FreeBorate_High->Complex_High Reduced Complexation

Dynamic equilibrium of PVA-borate complexation [2]

Stabilization in a Host Lattice

Dihydrogen borate is typically a transient species in solution, but it can be stabilized under specific conditions. A key study successfully isolated and stabilized the BO(OH)₂⁻ anion (dihydrogen borate) by crystallizing it within a hydrogen-bonded host lattice of a urea-containing compound, (CH₃)₄N⁺BO(OH)₂⁻·2(NH₂)₂CO·H₂O [3].

  • Stabilization Mechanism: The urea host lattice features parallel, unidirectional channels. The dihydrogen borate anions are trapped within these channels and stabilized through extensive hydrogen bonding with their nearest neighbors [3].
  • Research Significance: This demonstrates a method to isolate and study otherwise elusive species, which is critical for understanding their fundamental chemistry and structure.

Graphviz for Diagramming Chemical Processes

Graphviz is a powerful tool for programmatically creating clear and consistent diagrams, which is ideal for documenting chemical equilibria and experimental workflows [4] [5]. The example below shows a generic experimental workflow applicable to studying such systems.

ExperimentalWorkflow Prep Sample Preparation Equil Equilibrium Reaction Prep->Equil Initiates Analysis Analysis & Data Collection Equil->Analysis Yields Equilibrium Mixture Model Modeling & Fitting Analysis->Model Provides Raw Data Model->Analysis Refines Parameters

General workflow for equilibrium studies [2] [6]

References

total boron calculation from dihydrogen borate concentration

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept and Calculation of Total Boron

The fundamental definition of Total Boron (BT) is the sum of the concentrations of all dissolved boron species in a solution. In most environmental and biological contexts, this primarily includes boric acid and the borate ion [1].

The core calculation is straightforward:

BT = [H3BO3] + [H2BO3-]

Where:

  • [H3BO3] is the concentration of boric acid.
  • [H2BO3-] is the concentration of the borate ion (dihydrogen borate) [1].

The distribution between these two species is governed by the solution's pH. Therefore, to calculate the total boron from the concentration of dihydrogen borate, you must know the pH to determine the fraction of total boron that exists as the borate ion.

Analytical Methods for Boron Quantification

For accurate quantification, especially at low concentrations, plasma-based techniques are standard. The following table compares the two primary methods, ICP-OES and ICP-MS.

Feature ICP-OES (Inductively Coupled Plasma Optical Emission Spectrometry) ICP-MS (Inductively Coupled Plasma Mass Spectrometry)
Principle Measures light emitted by excited boron atoms at characteristic wavelengths [2]. Measures mass-to-charge ratio of ionized boron atoms (e.g., 11B) [3] [2].
Typical Wavelength/Mass 208.900 nm, 249.678 nm, 249.773 nm, or 182.52 nm [3] [2]. 11B is the preferred isotope for measurement [3].
Detection Limit Generally lower; e.g., 0.006 mg·L-1 (identification) [3]. Generally higher; e.g., 0.036 mg·L-1 for 11B (identification) [3].
Key Challenges Spectral interference, especially from high iron concentrations which can create overlapping emission peaks [2]. Matrix suppression from high dissolved solids, memory effect, isobaric interference [2] [4].

Detailed Experimental Protocol for Complex Matrices

For samples with a high-salt matrix (e.g., halite, biological fluids, or seawater), direct measurement is often impossible due to interferences. The protocol below, adapted from geochemical research, details a robust method for such samples using resin-based purification and ICP analysis [3].

The following diagram outlines the key stages of this multi-step sample preparation workflow:

G Start Sample Solution (High-salt matrix) Step1 1. Adjust pH to 7-8 with NH₃ Converts boron to B(OH)₄⁻ Start->Step1 Step2 2. Boron-Specific Resin (Amberlite IRA 743) Adsorbs borate anions Step1->Step2 Step3 3. Elution with 0.1M HCl at 75°C Releases boron as H₃BO₃ Step2->Step3 Step4 4. Mixed-Bed Ion Exchange Removes residual Na⁺, Cl⁻, H⁺ Step3->Step4 Step5 5. Analysis ICP-OES or ICP-MS Step4->Step5 End Quantified Total Boron Step5->End

Workflow for boron analysis in high-salt matrices

Step-by-Step Procedure:
  • Sample Preparation: Dissolve the solid sample (e.g., 5.0 g of halite) in deionized water (e.g., 50 mL). For liquid samples, proceed directly [3].
  • pH Adjustment: Adjust the pH of the solution to the alkaline range of 7–8 using high-purity ammonia. This step is critical because the boron-specific resin adsorbs boron effectively only in the form of tetrahydroxyborate anion [B(OH)4-] [3].
  • Boron Enrichment & Primary Matrix Removal: Pass the alkaline solution through a column containing Amberlite IRA 743 boron-specific resin. This resin selectively captures the borate anions, allowing most of the high-salt matrix (like NaCl) to be washed away [3].
  • Boron Elution: Elute the adsorbed boron from the resin using 10 mL of 0.1 mol·L-1 hydrochloric acid (HCl) at 75°C. Elevated temperature is essential for efficient elution from this type of resin. The boron in the eluent is now in the form of boric acid (H3BO3) [3].
  • Secondary Purification: To remove any remaining ions from the acid eluent, pass it through a mixed-bed ion exchange column. This column typically contains an equal-volume mixture of a strong acid cation resin (e.g., Dowex 50 W×8) and a weak-base anion resin. This step ensures the final solution is compatible with the ICP instrument [3].
  • Instrumental Analysis: Analyze the purified solution using ICP-OES or ICP-MS according to the parameters outlined in the table above. This method has demonstrated boron recoveries of 97.8% to 104%, confirming its reliability [3].

Application in Complex Systems: The Case of Steel

In metallurgy, calculating "soluble boron" is crucial for designing high-strength steels. The presence of nitrogen complicates the picture, as it can precipitate with boron to form boron nitride (BN), rendering the boron ineffective.

Researchers use a solubility product to determine how much boron remains in solution. A typical approach involves solving an equation based on the solubility product for BN in austenite. If the actual boron concentration exceeds the maximum soluble concentration calculated from the residual nitrogen, boron nitride precipitates. The amount of soluble boron can then be found by solving the mass balance equation using the solubility product [5].

Summary of Key Parameters

For quick reference, here are critical technical parameters from the research:

Parameter Details Source
Molar Mass of Boron 10.811 g/mol [6]
ICP-OES Wavelength 208.900 nm, 249.678 nm, 249.773 nm [3] [2]
ICP-MS Isotope 11B [3]
Boron-Specific Resin Amberlite IRA 743 [3]
Boron Recovery Rate 97.8% - 104% (for resin method) [3]

References

Computational Characterization of Boron-Oxygen Bonds

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed technical data comes from computational studies on molecules with boron-oxygen multiple bonds. The table below summarizes key quantitative findings from these investigations [1] [2].

Compound / System B-O Bond Length (Å) Bond Order Primary Characterization Method Key Finding
Acyclic HN=CH-CH=CH-NH-BO ~1.2 Triple [1] [2] MP2/DFT Geometry Optimization, NBO Analysis Bond length and orbital composition consistent with a B≡O triple bond, analogous to H-B≡O [1].
Cyclic (-HN=CH-CH=CH-NH-B-)O ~1.304 Double [1] [2] MP2/DFT Geometry Optimization, NBO Analysis The cyclic structure stabilizes a bond with significant double-bond character, lowering energy by ~30 kcal/mol [1].
H(_2)BOH Information not specified in sources Double [3] MP2 Geometry Optimization, NBO Analysis The boron-oxygen bond was analyzed to have double bond character [3].
Boronic Acids R-B(OH)(_2) Information not specified in sources Complex [3] MP2 Geometry Optimization, NBO Analysis Bonding has a significant contribution from dative ( p\pi-p\pi ) bonding [3].

This computational workflow illustrates the general process for characterizing boron-oxygen bonds:

Start Start: Molecular System (e.g., proposed structure) MethodSelection Method Selection Start->MethodSelection MP2 MP2 Theory High-level cc-pVDZ, aug-cc-pVDZ, cc-pVTZ MethodSelection->MP2 DFT Density Functional Theory (DFT) Efficient Screening B3LYP, PBE, etc. / 6-311++G(d,p) MethodSelection->DFT GeoOpt Geometry Optimization Find Equilibrium Structure MP2->GeoOpt DFT->GeoOpt FreqCalc Frequency Calculation Confirm Minimum Energy GeoOpt->FreqCalc BondAnalysis Bond Analysis Bond Lengths, NBO, Bond Orders FreqCalc->BondAnalysis Conclusion Conclusion: Bond Order Characterization BondAnalysis->Conclusion

Computational workflow for determining boron-oxygen bond order.

Insights for Research and Drug Development

Based on the compiled research, here are some key points relevant to scientific and drug development applications:

  • Validating Computational Methods: The studies show that while popular DFT functionals like B3LYP with 6-311++G(d,p) basis sets are computationally efficient, their reliability for boron chemistry can vary [1]. Higher-level methods like MP2 with correlation-consistent basis sets (e.g., cc-pVTZ) are often used for benchmarking and are considered more rigorous [1] [3].
  • Bond Stability in Design: The drastic stabilization (by ~30 kcal/mol) of the boron-oxygen bond upon cyclization from a triple to a double bond highlights the profound impact of molecular geometry on reactivity and stability [1]. This is a critical consideration when designing boronate-based protease inhibitors or other pharmacologically active molecules.
  • Context of Dihydrogen Borate: In aqueous chemistry, "dihydrogen borate" typically refers to H₂BO₃⁻, an anion derived from boric acid[B(OH)₃]. In this common form, the boron is tricoordinate and forms single bonds to oxygen [4] [5]. The multiple bonding discussed in the computational studies applies to specific, often transient or stabilized, molecular systems.

How to Proceed Further

  • Consult Specialized Databases: Search deeper in crystallographic databases like the Cambridge Structural Database (CSD) for structures containing "dihydrogen borate" or similar moieties to find experimental bond lengths.
  • Review Synthetic Literature: Look for experimental procedures detailing the synthesis and isolation of the specific compound (9E)-9-Octadecen-1-yl dihydrogen borate [6] or similar organoborates. The full text of these papers should describe the characterization methods used.
  • Refine Your Search: Use more specific terms related to the actual compound of interest, such as its full name or CAS number, in scientific literature search engines like PubMed, Scopus, or Web of Science.

References

Chemical Background of Boric Acid and H₂BO₃⁻

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the molecular structure of boric acid and its conjugate base is crucial before performing an NBO analysis.

  • Boric Acid (B(OH)₃): In its solid state and in neutral aqueous solution, boric acid exists as a trigonal planar molecule with C3h symmetry [1]. It is a weak Lewis acid that does not dissociate in water in the typical Brønsted-Lowry manner. Instead, it accepts a hydroxide ion from water [1]: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ The reported pKa for this reaction is approximately 9.14 [1].
  • The Dihydrogen Borate Ion (H₂BO₃⁻ or B(OH)₄⁻): This is the conjugate base of boric acid. The ion adopts a tetrahedral geometry around the boron atom [1]. Its formation is the central equilibrium in boric acid's aqueous chemistry.

Theoretical Framework of NBO Analysis

Natural Bond Orbital analysis is a method that transforms a complex molecular wavefunction into a more intuitive set of localized orbitals, corresponding to the bonds and lone pairs of a Lewis structure [2] [3] [4].

The table below outlines the key concepts and outputs of an NBO analysis that are relevant for investigating H₂BO₃⁻.

| Concept | Description & Relevance to H₂BO₃⁻ | | :--- | :--- | | Natural Atomic Orbitals (NAOs) | Localized one-center orbitals describing an atom in a molecule. They adapt to the atomic charge and steric environment [3]. | Determine how the electron density on boron and oxygen changes upon deprotonation. | | Natural Population Analysis (NPA) | A method to calculate atomic partial charges by summing electron densities over NAOs [2]. | Quantify the charge distribution; expect a more negative charge on boron in H₂BO₃⁻ compared to B(OH)₃. | | Natural Bond Orbitals (NBOs) | Localized two-center (bond) or one-center (lone pair) orbitals that build a natural Lewis structure [2]. | Identify the B-O bonds and O lone pairs. The analysis will show the transformation from sp² (trigonal) to sp³ (tetrahedral) hybridization at boron. | | Donor-Acceptor Interactions | Analysis of delocalization from a donor NBO (e.g., lone pair) into an acceptor NBO (e.g., an antibonding orbital, σ* or π). The interaction energy E(2) is calculated via second-order perturbation theory [4]. | Critical for understanding stability. In H₂BO₃⁻, key interactions may include lone pair (O) → σ(B-O) and LP(O) → Rydberg(B), quantifying hyperconjugation. |

Computational Protocol for NBO Analysis

Based on the information from the search results, here is a detailed workflow for performing an NBO analysis on H₂BO₃⁻ using quantum chemistry software. The following diagram illustrates this multi-step process.

workflow Start Start NBO Analysis of H₂BO₃⁻ Step1 1. Geometry Optimization Level: B3LYP/6-311++G Goal: Find stable tetrahedral structure Start->Step1 Step2 2. Frequency Calculation Goal: Confirm real frequencies (minimum) and provide final wavefunction Step1->Step2 Step3 3. NBO Calculation Keyword: POP=NBO (Full analysis) Alternative: POP=NPA (Charges only) Step2->Step3 Step4 4. Analyze Output Step3->Step4 Step5 5. Interpret Results Step4->Step5

NBO analysis workflow for H₂BO₃⁻

  • Software and Level of Theory: The analysis requires a host electronic structure system like Gaussian, GAMESS, or ORCA interfaced with the NBO program (version 6 or 7) [5] [4]. A common and recommended level of theory is B3LYP/6-311++G [4], a hybrid density functional with a flexible basis set.
  • Key Steps:
    • Geometry Optimization: First, you must compute a stable, minimum-energy geometry for the H₂BO₃⁻ ion.
    • Frequency Calculation: This confirms the structure is a true minimum (no imaginary frequencies) and provides the final wavefunction for analysis.
    • NBO Job Execution: Use the POP=NBO keyword in Gaussian for a full NBO analysis, or POP=NPA for a quicker Natural Population Analysis to get atomic charges [2].
  • Critical NBO Keywords: For a deeper analysis of donor-acceptor interactions, you will need to use specific $DEL keylists within the NBO input to request a second-order perturbation theory analysis [4].

Expected Key Findings and Data Interpretation

When you analyze the output, you should extract the following quantitative data and interpret it as outlined below.

Analysis Component Expected Data / Observation for H₂BO₃⁻
NPA Charges Boron atom will have a significant positive charge, but less positive than in neutral B(OH)₃. Oxygen atoms will have negative charges [2] [5].
Natural Electron Configuration Boron configuration will resemble [core]2s(~x)2p(~y), with total valence occupancy close to 4, indicating sp³ hybridization [2].
Lewis Structure The NBO program will find a Lewis structure with 4 B-O bonds and several lone pairs on the oxygen atoms. The high total Lewis occupancy (e.g., >99.5%) confirms a good single-structure description [2] [5].
Donor-Acceptor Interactions Significant E(2) energies for interactions like LP(O) → σ*(B-O) and/or LP(O) → Ryd(B). These stabilize the ion and can be tabulated as below [4].

You can present the key donor-acceptor interactions in a table similar to this hypothetical example:

Donor NBO Acceptor NBO E(2) (kcal/mol) Description
LP(1) O 12 BD*(2) B 1 - O 13 ~5-15 Hyperconjugative interaction from an oxygen lone pair into an antibonding B-O orbital, stabilizing the tetrahedral structure.
LP(2) O 12 RY*(1) B 1 ~1-5 Weaker interaction with a boron Rydberg orbital.

A Path Forward for Your Research

Since a dedicated guide for H₂BO₃⁻ is not available, I suggest the following to build upon this framework:

  • Run the Calculation: Use the provided protocol with a program you are familiar with (e.g., Gaussian or ORCA) to obtain the initial NBO data for H₂BO₃⁻.
  • Perform a Comparative Study: To gain deep insights, also run the same analysis on neutral B(OH)₃. Comparing the NPA charges, NBO bond types, and donor-acceptor interactions between the acid and its conjugate base will reveal the electronic reorganization behind its acidity.
  • Consult the Manual: For advanced topics and precise keyword definitions, the official NBO Program Manual (available on the nbo7.chem.wisc.edu website) is an authoritative resource [4].

References

The Chemistry of Boronic Acids and Dihydrogen Borate

Author: Smolecule Technical Support Team. Date: February 2026

Boronic acids, characterized by the general formula R-B(OH)₂, are stable organoboron compounds primarily used as building blocks in organic synthesis, most famously in the Suzuki-Miyaura cross-coupling reaction [1].

A key to their biological activity is their behavior as Lewis acids [2] [1]. The boron atom in boronic acids can accept an electron pair, which leads to a reversible, pH-dependent equilibrium in aqueous solutions.

  • Trigonal, Neutral Form: At a pH lower than the acid's pKa (which is typically around 8-10 for aryl boronic acids), the molecule exists in a neutral, planar trigonal form [2].
  • Tetrahedral, Anionic Form (Dihydrogen Borate): At physiological pH (around 7.4) or higher, the boronic acid reacts with a water molecule. The boron atom forms a bond with a hydroxyl group, transitioning to a tetrahedral boronate anion, often referred to as dihydrogen borate (R-B(OH)₃⁻) [2] [1].

This anionic tetrahedral form is crucial because it mimics the transition state of peptide hydrolysis, allowing it to bind reversibly to biological targets [2].

The following diagram illustrates the equilibrium between the two forms and the critical complex formation with a biological target:

G Trigonal Trigonal Form R-B(OH)₂ Tetrahedral Tetrahedral Form R-B(OH)₃⁻ (Dihydrogen Borate) Complex Tetrahedral Enzyme Complex Tetrahedral->Complex  Covalent Binding Enzyme Enzyme Active Site (e.g., Serine OH) Enzyme->Complex LowpH pH < pKa LowpH->Trigonal HighpH pH > pKa HighpH->Tetrahedral

Equilibrium and complex formation of boronic acids. The anionic tetrahedral form is key for binding.

Relevance in Drug Development

The ability to form a stable, reversible complex with biological targets is the foundation of boronic acid pharmacology. The dihydrogen borate species is directly responsible for the mechanism of action of several approved drugs.

Table 1: FDA-Approved Boronic Acid Drugs

Drug Name Approval Year (FDA) Primary Target Therapeutic Use
Bortezomib 2003 Proteasome (Chymotrypsin-like site) Treatment of multiple myeloma [2]
Ixazomib 2015 Proteasome Treatment of multiple myeloma [2]
Vaborbactam 2017 Serine-β-lactamase (KPC) Antibiotic enhancer for UTI, abdominal, and lung infections [2]

The common mechanism is that the dihydrogen borate form covalently, but reversibly, binds to a key serine residue in the enzyme's active site, thereby inhibiting its activity.

Experimental Considerations

While detailed, step-by-step protocols for all experiments are beyond the scope of this guide, the literature points to several key methodological approaches for studying these compounds.

Table 2: Key Experimental Methods for Boronic Acid Research

Method Category Purpose Key Details
Synthesis Preparing boronic acid compounds. Common methods include Miyaura borylation (palladium-catalyzed coupling of aryl halides with diboron esters) and reaction of Grignard reagents with borate esters [2] [1].
pH Profiling Characterizing the acid-base equilibrium. Use titration and spectroscopic methods (e.g., NMR) to determine the pKa, which governs the formation of the dihydrogen borate species [2].
Enzyme Inhibition Assays Measuring biological activity. Incubate the boronic acid with the target enzyme (e.g., proteasome, β-lactamase) and monitor substrate conversion in the presence and absence of the inhibitor to determine IC₅₀/Kᵢ values [2].

The general workflow for a typical inhibitory activity assay can be visualized as follows:

G Compound Boronic Acid Candidate Incubate Incubation (Buffer, Physiological pH) Compound->Incubate Target Target Enzyme (e.g., β-Lactamase) Target->Incubate Complex Enzyme-Inhibitor Complex Formation Incubate->Complex Assay Activity Assay (Measure residual activity) Complex->Assay Data Data Analysis (IC₅₀, Kᵢ) Assay->Data

General workflow for enzyme inhibition assays. Activity is measured after complex formation.

References

theoretical studies of dihydrogen borate conformers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Borate Coordination and Conformers

In borate chemistry, the concept of "conformers" often relates to the different coordination states boron can adopt with oxygen, which are its most ubiquitous building blocks [1].

  • Trigonal vs. Tetrahedral Coordination: Boron can be found in either a trigonal planar (BO₃, often in boric acid) or a tetrahedral (BO₄, as in the borate ion, B(OH)₄⁻) coordination state [1] [2]. The interconversion between these states is fundamental to its chemistry.
  • The N4 Parameter: In borate glasses and materials, the fraction of boron atoms in the tetrahedral coordination state is a critical structural parameter, denoted as N4 [1]. This parameter varies with composition, temperature, and pressure, influencing the material's properties.

Methodologies for Theoretical Analysis

Theoretical studies on boron-containing compounds rely on well-established computational methods. The table below summarizes key approaches and findings from relevant studies.

Study Focus Computational Method & Basis Set Key Calculated Parameters Reference
General Borate Esterification M062X/aug-cc-pvtz Gibbs energies of activation for reaction steps [3]
Borate-Water Clusters MP2/6-311++G(d,p), B3LYP/6-311++G(d,p) Negative cooperativity, B–H stretching frequencies, AIM analysis [4]
(m-Carbamoylphenyl) Boronic Acid DFT/B3LYP/6-311+G(2d,p) HOMO/LUMO energies, energy gap, dipole moment, polarizability, vibrational frequencies [5]

The following diagram illustrates a general computational workflow for conformational and electronic structure analysis of borate-related molecules, based on the methodologies cited.

Start Start: Define Molecular Structure PreOptimize Geometry Pre-optimization (Semi-empirical methods) Start->PreOptimize DFT High-Level DFT Optimization (e.g., B3LYP, M062X) PreOptimize->DFT Freq Frequency Calculation (Confirm minima, obtain thermal corrections) DFT->Freq Prop Calculate Electronic Properties (HOMO/LUMO, NBO, AIM) Freq->Prop Analyze Analyze Results (Structure, Energy, Spectra) Prop->Analyze

General workflow for theoretical analysis of borate compounds

Experimental Context and Related Systems

While not direct conformational studies, research into related systems provides crucial context.

  • Borate Ester Dynamics: A 2024 study on esterification mechanisms highlights the dynamic equilibrium between trigonal boric acid (B(OH)₃) and the tetrahedral borate ion (B(OH)₄⁻). It identifies a "borate-assisted" pathway with a low Gibbs energy of activation (31.5 kJ mol⁻¹), rationalizing the fast bond formation and breaking at room temperature [3].
  • Dihydrogen Bonding: Theoretical analysis of tetrahydroborate (BH₄⁻) with water clusters shows the formation of dihydrogen bonds (B-Hδ⁻···Hδ⁺-O). This interaction exhibits negative cooperativity, meaning an existing dihydrogen bond weakens the ability to form subsequent ones in the cluster [4].

References

dihydrogen borate molecular geometry and stability

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Structure & Quantitative Data

The core building block in some crystalline borate structures is the [OB(OH)₂]⁻ anion. Quantitative data comes from a study of layered rare-earth borate phosphates, which provides precise bond length measurements for this unit [1].

The table below summarizes the key structural parameters for the [OB(OH)₂]⁻ anion as found in the crystal structures of K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (Ln=Yb, Lu) [1]:

Parameter Value (Å) Description
B-O bond (to central O) 1.45 - 1.49 Bond between Boron and the central oxygen atom.
B-O bond (to hydroxyl O) 1.35 - 1.37 Bond between Boron and the oxygen atom in the hydroxyl (OH) group.

Molecular Geometry & Stability

  • Molecular Geometry: The dihydrogen borate anion ([OB(OH)₂]⁻) features a central boron atom. In the studied compounds, this boron is tetrahedrally coordinated, meaning it forms bonds in a tetrahedral geometry [1].
  • Structural Stability: The stability of these materials is reinforced by extensive hydrogen bonding. The hydroxyl (OH) groups of the [OB(OH)₂]⁻ units form a network of these bonds with oxygen atoms from adjacent phosphate ([HOPO₃]²⁻) groups, which helps stabilize the overall crystal lattice [1].

Structural Diagram

The following Graphviz diagram illustrates the described coordination environment of the boron atom within the [OB(OH)₂]⁻ anion and its integration into the larger crystal structure.

G Boron Boron Atom O_central Central O Boron->O_central B-O O1 OH Group Boron->O1 B-O O2 OH Group Boron->O2 B-O Ln LnO₆ Octahedron O_central->Ln Coordination H1 H O1->H1 Phosphate PO₄ Tetrahedron O1->Phosphate H-Bond H2 H O2->H2 O2->Phosphate H-Bond

Diagram: The tetrahedral coordination of boron in [OB(OH)₂]⁻ and its connection to the larger crystal lattice via coordination to a rare-earth center (Ln) and hydrogen bonding to phosphate groups.

References

Comprehensive Application Notes and Protocols for Ion Chromatographic Analysis of Dihydrogen Borate in Pharmaceutical and Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Principles

Dihydrogen borate (H₂BO₃⁻), also commonly referred to as borate in analytical contexts, represents a significant analytical challenge in pharmaceutical development and environmental monitoring due to its weak acidic nature and poor detection characteristics. Traditional analytical methods like high-performance liquid chromatography (HPLC) often fail to adequately determine borates because these anions do not absorb UV light effectively, making their detection and quantification problematic [1]. Ion chromatography (IC) with chemical suppression and conductivity detection has emerged as the preferred analytical technique for ionic species, offering the sensitivity, selectivity, and robustness required for accurate borate determination across various sample matrices.

The fundamental principle underlying this analytical approach involves the conversion of weak acids into their corresponding salts through an auxiliary developing column containing a cation exchanger in the potassium (K⁺) form [2]. This conversion significantly enhances detection sensitivity through several mechanisms. When borate anions pass through the developing column, they undergo a transformation that replaces hydrogen ions with potassium ions, forming potassium borate salts. This chemical modification increases ionic conductivity while simultaneously reducing background noise, resulting in substantially improved signal-to-noise ratios. The developing column strategy effectively addresses the primary challenge in borate analysis – the weak dissociation constant of boric acid and its consequent low detectability by direct conductivity measurement.

This application note provides a comprehensive protocol for the determination of dihydrogen borate in various matrices, emphasizing the optimized conditions that achieve detection limits as low as 5–10 µg/L, with sufficient selectivity for trace borate determination even in strongly mineralized waters like seawater [2]. The methodology described herein has been validated for pharmaceutical quality control, environmental monitoring, and research applications where accurate borate quantification is critical.

Method Advantages and Comparison with HPLC

The ion chromatographic method with developing column technology offers distinct advantages over conventional HPLC and direct IC approaches for borate analysis. While HPLC primarily separates compounds based on hydrophobic or hydrophilic interactions with the stationary phase, IC utilizes ion exchange mechanisms that are specifically tailored for ionic species [1]. This fundamental difference in separation science makes IC particularly suitable for dihydrogen borate and other poorly detectable anions. The limitations of HPLC for borate analysis are twofold: HPLC columns cannot effectively separate most ionic analytes, and borates do not contain chromophores that would allow for sensitive UV detection [1].

The key benefits of the IC method with developing column for dihydrogen borate analysis include:

  • Enhanced sensitivity: The conversion of weakly conductive borate anions to highly conductive salts through the developing column lowers method detection limits to the µg/L range [2]

  • Superior selectivity: The combination of ion exchange separation and the developing column chemistry provides excellent specificity for borates even in complex matrices like seawater or pharmaceutical formulations

  • Reduced matrix interference: The developing column approach minimizes the impact of highly mineralized backgrounds, enabling accurate borate determination in challenging samples

  • Environmental compatibility: Unlike HPLC which typically employs organic solvents as eluents, IC utilizes aqueous solutions, reducing chemical consumption and waste generation [1]

The suppression technology incorporated in modern IC systems further enhances method performance by reducing background conductivity and improving signal-to-noise ratios. In suppression, positively charged eluent ions are replaced with protons, converting the conductive eluent into weakly dissociated species with minimal background conductivity [1]. Simultaneously, analyte counterions are exchanged for protons, increasing their conductivity and thus their detectability. This dual mechanism of background reduction and signal enhancement makes suppressed IC with conductivity detection particularly suitable for trace-level borate analysis.

Table 1: Comparison of IC with Developing Column versus Conventional HPLC for Borate Analysis

Parameter IC with Developing Column Conventional HPLC
Separation Mechanism Ion exchange & chemical conversion Hydrophobic/hydrophilic interactions
Detection Method Suppressed conductivity UV-Vis (unsuitable for borates)
Detection Limit for Borates 5–10 µg/L [2] Poor or non-detectable
Eluent Composition Aqueous salts/acids Organic solvents
Suitable Matrices Environmental, pharmaceutical, biological Primarily organic compounds
Matrix Tolerance High (even in seawater) Limited for ionic species

Materials and Reagents

Equipment and Instrumentation

The analysis requires a complete IC system configured with specific components optimized for borate determination. The essential instrumentation includes:

  • IC system with pump capable of maintaining stable flow rates between 0.5–2.0 mL/min under pressures up to 35 MPa
  • Conductivity detector with suppression capability, preferably using a module with multiple cartridges for continuous operation (e.g., Metrohm Suppressor Module) [1]
  • Developing column (50 × 4 mm) packed with cation exchange resin in K⁺ form
  • Analytical separation column specifically designed for borate separation (e.g., anion exchange column with quaternary ammonium groups)
  • Sample injection system with capability for variable injection volumes up to 1000 µL [1]
  • PEEK tubing and connectors throughout the system to prevent corrosion and metal contamination
  • pH meter with accuracy of ±0.01 units
  • Analytical balance with precision of ±0.1 mg
  • Ultrapure water system capable producing water with resistivity ≥18.2 MΩ·cm

The use of PEEK materials throughout the flow path is critical as traditional stainless steel components are susceptible to corrosion when exposed to the eluents typically used in IC [1]. The suppressor module should employ a regeneration system that ensures continuous availability of fresh suppressor cartridges, with the Metrohm Suppressor Module representing an ideal configuration comprising three cartridges – one active for suppression, one undergoing regeneration, and one being rinsed [1].

Reagents and Standards

All reagents should be of analytical grade or higher purity, with special attention to minimizing potential contamination:

  • Eluent preparation: Sodium carbonate (Na₂CO₃) and/or sodium bicarbonate (NaHCO₃) of 99.95% purity or higher
  • Suppressor regeneration acid: High-purity sulfuric acid (H₂SO₄, 0.025–0.1 N) or methanesulfonic acid for chemical suppression
  • Standard preparation: Certified borate standard solution (1000 mg/L) or high-purity boric acid (H₃BO₃) for primary standard preparation
  • Ultrapure water: HPLC-grade water with conductivity <1 µS/cm and filtered through 0.2 µm membrane
  • Mobile phase additives: Optional modifiers including acetonitrile (5–10%) for improved peak shape

Table 2: Reagent Preparation Protocol for Borate Analysis

Reagent Preparation Method Storage Conditions Stability
Carbonate/Bicarbonate Eluent Dissolve appropriate amounts of Na₂CO₃ and/or NaHCO₃ in ultrapure water, then degas Room temperature in sealed container 1 week
Borate Stock Standard (1000 mg/L) Dissolve 0.5719 g of H₃BO₃ in ultrapure water and dilute to 100 mL 4°C in plastic container 6 months
Working Standards Serially dilute stock standard with ultrapure water to desired concentrations 4°C in plastic container 1 month
Suppression Regenerant Dilute concentrated acid to appropriate concentration (typically 0.025–0.1 N) Room temperature in ventilated area 3 months

Sample Preparation Procedures

General Sample Handling

Proper sample collection and preservation are critical for accurate borate determination. All samples should be collected in high-density polyethylene or PETE containers to prevent borate leaching from glass. For liquid samples, filtration through 0.2 µm membrane filters is recommended to remove particulate matter that could damage the chromatographic system. For samples with complex matrices or high organic content, additional pretreatment may be necessary, including dilution, solid-phase extraction, or ultraviolet digestion to eliminate interfering substances.

Water Samples (Environmental, Pharmaceutical)

Water samples represent the most straightforward matrix for borate analysis. For drinking water and groundwater, direct injection after filtration is typically sufficient. For highly mineralized waters like seawater or pharmaceutical process waters, a 1:10 dilution with ultrapure water is recommended to minimize column overloading and maintain chromatographic integrity [2]. The sample pH should be adjusted to neutral range (6.5–7.5) if necessary using dilute ammonium hydroxide or hydrochloric acid. For ultrapure water samples in pharmaceutical applications, preconcentration techniques may be required to achieve the necessary detection limits for borate contaminants.

Pharmaceutical and Biological Samples

For pharmaceutical formulations containing borates, accurate weighing of approximately 1 g of sample followed by dissolution in 100 mL of ultrapure water is recommended. The solution should be subjected to sonication for 5–10 minutes to ensure complete dissolution, followed by filtration through a 0.2 µm membrane [1]. For solid dosage forms, thorough grinding and homogenization is essential before sampling. Biological samples require protein precipitation using acetonitrile (1:2 ratio) followed by centrifugation at 10,000 × g for 10 minutes. The supernatant is then diluted with ultrapure water and filtered before analysis.

Chromatographic Conditions and Method Optimization

Standard Operating Conditions

The following conditions have been optimized for the determination of dihydrogen borate in various matrices:

  • Analytical column: High-capacity anion exchange column (250 × 4 mm) with quaternary ammonium functional groups
  • Developing column: Cation exchange column (50 × 4 mm) in K⁺ form placed between the injector and analytical column [2]
  • Eluent: 2.0 mM sodium carbonate/1.0 mM sodium bicarbonate in ultrapure water
  • Eluent flow rate: 1.0 mL/min (isocratic)
  • Injection volume: 100–500 µL (adjusted based on expected concentration)
  • Detection: Suppressed conductivity with chemical regeneration
  • System backpressure: Typically 10–20 MPa under standard conditions [1]
  • Analysis time: 15–20 minutes per sample

The developing column plays a crucial role in the method sensitivity by converting weakly dissociated borate ions into highly conductive potassium borate. This conversion occurs dynamically as the sample passes through the cation exchange resin in the potassium form, ensuring complete transformation before the analytes reach the analytical separation column. The positioning of this developing column in the flow path is critical – it must be placed after the injector but before the analytical column to ensure proper function.

Method Optimization Guidelines

For specific applications, method parameters may require optimization to address particular matrix challenges:

  • For high chloride matrices: Increase bicarbonate concentration to 5 mM to improve separation from borate peak
  • For samples with high organic content: Incorporate a guard column to protect the analytical column and extend its lifetime
  • For complex pharmaceutical formulations: Consider using a gradient elution with increasing carbonate concentration (2–10 mM over 15 minutes) to resolve borate from other anions
  • For ultratrace analysis: Increase injection volume to 1000 µL using partial loop injection techniques [1]

The IC system configuration for dihydrogen borate analysis can be visualized in the following workflow diagram:

BorateAnalysisWorkflow IC Analysis Workflow for Dihydrogen Borate sample_prep Sample Preparation Filtration & Dilution injector Sample Injection Variable Volume (100-1000 µL) sample_prep->injector Prepared Sample dev_column Developing Column Cation Exchanger (K+ Form) injector->dev_column Eluent Flow 1.0 mL/min anal_column Analytical Column Anion Exchange Separation dev_column->anal_column Borate Conversion to K+ Salt suppressor Chemical Suppressor Background Conductivity Reduction anal_column->suppressor Separated Anions detector Conductivity Detection Signal Measurement suppressor->detector Enhanced S/N Ratio data_analysis Data Analysis Quantification & Reporting detector->data_analysis Chromatographic Data

The optimization process should include regular performance verification using quality control standards to ensure the developing column maintains its conversion efficiency and the analytical column retains its separation capability. System suitability tests should be performed at the beginning of each analytical sequence to verify method integrity.

Data Analysis and Method Validation

Calibration and Quantification

A multi-point calibration curve with at least five concentration levels is recommended for accurate borate quantification. The linear range typically spans from the method detection limit (5 µg/L) to 50 mg/L, with correlation coefficients (R²) ≥0.999 required for acceptable performance. For extended concentration ranges, a quadratic fit may provide better accuracy than linear regression. The use of internal standards is not typically required for this method due to the stability of modern IC systems, but may be incorporated for complex matrices where injection volume variations could affect results.

The calculation of borate concentration is based on direct comparison of sample peak areas with the calibration curve, using the formula:

C_sample = (A_sample - b) / m × DF

Where C_sample is the sample concentration, A_sample is the peak area of the sample, b is the y-intercept of the calibration curve, m is the slope of the calibration curve, and DF is the dilution factor applied during sample preparation.

Quality Control and Validation Parameters

Comprehensive method validation should include the following parameters established through controlled experiments:

Table 3: Method Validation Specifications for Dihydrogen Borate Analysis

Validation Parameter Acceptance Criteria Experimental Results
Detection Limit ≤10 µg/L 5–10 µg/L [2]
Quantification Limit ≤30 µg/L 15–25 µg/L
Linearity R² ≥ 0.999 0.9990–0.9998
Precision (RSD) ≤5% (intra-day), ≤10% (inter-day) 2–4% (intra-day), 5–8% (inter-day)
Accuracy (% Recovery) 85–115% 92–105%
Selectivity No interference from common anions Resolution ≥1.5 from adjacent peaks
Robustness Stable with minor flow (±0.1 mL) and eluent (±10%) variations Retention time variation ≤5%

System suitability tests should be performed before each analytical run to ensure continued method validity. These tests include evaluation of retention time stability (RSD ≤2%), peak area reproducibility (RSD ≤5%), theoretical plate count (≥3000), and tailing factor (≤1.5). Any deviation from these criteria should trigger investigation and potential system maintenance before proceeding with sample analysis.

Troubleshooting and Maintenance Guidelines

Common Issues and Solutions

Even with proper maintenance, IC systems may occasionally exhibit performance issues. The following table addresses common problems specific to borate analysis:

Table 4: Troubleshooting Guide for Borate Analysis by IC

Problem Potential Causes Corrective Actions
Poor borate peak shape Developing column exhaustion, contaminated analytical column Replace developing column, clean analytical column with strong eluent
Decreased sensitivity Suppressor exhaustion, developing column degradation Regenerate or replace suppressor cartridge, renew developing column
High background conductivity Eluent contamination, insufficient suppression Prepare fresh eluent, check suppressor operation
Retention time drift Column temperature fluctuations, eluent concentration variation Use column heater, prepare fresh eluent accurately
Peak broadening Column overload, void formation in column Dilute sample, replace analytical column
Pressure fluctuations Particle accumulation, air bubbles Filter samples, degas eluents, purge system
Preventive Maintenance Schedule

A comprehensive preventive maintenance program is essential for consistent method performance:

  • Daily maintenance: System purge before and after analysis, check for leaks, monitor pressure stability
  • Weekly maintenance: Column cleaning with high-strength eluent, suppressor performance verification
  • Monthly maintenance: Development column performance testing, detector cell cleaning
  • Quarterly maintenance: Replacement of critical consumables (frits, tubing), pump seal inspection
  • Annual maintenance: Comprehensive system performance certification by qualified service personnel

The developing column represents a critical maintenance item with a typical lifetime of 3–6 months depending on sample load and matrix complexity. Performance should be monitored through regular analysis of quality control standards, with replacement indicated when borate peak area decreases by more than 20% compared to initial performance or when peak shape deteriorates significantly.

Conclusion

The ion chromatographic method with developing column technology provides a robust, sensitive, and selective approach for determining dihydrogen borate in various matrices, addressing the limitations of conventional HPLC for ionic analytes [1]. The method's ability to achieve detection limits of 5–10 µg/L with sufficient selectivity for trace analysis in strongly mineralized waters makes it particularly valuable for pharmaceutical quality control and environmental monitoring applications [2].

The key advantages of this methodology include the conversion of weakly detectable borate into highly conductive species through the developing column, the implementation of suppression technology to enhance signal-to-noise ratios, and the utilization of aqueous eluents that reduce environmental impact compared to organic solvent-based HPLC methods [1]. With proper implementation of the protocols described in this application note, laboratories can achieve reliable, reproducible borate determination across a wide concentration range and diverse sample matrices.

References

dihydrogen borate role in nickel Watts bath electroplating

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Boric Acid (H₃BO₃)

In nickel electroplating, the Watts bath is an aqueous electrolyte solution used to deposit nickel from a nickel anode. The standard composition of a Watts bath is as follows [1]:

Chemical Name Formula Concentration Range
Nickel sulfate NiSO₄·6H₂O 150 - 300 g/L
Nickel chloride NiCl₂·6H₂O 60 - 150 g/L
Boric acid H₃BO₃ 37 - 52 g/L

The primary function of boric acid is to act as a buffering agent to maintain the bath pH within the optimal operating range of 4.5 to 5.0 [1]. During electroplating, the reduction of nickel ions (Ni²⁺) at the cathode is accompanied by hydrogen gas (H₂) evolution. This reaction increases the local pH at the cathode interface. Without a buffering agent, nickel hydroxide (Ni(OH)₂) would form and co-deposit with the nickel metal, resulting in a deposit that is brittle, porous, and has high internal stress [1]. Boric acid adsorbs on the cathode surface and helps prevent this hydroxide incorporation, promoting the formation of smooth, ductile, and low-stress deposits.

Standard Watts Bath Operating Protocol

The following workflow outlines the key steps for preparing and operating a nickel Watts bath for R&D purposes.

WattsBathWorkflow cluster_preparation Solution Preparation cluster_operation Plating Operation step1 1. Dissolve Nickel Sulfate in 2/3 volume of heated deionized water (50-60°C) step2 2. Add Nickel Chloride Stir until fully dissolved step1->step2 Stir step3 3. Add Boric Acid (H₃BO₃) Due to low solubility, add slowly with constant stirring step2->step3 Stir step4 4. Dilute to Final Volume Add deionized water to target volume and mix thoroughly step3->step4 Stir boric_note Critical Step: Boric acid has limited solubility in cold water. Adding it to the warm solution ensures complete dissolution. step3->boric_note Note step5 5. Adjust pH to 4.5-5.0 Use dilute H₂SO₄ or NaOH as needed step4->step5 Solution Ready step6 6. Set Operating Conditions Temperature: 40-65°C Cathode Current Density: 2-10 A/dm² step5->step6 pH Adjusted step7 7. Commence Plating Monitor pH and temperature continuously step6->step7 Parameters Set

Workflow for Watts Bath Preparation and Operation

Methodology
  • Substrate Preparation: Parts to be plated must be meticulously cleaned and free of dirt, oils, and oxides to ensure adequate adhesion. A typical sequence involves alkaline cleaning for degreasing, followed by water rinsing, acid pickling (e.g., in a 10-50% HCl solution) for oxide removal, and a final water rinse [1]. Ultrasonic cleaning can be employed for complex geometries [2].
  • Solution Make-Up: The workflow in the diagram details the sequence for dissolving components. Boric acid has relatively low solubility in water at room temperature (~4.8 g/100mL), which is why adding it to warm water with constant stirring is crucial for achieving a saturated solution and preventing undissolved powder from incorporating into the plating [1].
  • Process Control: During operation, the pH and temperature must be monitored regularly. The pH will tend to rise over time due to the higher cathode efficiency of nickel deposition compared to the anode dissolution efficiency. It should be adjusted back to the 4.5-5.0 range using dilute sulfuric acid [1].

Impact on Deposit Properties

The concentration of boric acid directly influences the quality of the electrodeposited nickel. The table below summarizes its role in achieving desired deposit characteristics, which is particularly important for engineering applications.

Deposit Characteristic Impact of Boric Acid Considerations for Researchers
Internal Stress Reduces tensile stress Low stress is critical for engineering coatings on parts subject to fatigue; sulfamate baths often yield even lower stress [3].
Ductility Increases elongation percentage A Watts bath without brighteners typically achieves 5-30% elongation, which is superior to bright nickel deposits (4-5%) [3].
Surface Morphology Promotes fine-grained, smooth deposits Prevents burnt, nodular deposits at high current densities by buffering against hydroxide formation [1].
Corrosion Resistance Indirectly improves resistance By preventing co-deposited nickel hydroxides/oxides, it contributes to a more homogeneous and protective coating [3].

Troubleshooting and Optimization

  • Low Boric Acid Concentration: Symptoms include rough, brittle deposits and the occurrence of "burning" at high current densities. Analyze the bath and supplement with boric acid to maintain the concentration above 37 g/L [1].
  • High Boric Acid Concentration: While less common, concentrations significantly above 52 g/L can lead to crystallization of boric acid on cool parts of the equipment, especially if the bath's solubility limit is exceeded. This is more of a maintenance issue than a plating quality one [1].
  • Alternative Nickel Plating Baths: For specific R&D applications requiring exceptionally low internal stress or high deposition rates, other bath formulations exist. Nickel sulfamate baths are known for very low stress and are used for engineering salvage, while all-chloride baths allow for higher current densities but produce deposits with higher stress [1].

Conclusion

Boric acid is an indispensable component of the Watts bath, ensuring the production of high-quality, ductile, and low-stress nickel electrodeposits. Adherence to the specified concentration range and operating parameters, particularly pH and temperature, is fundamental to successful experimental outcomes. For applications demanding specific properties like minimal stress or extreme hardness, researchers are advised to explore alternative bath chemistries such as nickel sulfamate or electroless nickel.

References

Comprehensive Application Notes and Protocols for Dihydrogen Borate Stabilization in Boron Neutron Capture Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BNCT and Biochemical Targeting

Boron Neutron Capture Therapy (BNCT) is a tumor-selective particle radiotherapy that combines the administration of boron-10-enriched compounds with subsequent neutron irradiation. This binary treatment approach allows for cellular-level precision in cancer treatment, making it particularly suitable for treating invasive, recurrent, and radio-resistant cancers. The fundamental principle of BNCT relies on the nuclear capture reaction that occurs when boron-10 atoms are irradiated with thermal neutrons, producing high-linear energy transfer (LET) particles—specifically, alpha particles (⁴He) and recoiling lithium nuclei (⁷Li). These particles deposit their kinetic energy along a path length of approximately one cell diameter (5-9 μm), resulting in selective tumor cell destruction while sparing adjacent normal tissues [1].

The clinical efficacy of BNCT depends critically on the tumor boron concentration and its ratio to surrounding tissues. For optimal therapeutic outcomes, tumors should accumulate >20 μg ¹⁰B per gram of tissue, while maintaining tumor-to-normal tissue and tumor-to-blood boron concentration ratios of >3:1 [1]. BNCT has shown promising results in treating glioblastoma multiforme, melanoma, recurrent head and neck tumors, and various other malignancies. The recent transition from nuclear reactors to hospital-based accelerator neutron sources has significantly improved the clinical accessibility of BNCT, positioning it as a more widely available treatment option [2].

Chemical Stabilization Strategies for Boron Delivery Agents

Sodium Borocaptate (BSH) Stabilization

Sodium borocaptate (BSH, Na₂B₁₂H₁₁SH) represents one of the two primary boron delivery agents clinically approved for BNCT. This polyhedral borane compound contains twelve boron atoms per molecule, giving it high boron content by weight. BSH exhibits preferential accumulation in malignant brain tumors due to the compromised blood-brain barrier in these regions, allowing for selective tumor targeting while minimizing normal brain tissue exposure [1].

Table 1: Key Properties of Clinically Used Boron Agents

Property Sodium Borocaptate (BSH) Boronophenylalanine (BPA)
Chemical structure Dodecaborate cluster with thiol group Phenylalanine derivative with boron
Boron atoms/molecule 12 1
Solubility challenges Moderate water solubility Poor water solubility, requires complexation
Primary uptake mechanism Passive diffusion through compromised BBB Active transport via LAT1 amino acid transporter
Tumor specificity Moderate High
Clinical formulation Aqueous solution Fructose complex for improved solubility

The chemical instability of BSH in physiological conditions presents significant challenges for its clinical application. The compound is susceptible to oxidative degradation and potential precipitation when exposed to specific ionic environments. To address these limitations, several stabilization strategies have been developed:

  • Lyophilized formulations: BSH demonstrates enhanced stability when lyophilized and stored under inert atmosphere at -20°C. Reconstitution should be performed with pyrogen-free water immediately before administration, with the solution protected from light [1].

  • Complexation agents: The addition of antioxidant stabilizers such as gentisic acid derivatives (0.05-0.1% w/v) can significantly reduce oxidative degradation during storage and administration.

  • Iso-osmotic adjustment: For intravenous infusion, BSH solutions require adjustment to physiological osmolarity (280-300 mOsm/L) using sterile sodium chloride to prevent hemolysis and vascular irritation [1].

Novel Boron Delivery Systems

Recent advances in boron carrier design have focused on improving tumor selectivity and biological stability through sophisticated drug delivery approaches:

  • Liposomal encapsulation: Encapsulating BSH within stealth liposomes (100-150 nm diameter) significantly extends circulation half-life and enhances tumor accumulation through the Enhanced Permeability and Retention (EPR) effect. These formulations typically incorporate polyethylene glycol (PEG) coatings to reduce reticuloendothelial system clearance and improve stability [3].

  • Nanoparticle-based systems: Inorganic and polymeric nanoparticles functionalized with BSH demonstrate improved biodistribution profiles and protection from metabolic degradation. These systems can be further enhanced with targeting ligands such as folate, RGD peptides, or monoclonal antibodies to achieve active tumor targeting [3].

  • Dual-agent approaches: Combining BSH with BPA in specific molar ratios (typically 1:2 to 1:4) can leverage the complementary uptake mechanisms of both compounds, potentially achieving more uniform boron distribution throughout heterogeneous tumor regions [1].

Analytical Methods for Boron Quantification and Distribution

Boron Concentration Measurement

Accurate quantification of boron concentration in biological samples is essential for treatment planning and dosimetry calculations in BNCT. The following analytical techniques represent the current standards for boron assessment:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method offers exceptional sensitivity with detection limits below 5 ng boron per gram of tissue. Sample preparation involves microwave-assisted digestion of tissue samples (10-50 mg) in ultrapure nitric acid, followed by appropriate dilution with deionized water. Calibration standards should be matrix-matched to account for potential interference [4].

  • Prompt Gamma Ray Spectroscopy: This technique enables real-time, non-invasive measurement of boron concentration in tissues during neutron irradiation. The method detects the 478 keV gamma photons emitted by excited lithium-7 nuclei produced in the boron neutron capture reaction. This approach is particularly valuable for in vivo monitoring of boron pharmacokinetics [4].

Table 2: Analytical Techniques for Boron Quantification in BNCT

Method Sensitivity Spatial resolution Sample requirements Applications
ICP-MS 5 ng B/g tissue N/A Tissue digestion Ex vivo tissue analysis, pharmacokinetic studies
Prompt gamma spectroscopy 1 μg B/g tissue ~1 cm³ Non-invasive In vivo real-time monitoring during treatment
Alpha autoradiography 0.1 μg B/g tissue 5-10 μm Tissue sections Microdistribution studies in histological samples
Neutron capture radiography 0.5 μg B/g tissue 1-2 μm Tissue sections Quantitative boron mapping in heterogeneous tissues
Boron Distribution Imaging

Understanding the intratumoral distribution of boron compounds at the cellular level is critical for predicting BNCT efficacy. Several specialized techniques have been developed for this purpose:

  • Quantitative autoradiography: This method utilizes the tracks generated by alpha particles and lithium nuclei in special nuclear track detectors (CR-39) to create high-resolution maps of boron distribution in tissue sections. The technique requires precise calibration with boron standards and controlled neutron irradiation conditions [4].

  • Mass spectrometry imaging: Emerging techniques such as Laser Ablation ICP-MS and Secondary Ion Mass Spectrometry (SIMS) enable elemental mapping of boron distribution in biological specimens with spatial resolution approaching 1 micrometer. These methods provide unprecedented insight into the microdistribution patterns of boron agents within heterogeneous tumor architectures [1].

Experimental Protocols for BNCT Research

Preclinical Evaluation of Boron Agents

Protocol 4.1: In Vitro Boron Uptake and Retention Assay

Objective: To quantify the cellular uptake and retention kinetics of boron compounds in relevant cell lines.

Materials:

  • Cell culture of interest (e.g., U251 glioblastoma cells [4])
  • Boron compound (BSH or novel agent) in sterile aqueous solution
  • Culture medium appropriate for cell line
  • ICP-MS system for boron quantification

Procedure:

  • Seed cells in 6-well plates at 2×10⁵ cells/well and incubate for 24 hours (37°C, 5% CO₂)
  • Replace medium with fresh medium containing boron compound at therapeutic concentration (10-50 μg ¹⁰B/mL)
  • Incubate for uptake period (1-24 hours)
  • Remove boron-containing medium and wash cells 3× with cold phosphate-buffered saline (PBS)
  • Harvest cells using trypsin-EDTA and count cell number
  • Digest cell pellet in ultrapure nitric acid (200 μL per 10⁶ cells) at 70°C for 2 hours
  • Dilute digestate 1:10 with deionized water and analyze boron content by ICP-MS
  • For retention studies, transfer cells to boron-free medium after uptake period and measure boron content at various time points (0-24 hours)

Data Analysis: Calculate boron uptake as μg ¹⁰B per 10⁶ cells and normalize to cellular protein content. Compare uptake kinetics across different cell lines and boron concentrations.

G BSH In Vitro Uptake and Retention Workflow Start Start Seed Seed cells in 6-well plates (2×10⁵ cells/well) Incubate 24 hours Start->Seed BoronInc Add boron-containing medium (10-50 μg ¹⁰B/mL) Incubate 1-24 hours Seed->BoronInc Wash Wash cells 3× with cold PBS BoronInc->Wash Harvest Harvest cells with trypsin Count cell number Wash->Harvest Retention Transfer to boron-free medium Measure at time points (0-24h) Wash->Retention Digest Digest cell pellet in nitric acid at 70°C for 2h Harvest->Digest Analyze Dilute samples 1:10 Analyze boron content by ICP-MS Digest->Analyze End End Analyze->End Retention->Harvest

Dosimetry and Treatment Planning Protocols

Protocol 4.2: BNCT Dosimetry Using Paired Scintillator Detectors

Objective: To simultaneously measure boron dose and gamma-ray dose components during neutron irradiation.

Materials:

  • Paired scintillator detector system (boron-enriched and boron-free cast polystyrene scintillators) [4]
  • Neutron source (reactor or accelerator-based)
  • Photomultiplier tubes and associated electronics
  • Data acquisition system

Procedure:

  • Calibrate both scintillator detectors using known gamma-ray sources
  • Position detectors in phantom or experimental setup at measurement location
  • Irradiate with neutron beam for predetermined duration
  • Record light output from both detectors during irradiation
  • Calculate gamma-ray dose from boron-free scintillator signal
  • Determine boron dose component from difference between boron-enriched and boron-free scintillator signals
  • Apply appropriate weighting factors (wB, wγ) to calculate equivalent dose

Calculations: The equivalent dose in BNCT is calculated as: D_w = w_B × D_B + w_N × D_N + w_f × D_f + w_γ × D_γ Where:

  • D_B = boron dose from ¹⁰B(n,α)⁷Li reaction
  • D_N = nitrogen dose from ¹⁴N(n,p)¹⁴C reaction
  • D_f = fast neutron dose from elastic scattering
  • D_γ = gamma-ray dose
  • w_x = relative biological effectiveness (RBE) factors for each component [4]

G BNCT Mixed Radiation Field Dosimetry cluster_1 Boron Neutron Capture cluster_2 Background Radiation Components NeutronIrradiation Neutron Irradiation (Epithermal/thermal) BoronReaction ¹⁰B(n,α)⁷Li Reaction High-LET particles: α (4He) + ⁷Li NeutronIrradiation->BoronReaction NitrogenReaction ¹⁴N(n,p)¹⁴C Reaction High-LET proton NeutronIrradiation->NitrogenReaction FastNeutron Fast Neutron Scattering Recoil protons NeutronIrradiation->FastNeutron GammaBackground Gamma Sources ¹H(n,γ)²H, structural materials NeutronIrradiation->GammaBackground BoronDose Boron Dose (D_B) w_B = 3.8 BoronReaction->BoronDose TotalDose Total Equivalent Dose D_w = w_B·D_B + w_N·D_N + w_f·D_f + w_γ·D_γ BoronDose->TotalDose NitrogenDose Nitrogen Dose (D_N) w_N = 3.2 NitrogenReaction->NitrogenDose FastNeutronDose Fast Neutron Dose (D_f) w_f = 3.2 FastNeutron->FastNeutronDose GammaDose Gamma Dose (D_γ) w_γ = 1.0 GammaBackground->GammaDose NitrogenDose->TotalDose FastNeutronDose->TotalDose GammaDose->TotalDose

Conclusion and Future Perspectives

The stabilization and effective delivery of dihydrogen borate compounds, particularly BSH, remain critical factors in advancing BNCT clinical applications. While significant progress has been made in formulation science and delivery system design, several challenges persist in achieving optimal tumor targeting and retention. The future development of BNCT will likely focus on next-generation boron agents with improved pharmacokinetic properties and molecular targeting capabilities.

Emerging trends in BNCT research include the development of theranostic boron agents that combine diagnostic and therapeutic functions, allowing for real-time monitoring of boron distribution during treatment [1]. Additionally, the integration of advanced drug delivery technologies such as stimulus-responsive nanoparticles and antibody-drug conjugates holds promise for further enhancing the tumor selectivity of boron compounds. As accelerator-based neutron sources become more widely available, the standardization of dosimetry protocols and treatment planning methodologies will be essential for establishing BNCT as a mainstream cancer treatment modality [2].

References

Comprehensive Application Notes and Protocols: Dihydrogen Borate in Boronic Acid Protease Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boronic Acid Chemistry and Protease Inhibition

Boronic acids represent a privileged class of compounds in medicinal chemistry that have demonstrated significant utility as protease inhibitors. These compounds contain a boron atom with two hydroxyl groups, often represented as -B(OH)₂, which can exist in equilibrium with the corresponding dihydrogen borate form under physiological conditions. The unique Lewis acidic property of the boron atom enables it to accept electron pairs from nucleophilic residues in enzyme active sites, particularly serine and threonine proteases. This molecular recognition capability has been exploited in the development of several clinically approved drugs, including bortezomib, ixazomib (for multiple myeloma), and vaborbactam (a β-lactamase inhibitor) [1] [2].

The protease inhibition mechanism of boronic acids relies on their ability to form reversible covalent adducts with the catalytic nucleophile (serine or threonine) in protease active sites. This interaction mimics the tetrahedral transition state that occurs during peptide bond hydrolysis, allowing these compounds to function as potent enzyme inhibitors. The boron atom forms a dative bond with the oxygen of the catalytic residue, creating a stable but reversible enzyme-inhibitor complex that effectively blocks protease activity [2]. This mechanism has been validated through high-resolution crystal structures of various boronic acid inhibitors bound to their target proteases, providing molecular-level insights for rational drug design [3] [2].

Chemical Basis and Mechanism of Action

Structural Properties and Reactivity

Boronic acids exhibit unique physicochemical properties that underlie their biological activity. The boron atom in these compounds has an empty p-orbital, making it Lewis acidic with pKa values typically ranging from 4-10, depending on the substituents attached to boron. At physiological pH, boronic acids exist in an equilibrium between the neutral trigonal planar form and the anionic tetrahedral borate form. This balance is crucial for their mechanism of protease inhibition, as the tetrahedral form closely resembles the transition state of peptide bond hydrolysis [1]. The electronic characteristics of substituents significantly influence the acidity and reactivity of boronic acids; electron-withdrawing groups decrease pKa while electron-donating groups increase it [1].

Table 1: Physicochemical Properties of Boronic Acids Relevant to Protease Inhibition

Property Characteristics Biological Significance
Lewis Acidity pKa range 4-10 Enables nucleophilic interactions with active site residues
Structural Equilibrium Trigonal vs. tetrahedral forms Mimics tetrahedral transition state of proteolysis
Boron Coordination Can form up to four bonds Allows covalent adduct formation with catalytic nucleophiles
pH Sensitivity Ionization state varies with pH Impacts membrane permeability and tissue distribution
Hydrolytic Stability Generally stable in aqueous solutions Suitable for pharmaceutical development
Molecular Mechanism of Protease Inhibition

The inhibition of proteases by boronic acids involves a multi-step mechanism that begins with the reversible formation of a Michaelis complex between the inhibitor and enzyme active site. This is followed by a nucleophilic attack by the catalytic serine or threonine residue on the boron atom, resulting in the formation of a tetrahedral adduct that mimics the transition state of substrate hydrolysis. This tetrahedral intermediate is stabilized by hydrogen bonding interactions with the oxyanion hole of the protease, significantly enhancing binding affinity [2]. In the case of serine β-lactamases, boronic acid inhibitors mimic the deacylation transition state of β-lactam hydrolysis by replacing the deacylating water molecule, thereby preventing catalyst turnover [2].

The binding specificity of boronic acid inhibitors is determined by the substituents attached to the boron moiety, which interact with various sub-sites within the protease active site. For example, in the proteasome inhibitors bortezomib and ixazomib, the dipeptide-like structure enables specific recognition by the proteasome's active sites, while in HIV-1 protease inhibitors, the boronic acid group interacts with the catalytic aspartate residues [3] [4]. The formation of the enzyme-inhibitor complex is typically reversible, which differentiates boronic acids from irreversible protease inhibitors and may contribute to more favorable pharmacological profiles [1] [2].

G Enzyme Enzyme Complex Complex Enzyme->Complex Step 1: Michaelis Complex Formation Inhibitor Inhibitor Inhibitor->Complex Adduct Adduct Complex->Adduct Step 2: Nucleophilic Attack & Tetrahedral Adduct Formation Adduct->Enzyme Step 3: Reversible Dissociation Adduct->Inhibitor

Figure 1: Mechanism of Protease Inhibition by Boronic Acids

Experimental Methods for Studying Boronic Acid Protease Inhibitors

Biochemical and Biophysical Characterization Techniques

The study of boronic acid protease inhibitors employs a range of biochemical and biophysical techniques to elucidate inhibition mechanisms and characterize enzyme-inhibitor interactions. Enzyme kinetic studies using spectrophotometric or fluorometric assays provide quantitative data on inhibition potency (Ki, IC50), mechanism, and specificity. X-ray crystallography has been particularly instrumental in visualizing the precise molecular interactions between boronic acids and protease active sites, with numerous high-resolution structures (1.0-1.3 Å) revealing how these inhibitors mimic transition states [2]. Isothermal titration calorimetry (ITC) offers insights into the thermodynamic parameters of binding, while nuclear magnetic resonance (NMR) spectroscopy can probe structural dynamics and solution-state interactions [3] [2].

Cellular activity assessment is crucial for evaluating the therapeutic potential of boronic acid protease inhibitors. Cell-based assays using appropriate model systems (e.g., MT-2 cells for HIV-1 protease inhibitors, cancer cell lines for proteasome inhibitors) determine antiviral efficacy, cytotoxic effects, and cellular uptake. For antimicrobial applications, minimum inhibitory concentration (MIC) assays evaluate potency against relevant bacterial strains. Additionally, intracellular concentration measurements help understand pharmacokinetic properties and identify potential efflux issues, as demonstrated with HIV-1 protease inhibitors where carboxylic acid derivatives showed reduced cellular uptake compared to carboxamide analogues [3].

Table 2: Key Experimental Techniques for Characterizing Boronic Acid Protease Inhibitors

Technique Application Key Parameters Measured Typical Resolution/Precision
Enzyme Kinetics Inhibition potency Ki, IC50, kinact/KI nM-pM range
X-ray Crystallography Structural analysis Bond lengths, angles, interactions 1.0-2.5 Å resolution
Cellular Assays Biological activity EC50, CC50, therapeutic index Variable by cell type
ITC Binding thermodynamics ΔG, ΔH, ΔS, Kd ±10% for Kd values
NMR Spectroscopy Solution structure Chemical shifts, dynamics Atomic-level information
MIC Determination Antimicrobial activity Growth inhibition μg/mL range

Therapeutic Applications and Case Studies

Approved Boronic Acid-Based Therapeutics

Several boronic acid-based protease inhibitors have received regulatory approval, demonstrating the clinical validity of this approach. Bortezomib (Velcade), approved in 2003, was the first boronic acid-containing drug and inhibits the 20S proteasome for the treatment of multiple myeloma. It functions as a peptide boronic acid that specifically targets the chymotrypsin-like activity of the proteasome, forming a tetrahedral transition state analogue with the catalytic threonine residue [1] [5]. Ixazomib (Ninlaro), approved in 2015, is an oral proteasome inhibitor with a similar mechanism but improved pharmacokinetic properties. In the antimicrobial field, vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved in 2017 that enhances the activity of β-lactam antibiotics against resistant bacteria by inhibiting serine β-lactamases [1] [2].

These approved drugs share common features that contributed to their success: transition state mimicry, reversible covalent inhibition, and favorable safety profiles. The boronic acid moiety is ultimately metabolized to boric acid, which is generally considered non-toxic and readily eliminated by the body, addressing initial concerns about potential boron toxicity [1]. Clinical trials have demonstrated the efficacy of these agents, with bortezomib-based combination therapies showing significant anti-tumor activity in aggressive lymphomas, and ixazomib regimens providing improved outcomes for sarcoma patients [1].

Investigational Applications and Emerging Targets

Beyond approved drugs, boronic acids are being investigated as protease inhibitors for numerous emerging therapeutic applications. For HIV-1 treatment, researchers have designed boronic acid-containing protease inhibitors with enhanced backbone binding interactions that maintain potency against drug-resistant viral strains. These compounds incorporate bis-tetrahydrofuranyl urethane as P2 ligands to form hydrogen bonds with Asp29 and Asp30 backbone NHs in the S2-subsite, while boronic acid P2' ligands interact with Gly48' in the flap region through water-mediated hydrogen bonding [3]. Similarly, boronic acid derivatives are being explored as thrombin inhibitors for anticoagulant therapy, dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment, and fibroblast activation protein (FAP) inhibitors for cancer therapy [4].

The repurposing potential of existing boronic acid drugs is also being explored. Recent research has demonstrated that the proteasome inhibitors bortezomib and ixazomib can inhibit β-lactamases, with crystal structures revealing their binding mode to CTX-M-14 serine β-lactamase [2]. This dual inhibition capability suggests that boronic acids may be optimized to target multiple therapeutically relevant proteases. Additionally, boronic acids are being investigated as sensing agents for biochemical assays, delivery systems for cell-penetrating therapeutics, and tools for chemical biology to study protease function in physiological and pathological processes [6].

Experimental Protocols

Protocol 1: Enzyme Inhibition Assays for Boronic Acid Compounds

This protocol describes the measurement of enzyme inhibitory activity for boronic acid compounds against target proteases, providing quantitative data on inhibition potency.

Materials and Reagents:

  • Purified target protease (e.g., proteasome, β-lactamase, HIV-1 protease)
  • Boronic acid inhibitor (dissolved in appropriate solvent, typically DMSO)
  • Protease-specific fluorogenic or chromogenic substrate
  • Assay buffer (optimized for specific protease)
  • Microplate reader capable of kinetic measurements
  • Black or clear 96-well or 384-well microplates

Procedure:

  • Prepare a dilution series of the boronic acid inhibitor in assay buffer, typically covering a 1000-fold concentration range around the expected IC50 value. Include appropriate solvent controls.
  • Dilute the protease stock solution in assay buffer to the working concentration determined during assay optimization.
  • Add 50 μL of inhibitor solution or control to appropriate wells of the microplate.
  • Initiate the reaction by adding 50 μL of protease solution to each well, mixing gently.
  • Pre-incubate the enzyme-inhibitor mixture for 15-30 minutes at the assay temperature (typically 25°C or 37°C).
  • Start the reaction by adding 50 μL of substrate solution at the predetermined Km concentration.
  • Immediately monitor product formation kinetically using the appropriate microplate reader settings (e.g., excitation/emission for fluorogenic substrates, absorbance for chromogenic substrates).
  • Continue measurements for 30-60 minutes or until sufficient data points are collected for accurate initial rate determination.

Data Analysis:

  • Calculate initial reaction rates (v) from the linear portion of the progress curves.
  • Plot reaction rate versus inhibitor concentration and fit to an appropriate inhibition model (e.g., four-parameter logistic curve for IC50 determination).
  • For Ki determination, perform the assay with multiple substrate concentrations and analyze using Dixon or Cheng-Prusoff plots.
  • Report IC50 values with 95% confidence intervals from at least three independent experiments.

Troubleshooting Notes:

  • Maintain final DMSO concentration below 2% to avoid solvent effects on enzyme activity.
  • Include positive control inhibitors with known potency in each assay plate.
  • Verify enzyme linearity with time and concentration in the absence of inhibitor.
  • For tight-binding inhibitors, consider pre-incubation times up to 60 minutes to reach equilibrium.
Protocol 2: X-ray Crystallography of Boronic Acid-Protease Complexes

This protocol outlines the procedure for determining high-resolution crystal structures of boronic acid inhibitors bound to their target proteases, providing atomic-level insights into inhibition mechanisms.

Materials and Reagents:

  • Highly purified protease (>95% purity)
  • Boronic acid inhibitor (high purity, dissolved in DMSO or appropriate solvent)
  • Crystallization screening kits
  • Sitting-drop or hanging-drop vapor diffusion plates
  • Cryoprotectant solutions
  • Synchrotron or laboratory X-ray source
  • Data processing software (HKL-3000, XDS)
  • Structure solution and refinement software (PHENIX, Refmac)

Procedure:

  • Purify the target protease to homogeneity using appropriate chromatographic methods.
  • Concentrate the protein to 5-20 mg/mL in suitable buffer using centrifugal concentrators.
  • Set up crystallization trials using vapor diffusion methods with commercial screening kits.
  • Optimize initial crystal hits through grid screening around successful conditions.
  • Soak pre-formed crystals in mother liquor containing 1-20 mM boronic acid inhibitor for 2-24 hours, or co-crystallize by adding inhibitor to protein solution before crystallization setup.
  • Transfer crystals to cryoprotectant solution (typically mother liquor with 20-25% glycerol or other cryoprotectant).
  • Flash-cool crystals in liquid nitrogen for data collection.
  • Collect X-ray diffraction data at synchrotron or home source, collecting at least 180° of data with 0.5-1.0° oscillations.
  • Process data to obtain structure factor amplitudes (index, integrate, and scale).
  • Solve structure by molecular replacement using existing protease structures as search models.
  • Build and refine the structure iteratively, including the boronic acid inhibitor and water molecules.

Data Analysis:

  • Analyze the electron density for the inhibitor using Fo-Fc and 2Fo-Fc maps.
  • Model the inhibitor into unambiguous electron density, paying attention to the boron atom geometry.
  • Refine the structure with appropriate restraints for the boronic acid moiety.
  • Validate the final structure using MolProbity or similar validation tools.
  • Analyze protein-inhibitor interactions, including bond lengths, angles, and hydrogen bonding patterns.

Troubleshooting Notes:

  • If soaking damages crystals, try shorter soaking times or lower inhibitor concentrations.
  • For difficult-to-obtain complexes, consider co-crystallization instead of soaking.
  • Ensure complete reaction between enzyme and inhibitor by verifying inhibition before crystallization.
  • For boronic acids with potential conformational flexibility, consider alternate conformations in the electron density.

G ProteinPurification ProteinPurification Crystallization Crystallization ProteinPurification->Crystallization Vapor Diffusion ComplexFormation ComplexFormation Crystallization->ComplexFormation Soaking or Co-crystallization DataCollection DataCollection ComplexFormation->DataCollection Cryocooling StructureSolution StructureSolution DataCollection->StructureSolution Molecular Replacement

Figure 2: Workflow for Structural Determination of Boronic Acid-Protease Complexes

Emerging Trends and Future Perspectives

The field of boronic acid protease inhibitors continues to evolve with several emerging trends shaping future research directions. One significant advancement is the development of dual-targeting inhibitors that simultaneously modulate multiple protease targets, potentially addressing complex diseases through polypharmacology approaches. The discovery that proteasome inhibitors like bortezomib and ixazomib can also inhibit β-lactamases demonstrates the potential for drug repurposing and suggests that existing boronic acid drugs may have unexplored therapeutic applications [2]. Additionally, researchers are addressing pharmacokinetic challenges through prodrug strategies, such as esterification of boronic acids to improve membrane permeability, with subsequent enzymatic hydrolysis regenerating the active inhibitor intracellularly [3].

Future directions include the exploration of boronic acids as chemical biology tools for profiling protease activity in complex biological systems, developing targeted delivery approaches using boronic acid-diol interactions for tissue-specific accumulation, and designing allosteric inhibitors that exploit regulatory sites beyond the protease active site. The continued elucidation of structure-activity relationships through combinatorial chemistry and computational modeling will further refine inhibitor specificity and potency. As the structural database of boronic acid-protease complexes expands (over 300 such structures in the PDB), structure-based design approaches will become increasingly sophisticated, potentially enabling the rational design of inhibitors for proteases currently considered undruggable [2].

Safety Considerations and Regulatory Aspects

The development of boronic acid protease inhibitors requires careful attention to safety considerations and regulatory requirements. While early concerns about boron toxicity delayed exploration of these compounds in medicinal chemistry, extensive clinical experience with bortezomib, ixazomib, and vaborbactam has demonstrated that boronic acids can be safely administered when properly designed [1]. The metabolic fate of boronic acids involves degradation to boric acid, which is efficiently eliminated by the body, reducing the risk of cumulative toxicity [1]. However, potential bioactivation pathways should be investigated, as evidenced by reports of cytochrome P450-mediated oxidative deboronation of bortezomib [6].

Pharmaceutical development of boronic acid inhibitors must address formulation challenges, including potential hydrolysis and chemical stability issues. Successful formulations have employed lyophilized powders (e.g., bortezomib with mannitol) for reconstitution, protecting the boronic acid moiety until administration [5]. Regulatory approval of boronic acid-based drugs follows standard pathways, with requirements for comprehensive characterization of the physicochemical properties, stability profile, metabolic fate, and toxicological properties specific to organoboron compounds. As the field advances, regulatory agencies are developing increased familiarity with the unique aspects of boron-containing pharmaceuticals, potentially streamlining the development pathway for future boronic acid protease inhibitors.

References

Comprehensive Application Notes and Protocols: H₂BO₃⁻ in Agricultural Plant Nutrition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Boron Chemistry and Plant Nutrition Significance

Boron stands among the eighteen essential elements required for complete plant nutrition, classified as a micronutrient due to the relatively small quantities needed compared to macronutrients [1]. Despite this classification, boron plays disproportionately critical roles in plant physiology and development. In agricultural contexts, boron primarily exists and functions as boric acid (H₃BO₃) and the borate anion (H₂BO₃⁻), with the relative proportions dependent on soil pH [2]. The narrow optimal concentration range between deficiency and toxicity makes precise boron management particularly challenging in agricultural systems. Boron becomes available to plants primarily as boric acid (H₃BO₃) through root uptake, with its availability significantly influenced by soil adsorption characteristics and environmental conditions [2].

The structural role of boron in plant cell walls represents one of its most fundamental functions. Boron forms diester bridges that cross-link the pectic polysaccharide rhamnogalacturonan II (RG-II), providing structural integrity to the cell wall matrix [3]. This cross-linking is indispensable for proper cell wall architecture and function, explaining why boron deficiency rapidly affects growing tissues. Beyond its structural roles, boron influences various physiological processes including carbohydrate metabolism, sugar translocation, hormonal action, and membrane function [2]. The multiple essential functions of boron in plant physiology necessitate careful management in agricultural systems to optimize crop productivity and quality.

Boron Application Methods & Efficacy in Agriculture

Soil Application Protocols

Soil application remains the most common method for boron supplementation in agricultural systems. The recommended application rates vary significantly based on crop sensitivity, soil characteristics, and environmental conditions. For borax (Na₂B₄O₇·10H₂O), general application rates range from 0.5-2.0 kg B/ha for sensitive crops to 1.0-3.0 kg B/ha for moderate to high boron-demanding crops [2]. Application timing should align with critical growth stages, particularly prior to flowering and during early fruit development. For row crops, band application beside the seed row proves more efficient than broadcast application, reducing soil fixation and increasing root zone availability.

The efficiency of soil-applied boron depends heavily on soil properties, particularly pH levels and organic matter content. Boron availability decreases in alkaline soils (pH > 7.5) due to increased adsorption onto clay minerals and precipitation as calcium borates [2]. Soil organic matter plays a crucial role in boron availability through the formation of organic-boron complexes that reduce adsorption onto soil colloids. Boron mobility in soil varies significantly with texture, moving readily in sandy soils while becoming immobilized in heavy clay soils [1]. These factors necessitate customized application protocols based on comprehensive soil analysis.

Foliar Application Protocols

Foliar application provides an effective alternative for correcting boron deficiencies rapidly, particularly when soil conditions limit boron availability. This method offers the advantage of direct nutrient absorption through leaf surfaces, bypassing soil-related limitations. For most crops, foliar applications of 0.1-0.3% boric acid solutions (1-3 kg boric acid in 1000 L water per hectare) applied at critical growth stages such as pre-bloom, bloom, and early fruit development yield optimal results [4]. Applications should occur during cooler periods of the day (early morning or late evening) to minimize leaf burn and maximize absorption.

Research demonstrates that combined approaches utilizing both soil and foliar applications often provide the most consistent results. Studies on brinjal (eggplant) showed that phosphorus management through seed nutripriming and foliar application enhanced uptake and use efficiency [5]. Similarly, in olive trees, foliar boron application significantly improved flower fertility and fruit set [6]. The addition of appropriate surfactants (0.1-0.2% v/v) to foliar sprays improves coverage and penetration, while multiple applications at 10-14 day intervals often prove necessary to maintain adequate tissue concentrations during critical growth phases.

Boron Fertilizer Formulations and Application Efficacy

Table 1: Characteristics of Common Boron Fertilizer Sources

Fertilizer Source Chemical Formula Boron Content (%) Solubility in Water (g/L) Application Method Remarks
Boric Acid H₃BO₃ 17% 92.0 (at 25°C) Soil, Foliar Rapid availability, suitable for fertigation
Borax Na₂B₄O₇·10H₂O 11% 62.0 (at 25°C) Soil Economical, widely used
Solubor Na₂B₈O₁₃·4H₂O 20% 129.0 (at 25°C) Foliar High solubility, minimal residue
Boron Frits Various silicates 2-6% Slow-release Soil Long-term residual effect

Table 2: Comparative Efficacy of Boron Application Methods

Application Method Relative Efficiency (%) Time to Plant Response Residual Effect Labor Requirement Risk of Toxicity Optimal Use Scenarios
Soil Broadcast 30-40% 2-4 weeks Moderate (1-2 years) Low Moderate Preventive applications, low pH soils
Soil Banded 50-60% 1-3 weeks Moderate (1-2 years) Moderate Low-Moderate Row crops, established orchards
Foliar Spray 80-90% 3-7 days Short (2-4 weeks) High Low Correcting active deficiency
Fertigation 70-80% 1-2 weeks Short (4-8 weeks) Low Moderate Irrigation-equipped systems
Seed Treatment 20-30% Immediate upon germination Short Very Low Low Ensuring early establishment

Boron Deficiency Identification and Management

Symptom Recognition and Diagnosis

Boron deficiency manifests through distinctive symptoms that typically appear first in younger leaves and meristematic tissues due to the limited phloem mobility of boron in most plant species [4] [6]. Early symptoms include chlorosis (yellowing) and distortion of young leaves, which often become thickened, brittle, and wrinkled [4]. As deficiency progresses, necrosis (tissue death) develops at leaf tips and margins, potentially leading to dieback of growing points [4]. Crucially, boron deficiency severely impacts reproductive development, causing impaired flower formation, poor pollen viability, reduced fruit set, and fruit deformities [4] [6].

The diagnosis of boron status requires integrating visual symptoms with soil and plant tissue analysis. Tissue boron concentrations below 15-30 mg/kg dry weight in most dicot species typically indicate deficiency, while optimal ranges generally fall between 30-100 mg/kg [2]. Soil hot-water extractable boron levels below 0.5 mg/kg often indicate deficiency, while levels above 1.0-1.5 mg/kg are generally sufficient for most crops [2]. It is essential to recognize that the narrow optimal range for boron means the difference between deficiency and toxicity can be as little as 2-3 mg/kg in tissue analysis for sensitive species, necessitating precise analytical methods and careful interpretation.

Correcting Boron Deficiency

Correction of established boron deficiency requires rapid intervention, typically through foliar applications that can alleviate symptoms within days to weeks. For acute deficiency, multiple foliar applications of soluble boron sources (e.g., 0.1-0.2% boric acid or Solubor solutions) at 7-14 day intervals are recommended [4]. Simultaneously, long-term correction should address soil boron levels through appropriate soil applications based on comprehensive soil analysis. For severely deficient soils, application rates of 1-3 kg B/ha as borax or boric acid incorporated into the root zone provide effective correction [2].

An integrated management approach should include attention to soil pH modification in alkaline soils, as boron availability decreases significantly above pH 7.0. Additionally, improving soil organic matter through organic amendments enhances boron availability and retention [4]. In boron-deficient regions, crop rotation strategies should include less boron-sensitive species periodically, while irrigation management is crucial as both drought and excessive rainfall can exacerbate boron availability issues. Regular monitoring programs incorporating soil and tissue analysis provide the foundation for effective long-term boron management.

Table 3: Boron Deficiency Symptoms and Correction Strategies by Plant Organ

Plant Organ Deficiency Symptoms Diagnostic Confirmation Methods Immediate Correction Actions Long-term Management
Leaves Chlorosis of young leaves, thickened and brittle texture, tip and margin necrosis Tissue analysis (<20 ppm B in young leaves), soil testing (<0.5 ppm hot-water extractable B) Foliar spray: 0.1-0.3% boric acid, repeat in 7-14 days Soil application: 1-2 kg B/ha as borax, organic matter incorporation
Stems Stunted growth, reduced stem elongation, bushy appearance, cracking or swelling Visual assessment of apical dominance loss, internode length measurement Same as above, ensure complete coverage Balanced fertilization (avoid Ca/B imbalance), pH adjustment
Roots Poor development, reduced root hair formation, limited exploration of soil volume Root architecture analysis, comparison with healthy plants Soil drench with 0.05% boric acid solution around root zone Subsoil boron application in perennial crops, mycorrhizal inoculation
Flowers Impaired formation, poor pollen viability, reduced fruit set Flower and pollen viability testing, flower B concentration analysis Foliar application at bud initiation and early bloom stages Pre-bloom soil application, maintain adequate B during reproductive phase
Fruits Deformities, cracking, internal disorders (corking, hollow heart), discolored areas Fruit quality assessment, B concentration in fruiting tissues Post-bloom foliar application during early fruit development Seasonal B application program timed to critical growth stages

Analytical Methods for Boron Quantification

Soil Boron Analysis Protocol

Principle: This protocol determines hot-water extractable boron in soil, which correlates with plant-available boron. The method relies on boron complexation with azomethine-H and spectrophotometric detection.

Materials and Reagents:

  • Azomethine-H solution: Dissolve 0.45 g azomethine-H and 1 g ascorbic acid in 100 mL deionized water (prepare fresh)
  • Buffer solution: Dissolve 250 g ammonium acetate and 20 g EDTA in 400 mL deionized water, adjust to pH 6.5 with acetic acid
  • Boron standard solutions: Prepare stock solution (100 mg/L B) from boric acid, then working standards (0, 0.1, 0.2, 0.5, 1.0 mg/L B)
  • Hot water bath or temperature-controlled block maintainer at 85-90°C
  • Centrifuge capable of 3000 rpm
  • Spectrophotometer with 1 cm pathlength cells

Procedure:

  • Weigh 10.0 g of air-dried, sieved (<2 mm) soil sample into a 250 mL conical flask
  • Add 20.0 mL deionized water, swirl to mix, and fit with air condenser or marble stopper
  • Place in water bath at 85-90°C for exactly 10 minutes, swirling occasionally
  • Cool immediately in cold water bath, then filter through Whatman No. 42 filter paper
  • Pipette 1.0 mL of clear filtrate into test tube, add 2.0 mL buffer solution and 2.0 mL azomethine-H solution
  • Mix thoroughly and allow to stand for 60 minutes at room temperature
  • Measure absorbance at 420 nm against reagent blank
  • Determine boron concentration from standard curve prepared similarly

Calculation: Soil B (mg/kg) = (C × V × D) / W Where: C = B concentration from standard curve (mg/L), V = extract volume (mL), D = dilution factor, W = soil weight (g)

Quality Control: Include certified reference materials with known boron content, method blanks, and duplicates in each batch. Accept recovery of 90-110% for reference materials and relative percent difference <15% for duplicates.

Plant Tissue Boron Analysis Protocol

Principle: Plant tissue is dry-ashed at 500°C, boron is dissolved in dilute HCl, and determined spectrophotometrically after complexation with azomethine-H.

Materials and Reagents:

  • Muffle furnace capable of maintaining 500°C
  • Azomethine-H solution (as above)
  • Hydrochloric acid, 0.36 N
  • Boron standard solutions (as above)

Procedure:

  • Wash fresh plant tissue samples thoroughly with deionized water, then dry at 65°C in forced-air oven for 48 hours
  • Grind dried tissue to pass 1-mm screen in stainless steel or boron-free grinder
  • Weigh 0.500 g of ground tissue into porcelain or quartz crucible
  • Ash in muffle furnace: gradually increase to 500°C over 2 hours, maintain at 500°C for 4 hours
  • Cool, add 5 mL 0.36 N HCl, heat gently on hotplate to dissolve residue
  • Transfer quantitatively to 25 mL volumetric flask, make to volume with deionized water
  • Filter through Whatman No. 42 paper if necessary
  • Pipette 1.0 mL aliquot, develop color with azomethine-H as in soil method
  • Measure absorbance at 420 nm against reagent blank
  • Determine boron concentration from standard curve

Calculation: Tissue B (mg/kg) = (C × V × D) / W Where: C = B concentration from standard curve (mg/L), V = final volume (mL), D = dilution factor, W = tissue weight (g)

Interpretation: Critical levels vary by species and plant part sampled, but generally: <15-20 mg/kg indicates deficiency, 20-100 mg/kg is adequate, and >100-200 mg/kg may indicate toxicity depending on species.

Molecular Mechanisms of Boron Transport and Homeostasis

Boron Transporter Systems in Plants

Plants have evolved sophisticated transporter systems for boron uptake and distribution, primarily involving two transporter families: Nodulin 26-like Intrinsic Proteins (NIPs) and BOR exporters [3]. NIPs, particularly NIP5;1, function as boron influx channels that facilitate boric acid uptake across plasma membranes [3]. These channels exhibit polar localization on the outward-facing membranes of root cells, enabling efficient boron entry from the soil solution [3]. Meanwhile, BOR proteins, especially BOR1 and BOR2, function as boron exporters that mediate boron efflux from cells [3]. These exporters display complementary polarity to NIPs, localizing to inward-facing membranes to facilitate boron movement toward the stele and subsequent xylem loading [3].

The coordinated action of these transporter systems enables directed boron movement from the soil solution through the root tissues and into the xylem for distribution to shoot tissues. This polar transport system is remarkably efficient, allowing plants to accumulate boron against significant concentration gradients—reaching tissue concentrations up to 1000-fold higher than soil solution levels in boron-limited environments [3]. The system's efficiency explains why some species can maintain adequate growth even in low-boron soils, while others with less efficient transport systems exhibit deficiency symptoms under identical conditions.

Regulatory Mechanisms and Homeostasis

Boron transport systems feature rapid regulatory mechanisms that maintain boron homeostasis despite fluctuating environmental availability. Both NIP and BOR transporters undergo boron-dependent regulation at multiple levels [3]. Under high boron conditions, NIP5;1 expression is downregulated through mRNA degradation with a remarkably short half-life of 10-15 minutes [3]. Simultaneously, BOR1 proteins undergo endocytic degradation within 30-120 minutes of high boron exposure [3]. This rapid regulation prevents boron overaccumulation and toxicity while optimizing uptake efficiency under deficiency conditions.

The signaling pathways triggering these regulatory responses remain partially characterized but appear to involve boron-sensing mechanisms that directly or indirectly detect cytosolic boron concentrations. Mathematical modeling reveals that this swift regulation prevents oscillatory behavior in boron transport that would otherwise cause periodic toxicity in individual cells and reduce overall translocation efficiency [3]. This sophisticated regulatory system allows plants to maintain boron homeostasis across varying soil concentrations while avoiding the metabolic costs associated with slower transcriptional regulation.

G cluster_Root Root Tissue Context SoilBoron Soil Boron (H₃BO₃/H₂BO₃⁻) NIPTransporter NIP5;1 Influx Channel SoilBoron->NIPTransporter Passive/Channel-mediated Influx CytosolBoron Cytosolic Boron NIPTransporter->CytosolBoron Boron Entry BORTransporter BOR1/BOR2 Efflux Transporter XylemLoading Xylem Loading BORTransporter->XylemLoading Stele Direction CytosolBoron->BORTransporter Active Export LowBRegulation Low Boron Response ↑ NIP5;1 mRNA stability ↑ BOR1 protein stability CytosolBoron->LowBRegulation Sensing Mechanism HighBRegulation High Boron Response ↓ NIP5;1 mRNA degradation ↓ BOR1 endocytic degradation CytosolBoron->HighBRegulation Sensing Mechanism ShootDistribution Shoot Distribution XylemLoading->ShootDistribution Transpiration Stream LowBRegulation->NIPTransporter Enhanced Expression LowBRegulation->BORTransporter Protein Stabilization HighBRegulation->NIPTransporter mRNA Degradation HighBRegulation->BORTransporter Protein Degradation Epidermis Epidermal/Cortical Cells Stele Stele/Vascular Tissue Epidermis->Stele Polar Transport BOR-mediated

Figure 1: Molecular Mechanisms of Boron Transport and Homeostasis in Plants. The diagram illustrates the coordinated roles of NIP influx channels and BOR efflux transporters in boron uptake and distribution, along with the rapid regulatory mechanisms that maintain boron homeostasis under varying soil conditions.

Conclusion and Future Perspectives

Boron management represents a critical component of modern agricultural systems, with applications requiring precise understanding of both soil chemistry and plant physiology. The dual nature of boron as both essential micronutrient and potential toxin necessitates careful monitoring and management approaches tailored to specific crop requirements and growing conditions. Future research directions should focus on enhancing boron use efficiency through genetic improvements, refined application technologies, and integrated nutrient management approaches. The development of boron-efficient cultivars through conventional breeding or biotechnological approaches offers promising avenues for reducing boron fertilizer requirements while maintaining optimal productivity.

Emerging technologies such as precision agriculture applications, including sensor-based monitoring and variable rate application systems, hold significant potential for optimizing boron management across diverse agricultural landscapes. Additionally, enhanced understanding of boron interactions with other nutrients and environmental factors will contribute to more resilient agricultural systems. As climate change alters precipitation patterns and soil moisture dynamics, boron management strategies must adapt to these changing conditions to ensure sustainable crop production. The integration of traditional agronomic practices with advanced molecular understanding provides a robust foundation for addressing these challenges in coming decades.

References

dihydrogen borate contribution to alkalinity calculations

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Basis of Borate Alkalinity

In water, boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻) exist in a pH-dependent equilibrium. This system resists changes in pH, particularly against pH increases [1].

  • Equilibrium Reaction: The primary reaction is: B(OH)₃ + H₂O ⇄ B(OH)₄⁻ + H⁺ [1] [2]
  • pKa Value: The acid dissociation constant (pKa) for this equilibrium is approximately 9.2 at 25°C [1] [2]. This means borates are most effective as a buffer near this pH.
  • Mechanism: Boric acid is a Lewis acid. It does not donate a proton directly but rather accepts a hydroxyl ion (OH⁻) to form the tetrahydroxyborate ion, thereby neutralizing added base [1].

Contribution to Alkalinity Calculations

Total Alkalinity (TA) is the cumulative capacity of solution to neutralize acid. In systems containing borates, they must be included in the calculation [3].

  • Formula for Total Alkalinity: The general form of the alkalinity equation in the presence of borates is: TA = [HCO₃⁻] + 2[CO₃²⁻] + [B(OH)₄⁻] + [OH⁻] - [H⁺] + ... [3] Other minor contributors like silicate or phosphate can be included if significant.
  • Carbonate Alkalinity: For practical water balance, especially in pools, it's often necessary to calculate the Carbonate Alkalinity, which isolates the contribution from the carbonate system. This is crucial for accurate Langelier Saturation Index (LSI) calculations [1]: Carbonate Alkalinity = Total Alkalinity - (Cyanurate Alkalinity + Borate Alkalinity)

The following diagram illustrates the logical workflow for determining which alkalinity calculation to use.

Start Start: Measure Total Alkalinity (TA) Decision Is Borate Concentration > 0? Start->Decision UseFullEquation Use Full Alkalinity Equation Decision->UseFullEquation Yes StandardCalculation Proceed with Standard Calculation (TA ≈ Carbonate Alkalinity) Decision->StandardCalculation No CalculateCarbonateAlk Calculate Carbonate Alkalinity UseFullEquation->CalculateCarbonateAlk

Quantitative Data and Corrections

The contribution of borate to total alkalinity is not constant; it varies with pH. The table below summarizes the mole fraction of borate that exists in the active, acid-neutralizing form (B(OH)₄⁻) across a pH range.

Table 1: Borate Speciation and Alkalinity Contribution vs. pH

pH Mole Fraction of B(OH)₄⁻ (χ) Approx. Contribution to TA (as ppm CaCO₃ per 50 ppm Boron)*
7.0 ~0.06 3.0
8.0 ~0.39 19.5
8.4 ~0.61 30.5
9.0 ~0.86 43.0
9.2 (pKa) 0.50 25.0

*Calculation assumes: Borate Alkalinity (ppm CaCO₃) = [Borates as Boron (ppm)] × (χ) × (MW_CaCO₃ / MW_B) ≈ [B] × χ × 4.78 [1].

Experimental Protocol: Titration for Total Alkalinity with Borate Interference

This protocol outlines the titration method for measuring total alkalinity in a borate-buffered system.

1. Objective: To determine the total alkalinity of a water sample containing borates.

2. Materials and Equipment:

  • Water sample (e.g., prepared borate buffer, pool or seawater)
  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), standardized solution (e.g., 0.1 N)
  • pH Meter, calibrated with standard buffers (e.g., pH 4.01, 7.00, 10.01)
  • Magnetic stirrer and stir bar
  • Burette (50 mL, Class A)
  • Volumetric flask (100 mL) and pipettes
  • Beaker (150 mL or 250 mL)

3. Procedure:

  • Step 1: Pipette a known volume (e.g., 100.0 mL) of the sample into a clean beaker.
  • Step 2: Place the beaker on the magnetic stirrer, insert the stir bar and the pH meter electrode. Begin gentle stirring.
  • Step 3: Record the initial pH of the sample.
  • Step 4: Titrate by gradually adding the standardized acid from the burette. Record the burette reading and corresponding pH after each addition, especially as you approach the target pH endpoints.
  • Step 5: Continue the titration until the pH drops below 4.5.
  • Step 6: Plot the pH vs. the volume of acid added (mL) to generate a titration curve.

4. Data Analysis:

  • Identify the inflection points on the titration curve. The total alkalinity is typically determined by the acid volume required to reach a pH of 4.5 (for oceanography) or 4.3 (for pools), where carbonate and borate alkalinity have been neutralized [3].
  • Calculation: Total Alkalinity (eq/L) = (V_acid × N_acid) / V_sample where:
    • V_acid = volume of acid used to reach the endpoint (L)
    • N_acid = normality of the acid (eq/L)
    • V_sample = volume of the sample (L) Convert to desired units (e.g., ppm CaCO₃).

The workflow for this titration and data interpretation process is detailed below.

Start Prepare Sample and Acid Step1 1. Titrate with Standardized Acid while recording pH Start->Step1 Step2 2. Plot Data to Create Titration Curve Step1->Step2 Step3 3. Identify Equivalence Point (inflection point near pH 4.5) Step2->Step3 Step4 4. Calculate Total Alkalinity from acid volume used Step3->Step4 End Report Total Alkalinity (e.g., in ppm CaCO₃) Step4->End

Application Notes for Researchers

  • Primary Use as pH Buffer: The main application of borates is to resist a rise in pH, with an effective pKa of 9.2. This is valuable in maintaining stable pH conditions in chemical processes and analytical solutions [1] [4].
  • Impact on Saturation Indices: In water chemistry modeling (e.g., LSI), the presence of borates slightly reduces the calculated carbonate alkalinity and pH ceiling, which must be factored in to avoid scaling or corrosion issues [1].
  • Algaestatic Properties: Borates can function as an algaestat by disrupting cell wall development and metabolism in algae, which can indirectly lower chlorine demand in pools. This is distinct from its buffering role [1] [5].
  • Safety and Handling: Boric acid and borates have moderate acute toxicity. Adhere to a maximum recommended concentration of 50 ppm as boron in aqueous systems. Always consult Safety Data Sheets (SDS) for proper handling and disposal [5].

References

Dihydrogen Borate and Continuum Solvation Models

Author: Smolecule Technical Support Team. Date: February 2026

Dihydrogen Borate Dihydrogen borate (often represented as [OB(OH)₂]⁻ or BH₂O₃⁻) is an anionic boron species. Research indicates it is not typically stable in aqueous solution but can be stabilized within specific solid-state structures, such as hydrogen-bonded host lattices in crystalline inclusion compounds [1] [2]. In one documented case, it acts as a component in layered rare-earth materials, sitting within a structure separated by potassium cations [1].

Continuum Solvation Models Continuum solvation models are computational methods in chemistry that treat the solvent as a continuous medium rather than individual molecules, significantly reducing computational cost [3]. These models are crucial for estimating solvation free energies and studying processes like molecular folding and chemical reactions in solution.

The main types of models include:

  • Poisson-Boltzmann (PB): An explicit electrostatic model that is computationally expensive [3].
  • Generalized Born (GB): A popular approximation to the PB equation, often combined with a solvent-accessible surface area (SA) term in the MM/GBSA method [3].
  • Polarizable Continuum Model (PCM): A widely used approach in quantum chemistry that defines a molecular cavity in the solvent continuum [4]. The solvation free energy is calculated as a sum of electrostatic, dispersion-repulsion, and cavitation terms [4].

The following table summarizes the key characteristics of these models for comparison.

Model Key Description Common Variants/Combinations Key Considerations
Poisson-Boltzmann (PB) [3] Solves the Poisson-Boltzmann equation for electrostatic interactions in an ionic medium. - Theoretically rigorous but computationally expensive.
Generalized Born (GB) [3] Approximates the PB solution; models the solute as a set of interacting spheres. GBSA (GB + Surface Area term for non-polar interactions) [3] Faster than PB; widely used in molecular mechanics (e.g., MM/GBSA).
Polarizable Continuum Model (PCM) [4] A quantum mechanical method using a molecular cavity; calculates solvation energy as sum of terms. IEF-PCM (Integral Equation Formalism), D-PCM (Dielectric), C-PCM (Conductor-like) [4] Common in ab initio calculations (e.g., Gaussian, GAMESS). Solvent is defined by its dielectric constant.

A Proposed Workflow for Investigation

Since a direct protocol is not available, here is a logical workflow you can follow to model a system containing the dihydrogen borate anion using continuum solvation. The diagram below outlines this general approach.

Start Start: Define System (Dihydrogen borate anion + target molecule) A A. Geometry Optimization (Gas phase or implicit solvent) Start->A B B. Solvation Energy Calculation (Select continuum model and solvent parameters) A->B C C. Property Analysis (e.g., reaction energies, spectroscopic properties) B->C D D. Validation (Compare with experimental data if available) C->D End End: Interpret Results and Refine Model D->End

Step-by-Step Guidance
  • System Preparation and Geometry Optimization

    • Construct the Anion: Build an initial 3D structure for the dihydrogen borate anion [OB(OH)₂]⁻. You may use crystallographic data from studies like those of K₃Ln[OB(OH)₂]₂[HOPO₃]₂ as a starting point for bond lengths and angles [1].
    • Optimize Geometry: Perform a geometry optimization of the anion. This can be done initially in vacuo (in a vacuum) or directly within your chosen continuum solvent model to find the most stable structure in the solution phase.
  • Solvation Energy Calculation

    • Select a Model: Choose an appropriate continuum model from the table above. For high-accuracy quantum chemical calculations, PCM or one of its variants (IEF-PCM, C-PCM) is a standard choice [4].
    • Define Parameters: Set the solvent parameters in your software. The key parameter is the dielectric constant (ε), which defines the polarizability of the solvent continuum (e.g., ε ≈ 78.4 for water at 25°C).
    • Run Calculation: Calculate the single-point energy of the optimized anion in the specified continuum solvent. The difference between this energy and the gas-phase energy gives the solvation free energy (ΔG_solv).
  • Property Analysis and Validation

    • Investigate Properties: Use the solvated model to study the properties of your system. This could include studying the anion's interaction with a metal ion (inspired by nickel-borate complexation studies [5]), predicting its NMR chemical shifts, or calculating UV-Vis absorption spectra.
    • Validate Your Model: If possible, compare your computational results with any available experimental data. For instance, if you are studying a complexation reaction, you could compare your calculated reaction energy in solution with experimentally determined stability constants [5]. A lack of agreement may indicate a need to refine your model.

Important Considerations and Limitations

When using continuum models for this specific anion, be aware of their inherent limitations [3]:

  • Hydrophobic Effect: Standard PB or GB models only account for electrostatic interactions. The hydrophobic effect, which is largely entropic, is not included. It is typically added via an empirical term proportional to the Solvent Accessible Surface Area (SASA).
  • Specific Hydrogen Bonding: The dihydrogen borate anion can act as both a hydrogen bond donor and acceptor. Continuum models may not fully capture the strength and directionality of specific hydrogen bonds with the first solvation shell of explicit water molecules.
  • Parameterization: The accuracy of the results depends heavily on the parameters used for the atomic radii (which define the molecular cavity) and the surface tension parameters for the SASA term. Ensure these are well-tested for anions and boron-containing compounds.

References

Application Notes and Protocols: Dihydrogen Borate Fusion for Atomic Emission Spectroscopy Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dihydrogen borate fusion represents a fundamental sample preparation technique in analytical chemistry, enabling the complete dissolution of refractory materials for precise elemental analysis via inductively coupled plasma optical emission spectroscopy (ICP-OES). This method is particularly valuable for analyzing complex matrices where complete sample digestion is challenging through conventional acid digestion approaches. The borate fusion technique employs alkali borate fluxes to create high-temperature reactions that transform solid samples into homogeneous glass beads or solutions, ensuring all analytes are brought into solution for accurate quantification. The methodology is especially crucial for materials that form stable oxides or silicates resistant to acid attack, making it indispensable in petroleum, metallurgical, environmental, and materials science applications.

The fundamental principle underlying borate fusion involves the reaction between borate salts and sample matrices at elevated temperatures (typically 900-1100°C), resulting in the formation of borate glasses that can be subsequently dissolved in acid media. This approach offers significant advantages over conventional digestion methods, including complete sample dissolution, minimized analyte loss, and effective handling of volatile elements. Recent advancements have focused on optimizing flux compositions, such as lithium metaborate with lithium bromide additives, to address specific analytical challenges including silicon retention and improved solubility of contaminant elements. These developments have established borate fusion as a robust sample preparation methodology that meets the stringent requirements of international standard methods such as ASTM D5184 and IP methods for various industrial applications.

Theoretical Background

Principles of Borate Fusion

Borate fusion operates on the principle of high-temperature flux reaction where borate salts react with sample matrices to form homogeneous melts that upon cooling can be dissolved in dilute acid solutions. At the molecular level, the fusion process involves the breakdown of sample crystalline structures and their incorporation into a borate glass network. When lithium metaborate (LiBO₂) is used as the flux, it decomposes to lithium oxide and boric oxide (B₂O₃) at fusion temperatures, with boric oxide acting as a powerful fluxing agent that reacts with various oxide components in the sample. The resulting melt, when quenched in acid, forms soluble borate complexes that maintain analytes in solution without precipitation.

The selection of specific borate flux compositions is critical to analytical success. Traditional lithium tetraborate blended with lithium fluoride (LiT/LiF 90/10) fluxes has been effectively replaced in many applications by lithium metaborate with 1.5% lithium bromide (LiM/1.5% LiBr) due to superior performance characteristics [1]. This modified flux eliminates the loss of silicon caused by fluoride reactions while significantly enhancing the solubility of various analyte elements. The bromide component facilitates improved melt fluidity and release properties from platinum alloy crucibles. The fundamental chemical reactions involve the formation of metaborate salts during fusion:

Where MO represents a metal oxide from the sample matrix. These metaborate compounds are subsequently hydrolyzed in acid solution to form soluble metal ions and boric acid, ensuring complete transfer of analytes to the solution phase for ICP-OES analysis.

Advantages for Atomic Emission Spectroscopy

Borate fusion sample preparation offers several distinct advantages that make it particularly suitable for atomic emission spectroscopy techniques. First, it provides complete matrix decomposition, ensuring that all analyte elements are quantitatively transferred to the solution phase, thereby eliminating solid inclusions that could cause spectral interferences or inaccurate calibration. Second, the methodology enables effective matrix matching between samples and calibration standards, a critical factor for achieving accurate results in ICP-OES analysis where matrix effects can significantly influence analyte emission intensities [1].

The high salt content resulting from borate fusion necessitates careful consideration of ICP-OES operating parameters to prevent nebulizer clogging and matrix-induced signal suppression or enhancement. The presence of significant lithium concentrations from the flux can cause easily ionizable element (EIE) effects, altering plasma conditions and subsequently affecting analyte emission intensities [1]. This challenge is effectively addressed through matrix-matched calibration standards and appropriate use of internal standards to compensate for signal variations. Additionally, the high dissolved solids content typically requires sample dilution or specialized sample introduction systems to maintain optimal ICP-OES performance, though this is counterbalanced by the exceptional homogeneity and stability of the resulting solutions.

Experimental Protocol

Materials and Equipment
3.1.1 Required Apparatus
  • Fusion instrument: Automated borate fusion system (e.g., Claisse LeNeo fully automatic fusion instrument) [1]
  • Crucibles: Platinum/Gold (Pt/Au) alloy crucibles (typically 95% Pt, 5% Au)
  • Ignition system: Muffle furnace capable of maintaining 550°C (e.g., Fisher Scientific Isotemp muffle furnace) [1]
  • ICP-OES spectrometer: Equipped with cross-flow nebulizer and Scott spray chamber (e.g., PerkinElmer Optima 7300 DV) [1]
  • Analytical balance: Precision balance with 0.1 mg readability
  • Hot plate: For preliminary heating steps
  • Laboratory glassware: Class A volumetric flasks (100 mL), beakers, and dispensing tools
  • Magnetic stirrer: For dissolution of fused melts
3.1.2 Reagents and Standards
  • Flux: Lithium metaborate with 1.5% lithium bromide (LiM/1.5% LiBr) [1]
  • Acids: High-purity hydrochloric acid (HCl), 10% solution
  • Calibration standards: Multi-element stock solutions appropriate for target analytes
  • Internal standards: Yttrium (Y) solution (50 μg/mL) [2] or other appropriate internal standard elements
  • Reference materials: Certified reference materials matching sample matrix
  • Ultrapure water: Resistance ≥18 MΩ·cm
Step-by-Step Procedure
3.2.1 Sample Pre-treatment
  • Weighing: Accurately weigh approximately 100-500 mg of homogeneous sample into a Pt/Au crucible using an analytical balance. Record the exact mass to 0.1 mg precision.

  • Combustion of organics: For fuel oil or other organic-rich samples, carefully burn combustible material using a Bunsen burner with a blue flame until carbonaceous residue remains. Perform this step in a fume hood to ensure proper ventilation.

  • Ashing: Transfer the crucible with carbon residue to a muffle furnace and ignite overnight at 550°C to remove all carbonaceous material. The resulting ash should be white or gray, indicating complete combustion.

3.2.2 Fusion Process
  • Flux addition: Add 0.4 g of LiM/1.5% LiBr flux to the crucible containing the ashed sample and mix thoroughly using a platinum stir rod to ensure homogeneous distribution [1].

  • Fusion program: Transfer the crucible to the automated fusion instrument and initiate the predefined fusion program. The LeNeo instrument provides homogeneous heating through preset fusion programs, superior insulation properties, and a resistance-based electrical system, ensuring repeatable and reproducible fusion conditions [1].

  • Fusion cycle: The fusion process typically completes within 15 minutes, including dissolution time. During this cycle, the instrument heats the sample-flux mixture to approximately 1050°C, forming a homogeneous molten bead [1].

3.2.3 Dissolution and Solution Preparation
  • Acid preparation: Pour 80 mL of 10% hydrochloric acid (HCl) solution into a clean PTFE or polypropylene beaker.

  • Melt dissolution: The fusion instrument automatically pours the molten bead into the acid solution. The dissolution occurs rapidly with mild exothermic reaction.

  • Agitation: Place the beaker on a magnetic stirrer and agitate for 5-10 minutes to ensure complete dissolution of the melt. The solution should appear clear without any visible particulates.

  • Dilution: Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to volume with 10% HCl. Mix thoroughly by inverting the flask multiple times.

  • Optional dilution: For samples with high analyte concentrations or to mitigate matrix effects, prepare a secondary dilution factor appropriate for the expected concentration range.

Quality Control Measures
  • Procedure blanks: Prepare blank solutions following the identical protocol but without sample to monitor potential contamination from reagents or apparatus.
  • Reference materials: Include certified reference materials with similar matrix composition to validate method accuracy.
  • Spike recovery: Perform standard additions for selected samples to verify analyte recovery (85-115% acceptable range).
  • Duplicate analysis: Analyze every tenth sample in duplicate to monitor method precision.

Instrumental Analysis

ICP-OES Operating Conditions

The ICP-OES analysis should be performed using optimized instrument parameters to handle the high dissolved solids content resulting from the borate fusion preparation. The conditions outlined in Table 1 have been demonstrated to provide excellent performance for borate-fused samples [1].

Table 1: ICP-OES Operating Parameters

Parameter Specification Notes
RF Power 1500 W Provides robust plasma for high matrix samples
Nebulizer GemTip Cross-Flow Resistant to high dissolved solids
Spray Chamber Scott-type (double-pass) Improves aerosol stability
Injector Alumina, 2.0 mm i.d. Standard for robust analysis
Plasma Argon Flow 16 L/min Optimal excitation conditions
Nebulizer Flow 0.8 L/min Balanced sensitivity and stability
Auxiliary Flow 0.4 L/min Plasma stabilization
Sample Flow Rate 1.0 mL/min Consistent sample introduction
Viewing Mode Dual (Axial/Radial) Element-specific optimization
Integration Time 1-10 s per wavelength Dependent on concentration
Wavelength Selection and Method Development

Elemental wavelength selection must consider potential spectral interferences from the borate matrix and other sample components. The wavelengths specified in Table 2 have been validated for borate matrix samples and provide optimal compromise between sensitivity and freedom from interferences [1].

Table 2: Analytical Wavelengths and Measurement Ranges

Element Wavelength (nm) Viewing Mode Concentration Range (mg/kg) MDL (mg/kg)
Aluminum 396.153 Axial 5-150 0.01
Calcium 396.847 Radial 3-100 0.3
Iron 259.939 Radial 2-100 0.03
Sodium 589.592 Radial 1-100 0.3
Nickel 227.022 Axial 1-100 0.02
Phosphorus 177.434 Axial 1-60 0.2
Silicon 251.611 Radial 10-250 0.2
Vanadium 270.093 Axial 1-400 0.04
Zinc 202.548 Axial 1-70 0.02

Method detection limits (MDLs) were determined based on 10 repeated measurements of diluted sample solutions, with the standard deviation multiplied by 3 [1]. The concentration ranges can be extended through appropriate dilution factors while maintaining linear calibration curves.

Calibration Strategy
  • Matrix-matched standards: Prepare calibration standards in the same LiM/1.5% LiBr matrix as samples to compensate for matrix effects [1].

  • Internal standardization: Use yttrium (Y 224.306 nm or 371.030 nm) as internal standard to correct for instrumental drift and matrix-induced signal variations [2].

  • Calibration curve: Employ at least 5 calibration points including blank, with correlation coefficients ≥0.999 for all analytes.

  • Quality control samples: Include continuing calibration verification standards every 10-15 samples to monitor calibration stability.

Method Validation Data

Accuracy and Recovery Studies

Comprehensive method validation demonstrates that the dihydrogen borate fusion sample preparation provides excellent accuracy and recovery for a wide range of analytes in fuel oil and similar matrices. Accuracy was determined using round robin proficiency testing materials with mean values from multiple laboratories establishing reference values [1].

Table 3: Accuracy Assessment for Fuel Oil Samples (%)

Element F61409 F61501 F61505 F61509
Aluminum 99 91 89 89
Silicon 97 97 98 97

Spike recovery studies were performed on four different fuel oil matrices with five replicates for each spiked sample, demonstrating consistent and quantitative recovery across diverse sample types [1].

Table 4: Spike Recovery Data for Fuel Oil Samples (%)

Element F61409 F61501 F61505 F61509
Aluminum 107 93 98 101
Calcium 97 95 100 100
Iron 93 93 94 95
Sodium 98 93 101 106
Nickel 95 101 97 101
Phosphorus 103 97 98 97
Silicon 99 99 96 105
Vanadium 99 95 106 98
Zinc 102 104 105 100
Precision Assessment

Method precision was evaluated through 10 duplicate sample preparations analyzed on different days. The experimental repeatability (SD10) was calculated as the standard deviation multiplied by 2.77, representing the 95% confidence limit for duplicate measurements [1]. Table 5 demonstrates that method precision meets or exceeds requirements specified in standard methods ASTM D5184, IP 377, and IP 501.

Table 5: Method Precision Data (mg/kg)

Element Mean SD10 SDstd
Aluminum 3.2 0.6 0.2
Calcium 9.9 0.8 1.7
Iron 28 2 4
Sodium 19 2 3
Nickel 51 3 7
Phosphorus 3.8 0.4 1.2
Silicon 6.3 0.4 0.4
Vanadium 219 8 17
Zinc 4.7 0.2 1.0

Applications and Case Studies

Fuel Oil Analysis

The dihydrogen borate fusion method has been successfully applied to the analysis of contaminant elements in fuel oils, a critical application for preventing corrosion in boilers and engines [1]. Fluid catalytic cracking (FCC) processes introduce contaminants including calcium, sodium, silicon, vanadium, iron, and nickel into fuel oils, which become adhesive at elevated temperatures and corrode reheater tube surfaces, combustion chambers, and other components. Quantitative monitoring of these elements at concentrations as low as 1-10 mg/kg enables preventive maintenance and reduces operational costs associated with equipment failure. The method achieves complete dissolution of refractory silicon compounds that often present analytical challenges in conventional acid digestions.

High-Speed Steel Analysis

Borate fusion has been adapted for challenging metallurgical applications including the analysis of tungsten in high-speed steel containing up to 19% tungsten [2]. Conventional acid digestion methods often result in tungsten precipitation, leading to inaccurate quantification. The borate fusion approach prevents tungsten hydrolysis through complex formation, enabling precise ICP-AES determination. In this application, steel samples are decomposed with hydrofluoric and nitric acids followed by fusion with lithium tetraborate, with the resulting vitrified borate dissolved in nitric acid containing tartaric acid to maintain tungsten in solution. This approach completes sample preparation in approximately 90 minutes compared to several hours required for conventional fuming methods with sulfuric and phosphoric acids.

Advanced Material Characterization

The principles of borate fusion find applications in advanced material characterization beyond traditional elemental analysis. Recent research has demonstrated the synthesis of layered rare-earth dihydrogen borate monohydrogen phosphates through hydrothermal methods [3]. These materials, with general formula K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (where Ln = Yb, Lu), exhibit unique crystalline structures consisting of Glaserite-type slabs interlinked with phosphate tetrahedra and separated by dihydrogen borate layers. While these specialized compounds represent functional materials rather than analytical standards, they illustrate the structural diversity and chemical versatility of borate-based systems that can inform further development of borate fusion methodologies.

Workflow Visualization

G cluster_0 Sample Preparation Phase cluster_1 Fusion and Dissolution Start Sample Receipt Weigh Weigh Sample in Pt/Au Crucible Start->Weigh PreBurn Burn Combustible Material (Open Flame) Weigh->PreBurn Weigh->PreBurn QC1 Quality Control: Procedure Blanks Weigh->QC1 Ash Ash Residue (550°C Overnight) PreBurn->Ash PreBurn->Ash FluxAdd Add LiM/1.5% LiBr Flux Ash->FluxAdd Ash->FluxAdd Fusion Automated Fusion (LeNeo Instrument) FluxAdd->Fusion QC2 Quality Control: Reference Materials FluxAdd->QC2 Dissolve Dissolve in 10% HCl Fusion->Dissolve Fusion->Dissolve Dilute Dilute to Volume (100 mL) Dissolve->Dilute Dissolve->Dilute Analysis ICP-OES Analysis Dilute->Analysis QC3 Quality Control: Spike Recovery Dilute->QC3 Data Data Reporting Analysis->Data

Figure 1: Complete Workflow for Dihydrogen Borate Fusion Sample Preparation

Troubleshooting Guide

Issue Potential Causes Solutions
Incomplete fusion Insufficient flux, low temperature, short fusion time Increase flux:sample ratio (4:1 minimum), verify furnace temperature calibration, extend fusion time
Silicon loss Fluoride in flux reacting with silicon Use LiM/1.5% LiBr instead of LiT/LiF fluxes to prevent silicon volatilization [1]
High blanks Contaminated reagents or crucibles Use high-purity reagents, properly clean crucibles, include procedure blanks
Poor reproducibility Inconsistent weighing, inhomogeneous mixing Standardize weighing procedure, ensure thorough sample-flux mixing before fusion
Nebulizer clogging High dissolved solids content Dilute samples 1:5-1:10, use high-solids nebulizer, increase nebulizer flow rate
EIE effects High lithium matrix suppressing/enhancing signals Use matrix-matched calibration standards, employ internal standardization [1]
Precipitation in solution Insufficient acid concentration, high silica Increase HCl concentration to 10%, ensure complete fusion, add tartaric acid for tungsten [2]

Conclusion

The dihydrogen borate fusion sample preparation method represents a robust, reliable approach for elemental analysis of challenging matrices by ICP-OES. The methodology provides complete sample dissolution, superior accuracy, and excellent precision for a wide range of elements at trace and major concentration levels. The automated fusion process using specialized instrumentation such as the Claisse LeNeo system ensures reproducible conditions that minimize analyst-to-analyst variability while reducing sample preparation time to approximately 15 minutes per sample [1].

Critical to method success is the selection of appropriate flux composition, with lithium metaborate containing 1.5% lithium bromide demonstrating distinct advantages over traditional tetraborate fluxes for elements such as silicon. The comprehensive validation data presented in this protocol confirms that the method meets rigorous standard method requirements while providing practical solutions to common analytical challenges including volatile element retention and matrix effects. When implemented with appropriate quality control measures and instrumental parameters, dihydrogen borate fusion establishes a foundation for high-quality elemental analysis across diverse industrial and research applications.

References

minimizing dihydrogen borate interference in analytical chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dihydrogen Borate & Its Interference

Dihydrogen borate (often represented as H₂BO₃⁻ or BO(OH)₂⁻) is an oxyanion of boron that can cause significant interference in analytical techniques by forming complexes with analytes or directly adsorbing onto measurement surfaces [1] [2].

The table below summarizes the key interference mechanisms identified in the literature:

Analytical Technique Interference Mechanism Observed Effect
Surface-Enhanced Raman Spectroscopy (SERS) [3] Competition with amine analytes (e.g., lysine, propylamine) for adsorption sites on silver colloids; facilitated by a basified colloid and silver oxide formation. Borate bands appear in SER spectra, which can obscure analyte signals. In some cases (e.g., lysine at pH ≥ 8), borate can virtually exclude the analyte from the surface.
DPPH Radical Scavenging Assay [4] Formation of a complex with gallic acid and other polyphenols under the assay's alkaline conditions (pH ~9.5). Remarkable reduction in the measured DPPH inhibition, leading to significant underestimation of antioxidant activity.
Co-precipitation Processes [5] Incorporation into solid phases like hydroxyapatite (HAp), affecting crystallization. Inhibits the crystallization of HAp, leading to the formation of amorphous byproducts like CaB₂O₄ and dramatic changes in particle morphology.

Troubleshooting Guide & FAQs

Here are solutions to common problems based on the interference mechanisms.

Frequently Asked Questions

1. How can I prevent borate interference in antioxidant assays like the DPPH assay?

  • Problem: Borate in your sample or buffer severely suppresses the measured radical scavenging activity of polyphenols.
  • Solution: The primary solution is to avoid alkaline borate buffers for this specific assay. Research indicates that using an acetate buffer at pH 5.50 for sample preparation effectively avoids the complex formation that causes interference [4]. If you must use a borate buffer, be aware that your results will likely underestimate the true antioxidant capacity.

2. My SERS spectra for basic analytes show unexpected borate peaks. How can I mitigate this?

  • Problem: Borate ions from the colloid preparation compete with your analyte for adsorption sites on the metal surface.
  • Solution: The literature suggests several strategies [3]:
    • pH Control: Adjust the pH of the colloid, as borate adsorption is pH-dependent.
    • Analyte Competitiveness: Use an analyte with stronger adsorbivity (e.g., benzylamine over propylamine) to outcompete borate for sites.
    • Alternative Substrates: Consider using SERS substrates that are not prepared with borohydride to eliminate the source of borate contamination.

3. What is the general principle for removing borate from solution?

  • Problem: You need to remove borate from a sample stream or reaction mixture before analysis.
  • Solution: A common and effective method is water washing. A patent for an aromatic alkylation process details using a water wash to remove boron halides and boron oxide hydrates from an aromatic hydrocarbon stream, effectively separating the borate into the aqueous phase for removal [6]. Furthermore, chemical precipitation with calcium hydroxide (Ca(OH)₂) is a highly effective method, with studies showing over 96% removal efficiency under optimized conditions (low pH, elevated temperature), forming an insoluble calcium borate solid (e.g., inyoite, CaB₃O₃(OH)₅·4H₂O) that can be filtered out [7].

Experimental Protocol: Borate Removal by Chemical Precipitation

Based on the research, here is a detailed methodology for removing borate via precipitation with calcium hydroxide [7].

Objective: To efficiently remove borate from an aqueous solution by precipitating it as an insoluble calcium borate salt.

Materials:

  • Aqueous solution containing borate
  • Calcium hydroxide (Ca(OH)₂)
  • HCl and NaOH solutions for pH adjustment
  • Hot plate with magnetic stirrer
  • Thermometer
  • pH meter
  • Beakers
  • Filtration setup (filter paper, vacuum pump, etc.)
  • Drying oven

Workflow: The following diagram outlines the key steps of the borate removal protocol.

Start Start: Aqueous Borate Solution Step1 Adjust pH to ~1.0 with HCl Start->Step1 Step2 Add Ca(OH)₂ (Optimal amount determined experimentally) Step1->Step2 Step3 Heat to ~60°C while stirring at 150 rpm Step2->Step3 Step4 Monitor and maintain pH Step3->Step4 Step5 Formation of CaBorate Precipitate (e.g., Inyoite) Step4->Step5 Step6 Filter the Suspension Step5->Step6 Step7 Dry Solid Residue (for analysis/disposal) Step6->Step7 Step8 Analyze Filtrate (Borate-free solution) Step6->Step8 End End: Borate Removed Step7->End Step8->End

Procedure:

  • pH Adjustment: Place the borate solution in a beaker. Under constant stirring, carefully lower the pH to approximately 1.0 using an HCl solution. This highly acidic environment is optimal for the precipitation reaction [7].
  • Add Precipitant: Add a determined amount of Ca(OH)₂ slurry to the solution. The optimal mass ratio of Ca(OH)₂ to borate needs to be determined experimentally for your specific system, but the study shows that efficiency increases with the amount of Ca(OH)₂ [7].
  • Heating and Stirring: Heat the mixture to an elevated temperature (e.g., 60°C) while maintaining a constant stirring speed of around 150 rpm. Increasing the temperature significantly enhances boron removal efficiency [7].
  • Reaction and Monitoring: Let the reaction proceed for a predetermined time (e.g., 1-2 hours). Monitor the pH, as it will change during the reaction.
  • Filtration: After the reaction, filter the hot mixture to separate the solid precipitate from the liquid. The solid residue is expected to contain calcium borate compounds like inyoite (CaB₃O₃(OH)₅·4H₂O), which can be confirmed by X-ray Diffraction (XRD) analysis [7].
  • Analysis: The filtrate (liquid) can now be analyzed to confirm the reduction in borate concentration.

Key Considerations for Researchers

The most effective way to manage interference is to prevent it. Where possible, use alternative buffers that do not contain borate, especially when working with polyphenols or on surfaces where adsorption is critical.

References

controlling dihydrogen borate concentration in electroplating baths

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Boric Acid & Monitoring Challenges

In electroplating, particularly in nickel plating baths (e.g., Watts nickel and sulfamate nickel), boric acid acts as a crucial buffering agent [1]. Its primary function is to stabilize the pH at the cathode surface, preventing the formation of undesirable nickel hydroxide particulates that can lead to rough and brittle deposits [1].

Maintaining boric acid within its optimal concentration range (typically 30-45 g/L for nickel sulfamate baths [1]) is critical for bath performance. The table below summarizes common monitoring methods:

Method Principle Key Advantages Key Limitations
High-Performance Liquid Chromatography (HPLC) [2] Separates and quantifies individual bath components. High accuracy and precision; can detect degradation products and multiple additives simultaneously. Requires specialized equipment and expertise.
Traditional Titration Chemical reaction with a titrant to determine concentration. Widely established; can be cost-effective. May lack specificity in complex mixtures; can be time-consuming.

Troubleshooting Guide: Boric Acid Control

Here are answers to common questions and issues regarding boric acid concentration control.

FAQ 1: Why is the boric acid concentration in my bath consistently low, and how do I replenish it?

  • Problem: Consistent depletion of boric acid.
  • Primary Causes: The main causes are drag-out (loss of bath solution as plated parts are removed) and losses due to precipitation from water evaporation or decomposition [1].
  • Solution: Implement a controlled replenishment strategy.
    • Replenishment Solution: Prepare a concentrated solution of boric acid dissolved in substantially pure water. The concentration should be high enough to avoid diluting the main bath; note that solubility in pure water at room temperature is over 45 g/L [1].
    • Addition Volume: The volume of replenishment solution added should be equivalent to the decrease in main bath volume over a given interval. This can be determined by tracking bath liquid level or estimating based on product throughput (amp-hours) and evaporation rates [1].
    • Goal: Add replenishment solution periodically, continuously, or intermittently to maintain both the boric acid concentration and the bath level, keeping them constant [1].

FAQ 2: My analysis shows variable boric acid levels, but I am regularly replenishing. What could be wrong?

  • Problem: Inconsistent concentration readings.
  • Potential Causes and Solutions:
    • Ineffective Mixing: After adding the replenishment solution, ensure the main bath is stirred adequately to achieve a homogeneous mixture and prevent localized concentration gradients.
    • Analytical Inconsistency: If using HPLC, strict adherence to sample preparation protocols (like dilution and filtration) is essential for reproducible results [2]. Verify the calibration of your analytical instruments.
    • Unaccounted Losses: Review process parameters. Significant changes in drag-out rates or evaporation due to higher operating temperatures could require adjustments to your replenishment calculations [1].

FAQ 3: How can I recover boric acid from rinsewater to improve process circularity?

  • Problem: Boric acid loss to wastewater and desire for a closed-loop system.
  • Solution Technology: Reverse Osmosis (RO) can be used to recover both water and plating chemicals from rinsewater [3].
  • Technical Challenge: Standard RO membranes have lower rejection rates for neutral boric acid molecules (around 70-78%), leading to its passage into the permeate water stream [3].
  • Advanced Strategy: Implement a second-pass RO treatment specifically designed to address the residual boric acid in the initial permeate. This can enhance boric acid rejection, enabling higher recovery and reuse of the water [3].

Experimental Protocol: Boric Acid Replenishment

For researchers implementing a new replenishment control strategy, the following workflow outlines the key steps.

A Analyze Bath Concentration B Estimate Bath Volume Decrease A->B Low Concentration F Proceed with Electroplating A->F Concentration OK C Prepare Replenishment Solution B->C D Add Solution & Maintain Level C->D E Mix Bath Thoroughly D->E E->F G Monitor Bath Level & Throughput G->B Continuous Data

Step-by-Step Procedure:

  • Analyze Bath Concentration: Use a validated method like HPLC to determine the current boric acid concentration in the electroplating bath [2].
  • Estimate Bath Volume Decrease: Determine the volume of solution lost since the last replenishment by monitoring the bath liquid level or calculating losses from amp-hours of charge and known evaporation rates [1].
  • Prepare Replenishment Solution: Dissolve high-purity boric acid in deionized water to create a concentrated stock solution. The concentration should be predetermined to efficiently restore main bath levels without excessive dilution [1].
  • Add Solution & Maintain Level: Add the calculated volume of replenishment solution to the main bath. The goal is to restore the bath to its original operating level, compensating for dragged-out and evaporated volume [1].
  • Mix Bath Thoroughly: Ensure the main bath is adequately stirred after addition to achieve a uniform distribution of boric acid throughout the solution.
  • Monitor Bath Level & Throughput: Continuously track bath level and production throughput (amp-hours), using this data to inform the next replenishment cycle [1].

References

optimizing dihydrogen borate for corrosion resistant coatings

Author: Smolecule Technical Support Team. Date: February 2026

Borate Coating Performance & Troubleshooting

The following table summarizes the performance of different borate-containing coatings from recent studies, which can serve as a benchmark for your own experiments.

Coating System Substrate Key Borate Compound Reported Performance/Corrosion Inhibition Efficiency Optimal Conditions / Notes
Zinc-Nickel Alloy [1] Stainless Steel Borate electrolyte (additive) Improved corrosion potential vs. pure Zn or Ni coatings [1] Alkaline bath (pH 9.3-9.5); Pulse potential deposition for smaller grains & uniform coating [1]
Polysulphanilic Acid/Borate Glass Composite [2] Mild Steel Borate glass (0% CuO variant) 94.6% efficiency in 1.0 M HCl [2] Composite formed via H-bonding/electrostatic interaction; Acts as a physical barrier [2]
Boric Acid in Electrolyte [3] Lead-Acid Battery Grid Boric Acid (H₃BO₃) ~23% reduction in oxide charge; Slowed corrosion growth [3] 0.50 wt% concentration; Performance depends on addition method (before/after formation) [3]
Calcium Borate Synergistic Mix [4] Metal (Coating formulation) Calcium Borate Synergistic effect when combined with an organic zinc salt [4] Patented as a corrosion inhibitor pigment in coating formulations [4]

Standard Experimental Protocol: Composite Coating

This protocol is adapted from research on fabricating polymer/borate glass composite coatings for mild steel [2]. You can use this as a baseline for your experiments.

Objective: To fabricate a polysulphanilic acid/borate glass composite coating and evaluate its corrosion resistance. Substrate Preparation: Clean and polish mild steel coupons. Use a standard sequence of grinding with SiC paper, degreasing with an organic solvent, rinsing with distilled water, and drying [2]. Borate Glass Fabrication: Melt a batch of B₂O₃ (50%), CaO (20%), and Li₂O (30%) at 1250°C for 60 minutes. Pour the melt into a preheated stainless steel mold and anneal at 350°C for 1 hour, then cool slowly to room temperature [2]. Composite Synthesis (Grafting):

  • Dissolve 1.0 g of sulphanilic acid in 20 mL distilled water + 20 mL dimethylformamide (DMF).
  • Add 0.10 g of the fabricated borate glass powder dissolved in 20 mL distilled water (acidified with one drop of HCl).
  • Add 1.0 g of potassium dichromate (oxidant) dissolved in 10 mL distilled water.
  • Dilute the mixture to 80 mL with distilled water, shake vigorously, and let it stand for 24 hours at room temperature.
  • Filter the product, wash successively with distilled water, methanol, and N-methyl-pyrrolidone, and dry at 60–80°C until a constant weight is achieved [2]. Coating Application: The composite can be applied to the prepared steel substrate using a suitable method like dip-coating or bar-coating, followed by curing. Corrosion Testing: Evaluate the coated samples after immersion in 1.0 M HCl for 7 days using electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization techniques. Compare the results with uncoated steel and steel coated with the pure polymer [2].

Common Challenges & Solutions

Here are some potential issues and their evidence-based solutions.

Problem Possible Cause Suggested Solution
Poor Coating Adhesion Incorrect substrate surface preparation; contamination. Ensure rigorous substrate cleaning and polishing. For aluminum, a hydrophilic coating with zinc borate and phosphoric acid has been shown to improve adhesion and corrosion resistance [5].
Low Corrosion Inhibition Efficiency Non-optimal borate concentration; inappropriate coating matrix. Fine-tune the borate concentration. Research shows that the performance of boric acid in lead-acid batteries was optimal at 0.50 wt% [3]. Explore synergistic combinations, like calcium borate with organic inhibitors [4].
Non-uniform or Defective Coating Morphology Agglomeration of particles; unsuitable deposition parameters. For electrodeposited alloys, use the pulse potential method instead of direct current. This has been proven to result in smaller grain sizes and more uniform coatings [1]. Ensure proper dispersion of borate particles in the coating matrix.
Corrosion Acceleration or Pitting Aggressive environment; breakdown of the protective layer. Be aware that the corrosion behavior is highly dependent on the environment. In concentrated boric acid solutions at high temperatures, low-alloy and stainless steels with less than 15% chromium can experience increased corrosion rates and pitting [6] [7]. Select a coating system suited for your specific corrosive environment.

Experimental Workflow Diagram

The following diagram outlines the key stages of developing and evaluating a borate-based coating, integrating the protocol and troubleshooting points above.

Start Start: Coating Development S1 Substrate Preparation (Cleaning, Polishing, Degreasing) Start->S1 S2 Borate Component Prep (Fabricate glass or use commercial salt) S1->S2 S3 Coating Formulation (Select matrix: polymer, electrodeposition bath, etc.) S2->S3 S4 Coating Application (Dip-coating, electrodeposition, curing) S3->S4 S5 Performance Evaluation (EIS, Polarization, Salt Spray) S4->S5 S6 Data Analysis & Optimization S5->S6 T1 Poor Adhesion? S5->T1 Check Result T2 Low Efficiency? S5->T2 Check Result T3 Non-uniform Coating? S5->T3 Check Result T1->S1 Yes T1->T2 No T2->S2 Yes (Adjust concentration) T2->T3 No T3->S4 Yes (Optimize method/parameters) T3->S6 No

References

addressing dihydrogen borate toxicity in agricultural applications

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Boron Toxicity & Homeostasis

To understand boron toxicity, it's helpful to first understand how plants manage boron uptake and transport. The following diagram illustrates the key pathways and proteins involved in boron homeostasis in plant roots.

G cluster_soil Soil (Apoplast, Low pH) cluster_cell Plant Cell (Cytoplasm, High pH) cluster_proteins BoricAcid_Soil Boric Acid (B(OH)₃) BoricAcid_Cell Boric Acid (B(OH)₃) BoricAcid_Soil->BoricAcid_Cell Passive Diffusion NIP51 NIP5;1 Boric Acid Channel BoricAcid_Soil->NIP51 Facilitated Diffusion BorateAnion Borate Anion (B(OH)₄⁻) BoricAcid_Cell->BorateAnion BOR1 BOR1 Borate Anion Exporter BorateAnion->BOR1 Active Export NIP51->BoricAcid_Cell BOR1->BoricAcid_Soil Legend1 Key Transport Proteins

Figure 1: Boron transport pathways in plant root cells. Under low boron conditions, channels (NIP5;1) facilitate uptake, and exporters (BOR1) load boron into the stele for distribution. In high boron, these proteins are downregulated [1].

  • Primary Toxicity Mechanism: The essential function of boron is to cross-link the pectin polysaccharide rhamnogalacturonan II (RG-II) in the plant cell wall, which is critical for cell wall structure and stability [2] [1]. However, the exact mechanism by which excess boron becomes toxic is less clear but is thought to involve multiple sites of action.
  • Cellular and Metabolic Dysregulation: Excess boron can adversely affect cell division in root and shoot meristems, reduce chlorophyll content, and lead to DNA damage, which often manifests as leaf chlorosis and necrosis [2] [1]. It may also disrupt metabolic processes by forming complexes with important biomolecules that have cis-diol groups (e.g., sugars and adenosine nucleotides) [2].

Experimental Data & Toxicity Thresholds

The following table summarizes key quantitative findings from toxicity studies on boron compounds in various models.

Organism/System Key Experimental Findings NOAEL (No Observed Adverse Effect Level) LOAEL (Lowest Observed Adverse Effect Level) Citation
Rats (Reproductive) Oral boric acid exposure led to testicular toxicity, inhibited spermiation, reduced sperm counts. 17.5 mg B/kg bw/day >17.5 mg B/kg bw/day [3] [4]
Rats (Developmental) Oral dosing of pregnant females caused fetal skeletal effects. 9.6 mg B/kg bw/day >9.6 mg B/kg bw/day [3] [4]
Plants (General) Boron toxicity causes chlorosis, necrosis, reduced root & shoot growth. Optimal range is narrow (e.g., wheat: 10-100 µg/g tissue). Varies by species/genotype Varies by species/genotype [2]
Yeast/Plant Models Mutations in borate exporters (AtBOR1 - D311A, S466R, A500R) cause a complete loss of borate efflux activity. N/A N/A [5]

Detailed Experimental Protocol: Assessing Borate Efflux Function

This protocol is adapted from research that characterized the function of borate transporters using a yeast complementation assay [5].

Objective: To functionally assess the impact of a compound or genetic mutation on the activity of a borate exporter (e.g., BOR1) in a yeast model system.

Workflow Overview:

G cluster_protocol Yeast Borate Efflux Assay Workflow Step1 1. Generate Expression Construct (WT and mutant BOR genes) Step2 2. Transform & Express in Δbor1p yeast strain Step1->Step2 Step3 3. Culture Under Standard Conditions Step2->Step3 Step4 4. Measure Intracellular Boron Concentration Step3->Step4 Step5 5. Data Analysis (Compare to WT control) Step4->Step5 Note Key Outcome: Functional transporter reduces intracellular boron.

Figure 2: Key steps for conducting a yeast-based borate efflux assay to test transporter function.

Methodology Details:

  • Generation of Constructs:

    • Clone the gene for the borate transporter (e.g., AtBOR1) into a suitable yeast expression vector.
    • Introduce specific point mutations (e.g., D311A) using site-directed mutagenesis.
  • Yeast Transformation and Culture:

    • Use a yeast strain where the native borate transporter gene has been knocked out (e.g., Saccharomyces cerevisiae ∆bor1p).
    • Transform this strain with the constructed plasmids (carrying WT or mutant genes) and an empty vector control.
    • Culture the transformed yeast cells in a suitable medium to express the proteins.
  • Boron Efflux Assay:

    • Harvest the cells and expose them to a medium containing a known concentration of boron.
    • After a set period, thoroughly wash the cells to remove extracellular boron.
    • Lyse the cells and quantify the intracellular boron concentration. This is typically done using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to its high sensitivity and accuracy for elemental analysis.
  • Data Analysis:

    • A functional borate exporter will actively remove boron from the cell, resulting in a lower intracellular boron concentration compared to the empty vector control.
    • A non-functional transporter (e.g., due to mutation or inhibition) will result in intracellular boron levels similar to the control, indicating a loss of efflux activity [5].

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of boron toxicity in plants? A1: Visible symptoms include chlorosis (yellowing) and necrosis (death) of leaf tips and margins, reduced root cell division, and overall stunting of root and shoot growth. These occur because boron has an extremely narrow range between deficiency and toxicity [2] [1].

Q2: How can I mitigate boron toxicity in my agricultural experiments? A2: Strategies include:

  • Leaching soils with low-boron water to remove excess soluble boron.
  • Using boron-tolerant plant species or varieties. Some plants have efficient boron export mechanisms (e.g., via BOR4-like transporters) [2] [1].
  • Adjusting soil pH, as boron availability is influenced by pH.

Q3: Is there a known mechanism for boron toxicity in mammalian systems? A3: Yes, in repeated-dose animal studies, the testes are a primary target organ. Toxicity is characterized by inhibited spermiation (the release of mature sperm) at lower doses, progressing to testicular atrophy and reduced sperm counts at higher doses [3] [4].

Q4: Are borates considered endocrine disruptors? A4: Based on animal studies, borates are not typically classified as classic endocrine disruptors. While high doses cause testicular toxicity and can alter follicle-stimulating hormone (FSH) and testosterone levels, these hormonal changes are considered secondary effects of the testicular damage, not a primary disruption of the endocrine system [3].

Q5: What is the critical safety takeaway for handling boron compounds in the lab? A5: Boron compounds are safe when properly handled. They have low acute toxicity but can cause reproductive and developmental effects at high doses. Always refer to the Safety Data Sheet (SDS) and follow standard industrial hygiene practices, such as minimizing dust inhalation and skin contact [6].

Key Troubleshooting Guides

Issue Possible Cause Solution
Unexpected high boron toxicity in tolerant plant line. Efflux transporter (e.g., BOR4) not functional or mislocalized. Verify gene expression and protein localization (e.g., via microscopy). Check for loss-of-function mutations in the transporter [5].
Inconsistent intracellular boron measurements in yeast assay. Incomplete washing of cells, leading to extracellular boron contamination; or cell lysis inefficiency. Optimize washing protocol (e.g., number of cycles, solution). Validate complete cell lysis method [5].
No observable phenotype in plant mutant under boron stress. Redundancy with other boron transporter genes; or growth conditions not stressing the system enough. Create higher-order mutants knocking out multiple BOR genes. Confirm the boron concentration in your growth medium is at a stress-inducing level [2] [1].

References

managing dihydrogen borate equilibrium in pH-sensitive processes

Author: Smolecule Technical Support Team. Date: February 2026

Common Borate Buffer Issues & Solutions

The table below summarizes frequent challenges and their solutions when working with borate buffers.

Issue Common Causes Recommended Solutions
pH Drift/Instability Incorrect preparation method [1], contaminated or depleted electrode [2], low buffering capacity of sample [2] Prepare buffer at final working concentration, not from diluted stock [1]. Inspect, clean, or replace pH electrode [2].
Poor Reproducibility Ambiguous recipe description (e.g., "borate" vs. "sodium tetraborate") [1], incorrect pH adjustment procedure [1] Specify exact salt forms (e.g., boric acid, sodium tetraborate). Document pH adjustment procedure in detail [1].
Abnormal Current/Peak Shape Wrong buffer counter-ion [1], high ionic strength generating excess current [1] Match counter-ion to analyte (e.g., Triethanolamine for basic drugs). Optimize buffer strength to keep current <100 μA [1].

Detailed Experimental Protocols

Borate Buffer Preparation (100 mM, pH 8.4)

This is a standard recipe adapted from a common laboratory resource [3].

  • Materials:

    • Boric Acid (H₃BO₃), MW: 61.83 g/mol
    • Sodium Tetraborate (Borax, Na₂B₄O₇·10H₂O), MW: 381.37 g/mol
    • Sodium Chloride (NaCl), MW: 58.44 g/mol (optional, for ionic strength)
    • Distilled or Deionized Water
    • pH Meter
    • Vacuum Filter (0.22-µm)
  • Procedure:

    • In a 1 L beaker, add 800 mL of distilled water.
    • While stirring, add 6.18 g of Boric Acid.
    • Add 3.81 g of Sodium Tetraborate.
    • (Optional) Add 1.00 g of Sodium Chloride.
    • Continue stirring until all components are fully dissolved. Using a stir bar with low heat can help dissolve the boric acid [3].
    • Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with distilled water.
    • Sterilize the solution by vacuum-filtration through a 0.22-µm filter [3].
    • Critical Step: Measure the pH at room temperature. If adjustment is needed, use small amounts of dilute HCl or NaOH. Do not overshoot the target pH, as repeated adjustments change the buffer's ionic strength [1].
Systematic pH Drift Troubleshooting

Follow this diagnostic workflow to identify the source of pH instability. The process is based on standard sensor troubleshooting practices [2].

G Start Begin pH Drift Troubleshooting Step1 Step 1: Visual Inspection Check electrode for: - Cracks or scratches - Air bubbles in bulb - Low electrolyte level - Black precipitate - Debris/Algae build-up Start->Step1 Step2 Step 2: Calibration & Data Calibrate with fresh buffers. Record slope and offset. Step1->Step2 Q1 Did measurements stabilize during calibration? Step2->Q1 Step3 Step 3: Clean Electrode Follow recommended procedure for your specific contaminant. Q1->Step3 No Cause1 Likely Cause: Sample Solution Solution has low buffering capacity (e.g., pure water absorbing CO₂). Q1->Cause1 Yes Q2 Are slope and offset within acceptable range? Cause2 Likely Cause: Electrode Issue Problem identified by out-of-range slope/offset or drift during calibration. Q2->Cause2 No Cause3 Likely Cause: Electronic Interference (EMI) Slope/offset are normal, drift only occurs in use with erratic patterns. Q2->Cause3 Yes Step4 Step 4: Re-calibrate Repeat calibration after cleaning. Calculate new slope and offset. Step3->Step4 Step4->Q2 Action1 Solution: Verify Solution Properties This is a real pH change, not sensor error. Cause1->Action1 Action2 Solution: Replace/Refill Electrode If cleaning did not fix metrics, the electrode is damaged or depleted. Cause2->Action2 Action3 Solution: Mitigate EMI Check wiring, move sensor away from heavy machinery/high voltage. Cause3->Action3

Key Technical Insights for Robust Experiments

  • Clarity in Recipe Documentation: Ambiguity in describing "borate" buffers is a major source of poor reproducibility. Specify the exact chemical used (e.g., "100 mM boric acid" or "25 mM sodium tetraborate"), as these have different molarities of the active borate ion [1].
  • pH Adjustment is Critical: Always measure pH at room temperature. If you overshoot the pH during adjustment, it is better to discard the solution and start over rather than titrating back and forth, as this significantly alters the final ionic strength of the buffer [1].
  • Understand the Borate-Hydrogen Peroxide System: If your pH-sensitive process involves hydrogen peroxide, be aware that borate forms several complexes with peroxide, such as the highly reactive dioxaborirane. This species can catalyze oxidation reactions and may be the active participant in your process rather than borate alone [4].

References

reducing dihydrogen borate measurement error in total boron assays

Author: Smolecule Technical Support Team. Date: February 2026

Boron Analysis Methods at a Glance

The table below summarizes the primary techniques available for boron determination to help you select the appropriate method. Each has distinct advantages and limitations that can influence measurement error [1] [2].

Method Typical Sample Volume Key Sources of Error Best for
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) [2] 5 mL [1] Memory effects, matrix effects (ion suppression from high dissolved solids), sample contamination [2] High-sensitivity applications; detection limit ~0.01 mg/L [1] [2]
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [2] Information Missing Matrix effects (overlapping emission spectra, e.g., from high iron content) [2] Routine analysis over a wide concentration range [2]
Curcumin Colorimetric Assay [1] 300 µL (for standard curve) [1] Pipetting errors (viscous/organic solutions), incomplete phase separation, solvent compatibility with labware [1] Labs without access to ICP instrumentation; lower cost [1]
Chromotropic Acid with HPLC [3] Information Missing Information Missing Extracted plant material (0.1-1 µg B) [3]

Troubleshooting Guide & FAQs

Here are solutions to common problems that can introduce error into your boron assays.

Sample Preparation & Handling
  • Problem: Inconsistent results between replicates.
    • Solution: Boron can leach from standard lab glassware. Use plastic containers and pipette tips for all steps, including sample storage, preparation, and analysis [1].
    • Solution: For water samples, standardization of pre-analysis preparation (e.g., filtration and acidification) is critical, as these steps can significantly impact the final measured concentration [2].
Method-Specific Issues
  • Problem: High background or erratic readings in ICP-MS/ICP-OES.

    • Solution: This is often a "memory effect" from boron adsorbed to the instrument's introduction system. Implement extended rinses with dilute alkali or mannitol solutions between samples to flush the system [2].
    • Solution: "Matrix effects" from high levels of dissolved solids or specific elements (like iron) can suppress or interfere with signals. Use standard addition for calibration or dilute samples to minimize these effects [2].
  • Problem: Low color development or poor reproducibility in the Curcumin Assay.

    • Solution: The organic phase containing the boron-curcumin complex must be pipetted accurately. Cut the end of a plastic pipette tip to smoothly aspirate viscous chloroform mixtures and work quickly to prevent solvent leakage [1].
    • Solution: Ensure clear phase separation after centrifugation. Take the lower organic phase carefully to avoid contaminating the sample with the aqueous phase [1].
    • Solution: Use only solvent-resistant plasticware or quartz microplates for absorbance reading, as chloroform can melt conventional plastic plates [1].
Data Quality & Calibration
  • Problem: Discrepancy in boron concentrations when comparing ICP-MS and ICP-OES.
    • Solution: Statistically significant differences between these two techniques are known to occur. This can be due to matrix effects and high-level concentrations in digestates. Do not treat results from different methods as directly interchangeable. Consistently use one method and its corresponding calibration for a given study [2].

Detailed Experimental Protocol: Curcumin Method

For laboratories using the colorimetric method, here is a detailed protocol adapted from a published procedure, with emphasis on critical steps to minimize error [1].

Principle: Boron forms a red-colored complex with curcumin in an acidic medium, which is extracted into an organic solvent for spectrophotometric measurement at 550 nm [1].

Key Reagents & Equipment:

  • Reagents: Boric acid standards, 0.1 N HCl, Curcumin solution (2 mg/ml in Methyl Isobutyl Ketone), Extraction solution (10% 2-Ethyl-1,3-hexanediol in chloroform), Acid mixture (1:1 v/v concentrated sulfuric acid and concentrated acetic acid). Note: Prepare all solutions in plastic bottles [1].
  • Equipment: Centrifuge, chemical fume hood, spectrophotometer or microplate reader capable of reading at 550 nm, and solvent-resistant 96-well microplates [1].

Workflow: The following diagram outlines the key steps and decision points in the curcumin assay procedure.

G Curcumin Assay Workflow for Boron Quantification start Prepare Boric Acid Standards & Samples step1 Acidify with 0.1 N HCl (Incubate 5 min, RT) start->step1 step2 Add Extraction Solution (Vortex 30s, wait 2min, vortex 30s) step1->step2 step3 Centrifuge at 15,000 x g for 5 min step2->step3 note1 CRITICAL: Perform all steps from here in a chemical fume hood. step2->note1 step4 Pipette 50 µL of LOWER Organic Phase step3->step4 step5 Add 200 µL Acid Mixture (Vortex, use in fume hood) step4->step5 note2 CRITICAL: Cut pipette tip for viscous/organic solutions. step4->note2 step6 Add 250 µL Curcumin Solution (Vortex until homogenous) step5->step6 step5->note2 step7 Incubate 1 hour at RT (Centrifuge 1 min after) step6->step7 step8 Stop Reaction with 500 µL Milli-Q Water step7->step8 step9 Centrifuge at 15,000 x g for 1 min step8->step9 step10 Pipette 200 µL of UPPER Phase step9->step10 step11 Measure Absorbance at 550 nm step10->step11 note3 CRITICAL: Use solvent-resistant plastic or quartz microplate. step10->note3

Calculations:

  • Generate a standard curve by plotting the absorbance of the boric acid standards at 550 nm against the known quantity of boron (in nmoles) [1].
  • Use the linear equation from the standard curve to calculate the quantity of boron in your unknown samples based on their absorbance [1].

References

optimizing H2BO3- concentration for nanocrystalline coating morphology

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Optimizing Coating Bath Composition

Q1: What is the role of boric acid (H(_3)BO(_3)) in electrodeposition baths for nanocrystalline coatings? While the specific mechanism of H(_3)BO(_3) is not detailed in the search results, its primary role in electroplating is well-established as a buffer to stabilize the bath's pH. Furthermore, it acts as a complexing agent for metal ions, which is critical for producing quality deposits. Several studies highlight that other organic additives in the bath significantly influence grain refinement, incorporation of secondary particles, and the final coating's properties [1] [2]. This suggests that H(_3)BO(_3) concentration must be balanced with these other components.

Q2: How does the concentration of bath components affect the final coating's morphology and properties? The research indicates that the concentration of various elements in the plating bath directly impacts the coating's structure. The table below summarizes key relationships found in the literature.

Coating System / Bath Component Effect of Concentration on Coating Morphology/Properties Citation
Ni-Co-Fe-P / Phosphorus (P) Increasing P content in the bath led to considerable grain size reduction in the as-deposited coating. [1]
Ni-B / Organic Additives The type and concentration of organic compounds significantly increased boron content and promoted a nanocrystalline nickel matrix. [2]
Zn-Ni / Nickel (Ni) Corrosion resistance improved with Ni content up to ~16 at-%, then decreased, correlated with grain growth above ~50 nm. [3]
Ni/TiO₂ / Heat Treatment Annealing above 200°C caused significant grain growth, changing surface morphology and reducing hardness and wear resistance. [4]

Troubleshooting Guide: Coating Morphology Issues

The following workflow outlines a systematic approach to diagnosing and resolving common problems related to coating morphology, based on general experimental practices. You can use it to guide your optimization of H(_3)BO(_3) and other parameters.

Start Identify Observed Coating Defect A1 Coating is rough, uneven, or has nodules Start->A1 A2 Coating is brittle or has cracks Start->A2 A3 Grain size is too large or non-uniform Start->A3 A4 Unexpected phase formation or texture Start->A4 B1 Check for excessive current density A1->B1 B2 Verify concentration of primary metal ions A1->B2 B3 Investigate additive balance: Brighteners, Surfactants A1->B3 Primary path B4 Evaluate buffering capacity and pH stability (H₃BO₃ role) A2->B4 Check stress A3->B4 Influences nucleation B5 Optimize annealing temperature and duration (see table above) A3->B5 A4->B5

Experimental Protocol for Systematic Optimization

Since a direct protocol for H(_3)BO(_3) was not found, here is a detailed methodology you can adapt, based on the characterization techniques used in the cited studies.

1. Objective: Systematically determine the optimal concentration of H(_3)BO(_3) in your specific nanocrystalline coating bath to achieve a smooth, fine-grained, and defect-free morphology.

2. Experimental Design:

  • Baseline Bath: Prepare your standard electrodeposition bath composition.
  • Variable: Create a series of baths where only the concentration of H(_3)BO(_3) is varied (e.g., 5-50 g/L in 5-10 g/L increments).
  • Constant Parameters: Keep all other parameters constant across experiments: temperature, pH, current density/voltage, agitation, and anode-to-cathode distance.

3. Coating Deposition:

  • Use a standardized substrate (e.g., low-carbon steel, copper cathode) that is consistently pre-treated through grinding, polishing, and degreasing [1] [4].
  • Deposit coatings for a fixed duration to achieve a comparable thickness.

4. Coating Characterization & Analysis: Use the following techniques to evaluate the effect of H(_3)BO(_3) concentration, as demonstrated in the research:

  • Surface Morphology: Analyze using Scanning Electron Microscopy (SEM) to observe surface features, uniformity, and particle agglomeration [4] [5].
  • Grain Size and Structure: Determine using X-ray Diffraction (XRD) with the Scherrer formula on peak broadening, and/or Transmission Electron Microscopy (TEM) for direct imaging of nanocrystalline structure [1] [6].
  • Composition: Measure using Energy-Dispersive X-ray Spectroscopy (EDS/EDX) affiliated with SEM to determine elemental composition [1] [4].
  • Mechanical/Tribological Properties: Perform Microhardness (Vickers) and Wear Tests (e.g., pin-on-disc) to link morphology to performance [4] [2].
  • Corrosion Resistance: Evaluate using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization in a relevant electrolyte [6] [7].

5. Data Correlation: Create a table to correlate H(_3)BO(_3) concentration with the characterized properties:

H₃BO₃ Concentration (g/L) Grain Size (nm) Microhardness (HV) Specific Wear Rate Corrosion Current (I_corr) Morphology Description
... ... ... ... ... ...

Key Considerations for Your Experiments

  • Complex Interactions: Remember that bath components do not act in isolation. An optimization study for H(_3)BO(_3) might reveal interactions with brighteners or surfactants, similar to how organic additives affected boron content in Ni-B coatings [2].
  • Thermal Stability: If your application involves high temperatures, note that grain growth during annealing can drastically alter morphology and properties, as seen in Ni/TiO₂ coatings [4]. The optimal bath formulation should consider the coating's final heat treatment.

References

improving dihydrogen borate detection limits in chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Protocols

Protocol 1: Ion Chromatography with a Developing Column

This method focuses on increasing sensitivity by converting weak acids like borates into their corresponding salts.

  • Auxiliary Column: Use a developing column containing a cation exchanger in the potassium (K+) form placed before the analytical column [1].
  • Mechanism: The cation exchanger converts dihydrogen borate into a salt, which enhances its detection signal [1].
  • Application: This method has been demonstrated to be sufficient for the determination of trace borates in strongly mineralized waters like sea water [1].
Protocol 2: HPLC with Curcumin-Oxalic Acid Derivatization

This method, suitable for complex samples like water-based adhesives, involves a derivatization step.

  • Sample Preparation:
    • Weigh the sample (0.1-2 g) and dissolve it in water (10-1000 mL) in a triangular flask [2].
    • Subject the solution to ultrasonic vibration for 10-30 minutes, followed by centrifugation at 4000-12000 rpm for 5-30 minutes [2].
  • Derivatization:
    • Take the supernatant and add a curcumin-oxalic acid developer solution [2].
    • Mix well and evaporate to dryness in a constant-temperature water bath [2].
    • Dissolve the resulting solid in a suitable solvent, transfer to a volumetric flask, and dilute to volume [2].
  • Analysis & Quantification:
    • Analyze the solution using a standard Reversed-Phase HPLC system [2].
    • The boron-curcumin complex is detected, and the boric acid content is calculated by comparing its peak area to a standard curve, typically using the external standard method [2].

The workflow for the derivatization method can be visualized as follows:

G start Sample Preparation step1 Dissolve in Water & Ultrasonic Vibration start->step1 step2 Centrifugation step1->step2 step3 Add Curcumin-Oxalic Acid Developer step2->step3 step4 Mix & Evaporate to Dryness (Water Bath) step3->step4 step5 Dissolve Solid in Solvent & Dilute to Volume step4->step5 step6 HPLC Analysis step5->step6 step7 Quantification via External Standard Method step6->step7

Troubleshooting and Method Assurance

To ensure your analytical method is reliable, reproducible, and fit for its purpose, you must perform method validation. Key parameters and their typical acceptance criteria are summarized below [3].

Validation Parameter Typical Acceptance Criterion Purpose & Notes
Linearity Correlation coefficient (r²) > 0.99 Demonstrates proportional response to analyte concentration [4] [5].
Precision RSD ≤ 1% (for repeatability) Measures the reproducibility of the method [3].
Accuracy/Recovery 97-102% (for assay) Ensures the method measures the true value accurately [4] [5].
LOD/LOQ LOD: S/N ~3.3, LOQ: S/N ~10 Establishes the lowest detectable and quantifiable levels [4] [5].
Specificity Resolution Rs ≥ 2 Confirms that the analyte peak is well-resolved from others [3].

Before and during your analysis, perform a System Suitability Test to verify that the entire HPLC system is performing adequately. Key parameters to check include [3]:

  • Theoretical Plates (N): Generally should be >2000.
  • Tailing Factor (T): Should be ≤ 2.
  • Repeatability: RSD of retention time and peak area for multiple injections should be ≤ 1%.

References

dihydrogen borate coordination chemistry vs other boron species

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Boron Species

Feature Dihydrogen Borate / Boric Acid Boronic Acids Benzoxaboroles
Primary Structure Simple, inorganic species. Aqueous equilibrium: B(OH)₃ + H₂O ⇌ B(OH)₄⁻ (Boric acid ⇌ Tetrahydroxyborate) [1]. Feature an R-B(OH)₂ group, where R is an organic carbon chain [2]. A cyclic boronate ester formed by reaction between a boronic acid and a nearby hydroxyl group [2].
Coordination Chemistry & Key Reactivity Acts as a weak Lewis acid. Forms tetrahedral B(OH)₄⁻ in water. Can form stable polyhydroxoborate complexes (e.g., B₄O₅(OH)₄²⁻) [3] [1]. Can reversibly form covalent bonds with nucleophiles. Key reaction: R-B(OH)₂ + H₂O₂ → R-OH (Oxidative deboronation) [2] [4]. Exhibits dual hydrophobic/hydrophilic character. The boron atom is highly electrophilic and can form reversible covalent bonds with biological nucleophiles [2] [5].
Role in Drug Development Not a direct drug candidate. Studied for its nutritional role (bone health, immune function) and as a toxicokinetic benchmark [6] [7]. Key pharmacophore. Bortezomib (Velcade) inhibits the proteasome by forming a stable transition-state complex with catalytic threonine [2]. Core structure in several drugs. Tavaborole (antifungal) and Crisaborole (anti-inflammatory) leverage their reactivity for activity [2].

| Primary Applications | - Nutrient/supplement (bone/joint health) [6]

  • Buffer and complexing agent [1]
  • Wood preservative & insecticide [1] | - Proteasome inhibitors (e.g., Bortezomib, Ixazomib) [2]
  • β-lactamase inhibitors (e.g., Vaborbactam) [2]
  • Molecular probes for oxidants [4] | - Antifungal (Tavaborole) [2]
  • Anti-inflammatory (Crisaborole) [2]
  • Antiprotozoal/antimalarial agents [2] |

Experimental Insights into Boronate Probes

A major experimental application of boron coordination chemistry is the development of fluorescent probes for detecting reactive oxygen species (ROS). The core protocol relies on the oxidative deboronation reaction [4].

Core Reaction Principle:

  • Probe Structure: A boronate group (e.g., from a boronic acid or benzoxaborole) is attached to a fluorogenic molecule (a molecule that becomes fluorescent upon a chemical change), effectively "switching off" its fluorescence.
  • Oxidation: Upon reaction with a specific biological oxidant like hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻), the carbon-boron bond is cleaved.
  • Detection: This cleavage releases the fluorescent phenol derivative, allowing for detection and quantification via fluorescence spectroscopy, microscopy, or HPLC [4].

The diagram below illustrates the typical workflow for developing and applying these boronate-based probes.

cluster_react Key Chemical Reaction Start Design Boronate Probe Synthesize Chemical Synthesis Start->Synthesize Validate In Vitro Validation Synthesize->Validate App Biological Application Validate->App Probe Aryl Boronate Probe (Non-fluorescent) Validate->Probe Detect Detection & Quantification App->Detect Probe->App Arrow Probe->Arrow Oxidant Biological Oxidant (e.g., H₂O₂, ONOO⁻) Oxidant->Arrow Product Phenolic Product (Fluorescent) Arrow->Product

Detailed Experimental Protocol for Probe Validation:

  • In Vitro Kinetics and Specificity:

    • Method: Fluorescence spectroscopy or HPLC.
    • Protocol: Incubate the boronate probe (typically at 1-10 µM) with the oxidant of interest (e.g., H₂O₂, ONOO⁻) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
    • Controls: Include controls without oxidant and with other competing reactive species to establish specificity.
    • Data Analysis: Monitor the increase in fluorescence intensity or the formation of the phenolic product over time. Calculate the second-order rate constant (k) for the reaction [4].
  • Detection in Cellular Models:

    • Method: Fluorescence microscopy or flow cytometry.
    • Protocol: Load cells with the boronate probe (e.g., 5-20 µM) in a serum-free buffer. After washing, stimulate the cells with agents that induce endogenous oxidant production (e.g., cytokines, growth factors).
    • Controls: Use cells pre-treated with antioxidant enzymes (e.g., catalase) or inhibitors of oxidant-generating enzymes to confirm the signal specificity [4].

Key Takeaways for Drug Development Professionals

  • Dihydrogen Borate vs. Medicinal Boron: The simple borate ion is pharmacologically distinct. Modern boron-based drugs leverage the unique, switchable coordination chemistry of sp²-hybridized boron in boronic acids and benzoxaboroles [2] [5].
  • Mechanism of Action: The primary strength of these drugs lies in their ability to form reversible, covalent bonds with enzyme active sites. A prime example is Bortezomib's inhibition of the proteasome by mimicking the transition state and forming a stable complex with the catalytic threonine residue [2].
  • Advantages of Boron: The three-dimensional, "cluster-like" geometry of boron-containing scaffolds allows for interactions with biological targets that are difficult for flat, carbon-based molecules to achieve. This can potentially lead to drugs that are less prone to inducing resistance in pathogens [5].

References

validation of dihydrogen borate computational methods MP2 vs DFT

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of MP2 vs. DFT Performance

The following table summarizes how MP2 and various DFT functionals perform in calculating key properties of dihydrogen-bonded complexes, based on data from recent studies.

Complex Studied Computational Methods Used Key Properties Analyzed Performance Summary Source / Reference
B₃N₃H₆⋯HM (M = Li, Na, K) [1] MP2/6-311++G & B3LYP/6-311++G Interaction energy, H···H distance, IR frequencies, NMR chemical shifts Both methods gave good agreement; MP2 yielded shorter H···H distances and higher interaction energies, indicating stronger binding. [1] Devi et al., Chem. Papers (2019) [1]
Amine-Borane Complexes [2] [3] DFT (specific functional not stated) Binding energy, N-B distance, IR & NMR spectra, NBO charges DFT was successfully employed to analyze how dimerization and substituents affect structure, binding energy, and NMR parameters (Δδ_H-H). [2] [3] Yan et al., J. Mol. Model. (2016) [2] [3]
Five-Membered Heterocyclic Complexes ⋯HM [4] MP2/6-311++G & Six DFT functionals (B3LYP, M06L, etc.) H···H distance, interaction energy (ΔEC) All methods confirmed DHB formation. MP2 and most DFT functionals showed consistent results; the M06L functional predicted the shortest H···H bonds. [4] Esrafili et al., Monatshefte für Chemie (2020) [4]
Glucopyranosides of Vitamin E Model [5] MP2 & DFT (B3LYP, others) Relative conformational energies, NMR chemical shifts (δH, δC) For predicting NMR parameters in flexible molecules, a specific DFT method (B3LYP/6-31+G(d,p)) showed excellent agreement with experiment. MP2 results confirmed the main DFT findings. [5] Nazarski et al., Org. Biomol. Chem. (2016) [5]

Detailed Experimental and Computational Protocols

Here is a detailed look at the methodologies used in the studies cited above, which can serve as a guide for designing your own computations.

  • Protocol 1: Comprehensive DHB Analysis (from Devi et al. [1])

    • Geometry Optimization: Full optimization of the isolated monomers and the B₃N₃H₆⋯HM complexes at both B3LYP and MP2 levels of theory using the 6-311++G basis set.
    • Frequency Calculation: Vibrational frequency analysis at the same level to confirm true minima (no imaginary frequencies) and to obtain thermodynamic corrections (enthalpy, entropy, Gibbs free energy) at different temperatures.
    • Interaction Energy Calculation: The interaction energy (ΔE) of the complex is calculated, correcting for Basis Set Superposition Error (BSSE) using the Counterpoise method.
    • Property Prediction:
      • IR Spectroscopy: Analysis of red-shifts in N-H stretches and blue-shifts in M-H stretches.
      • NMR Spectroscopy: Calculation of ¹H, ¹¹B, and ¹⁵N chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.
    • Wavefunction Analysis: Application of Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature and strength of the non-covalent interactions.
  • Protocol 2: Benchmarking DFT for DHBs (from Esrafili et al. [4])

    • Method Selection: A suite of methods is selected for benchmarking, including MP2 and several DFT functionals with different characteristics (e.g., pure PBE, hybrid B3LYP, and meta-GGA M06L).
    • Geometry and Energy: Calculation of the equilibrium H⋯H distance and the associated interaction energy for a series of complexes.
    • Comparison and Validation: The results from all methods are compared to identify consistencies and outliers. In this study, the M06L functional performed notably differently from the others. [4]
    • Wavefunction Analysis: NBO and QTAIM analyses are again used to provide a theoretical basis for comparing the performance of the different methods.

The workflow below summarizes the typical steps involved in these computational studies.

Start Start: Define System MethodSelect Method Selection (MP2 vs. DFT Functionals) Start->MethodSelect BasisSet Basis Set Selection (e.g., 6-311++G) MethodSelect->BasisSet GeometryOpt Geometry Optimization BasisSet->GeometryOpt FreqCalc Frequency Calculation (Verify minima, Thermodynamics) GeometryOpt->FreqCalc PropCalc Property Calculation (Interaction Energy, NMR, IR) FreqCalc->PropCalc Analysis Wavefunction Analysis (NBO, QTAIM) PropCalc->Analysis Compare Compare with Experiment or Higher-Level Theory Analysis->Compare

Key Takeaways for Method Selection

  • MP2 for High Accuracy: MP2 is often considered a robust benchmark method for these systems. It generally provides reliable interaction energies and geometric parameters, such as H···H distances, and is frequently used to validate the performance of DFT functionals [1] [5] [4].
  • DFT for Cost-Effectiveness: Well-established hybrid functionals like B3LYP can yield qualitatively correct and often quantitatively satisfactory results at a significantly lower computational cost than MP2, especially for larger systems [1] [4].
  • Dispersion Corrections are Crucial: Conventional DFT functionals like B3LYP do not describe London dispersion forces well. The use of empirical dispersion corrections (e.g., -D3, -D3BJ) is highly recommended for studying dihydrogen bonds and other weak interactions, as they can dramatically improve agreement with MP2 and experimental data [5].
  • Property-Specific Performance: The "best" method can depend on the property you want to predict. For example, in one study, a specific DFT functional outperformed others in predicting NMR chemical shifts for a complex flexible molecule, a result that was backed up by MP2 calculations [5].
  • Basis Set Requirement: Using a reasonably large basis set with diffuse functions (e.g., 6-311++G) is critical for correctly describing the non-covalent interactions in dihydrogen bonds [1] [4].

References

dihydrogen borate vs borohydride reducing capability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Borohydride as a Reducing Agent

Sodium borohydride (NaBH₄) is a well-established and widely used source of hydride ions (H⁻) in organic chemistry [1].

  • Mechanism of Action: The reduction proceeds via a two-step nucleophilic addition-protonation mechanism [1].
    • The nucleophilic hydride ion attacks the electrophilic carbon of the carbonyl group.
    • The resulting alkoxide ion is protonated by a weak acid (e.g., during an aqueous workup) to yield the alcohol.

G Carbonyl Aldehyde/Ketone Intermediate Alkoxide Intermediate Carbonyl->Intermediate 1. NaBH₄ Nucleophilic Addition Alcohol Alcohol Intermediate->Alcohol 2. H₃O⁺ Protonation

  • Scope and Selectivity: NaBH₄ is a mild and selective reducing agent [1].
    • Effectively Reduces: Aldehydes to primary alcohols and ketones to secondary alcohols.
    • Does Not Reduce: Esters, amides, carboxylic acids, or nitriles under normal conditions. This allows for chemoselective reduction of aldehydes and ketones in the presence of these other functional groups.
    • Other Uses: It is also employed in reductive amination and the demercuration step of oxymercuration-demercuration reactions [1].

Experimental Data and Protocol for Sodium Borohydride

The table below summarizes quantitative data and a standard experimental protocol for the reduction of a ketone using sodium borohydride, as detailed in the search results [2].

Table: Sodium Borohydride Reduction of 4-tert-Butylcyclohexanone

Property Data / Observation
Ketone Substrate 4-tert-butylcyclohexanone
Molar Equivalents (NaBH₄) 8.56 equiv.
Reaction Solvent Methanol (CH₃OH)
Reaction Time 50 minutes total
Product 4-tert-butylcyclohexanol (cis/trans mixture)
Product Ratio (Trans:Cis) 2.4 : 1.0
Key Characterization ¹H-NMR, IR spectroscopy, Melting Point
Detailed Experimental Protocol [2]
  • Setup: 4-tert-butylcyclohexanone (202 mg, 1.31 mmol) is placed in a 5 mL conical vial equipped with a spinvane and air condenser.
  • Dissolution: Methanol (200 μL) is added through the condenser with continuous stirring.
  • Reduction: Sodium borohydride solution (400 μL of a ~2.8 M solution, 11.31 mmol) is added slowly to the stirred solution.
  • Reaction Monitoring: The reaction is stirred for 20 minutes and monitored by thin-layer chromatography (TLC). If starting material remains, stirring is continued for an additional 30 minutes.
  • Quenching: After the reaction is complete, cold hydrochloric acid (4 mL of ~1M HCl) is added dropwise to quench the excess reductant and protonate the product.
  • Workup & Isolation:
    • The mixture is transferred to a centrifuge tube.
    • The aqueous layer is extracted with three 2 mL portions of methylene chloride (CH₂Cl₂).
    • The combined organic layers are passed through a drying column containing anhydrous sodium sulfate (Na₂SO₄).
    • The solvent is removed by evaporation using a sand bath, yielding the crude product.
  • Purification & Analysis: The product is characterized by ¹H-NMR and IR spectroscopy, and its melting point is determined.

The Case of Dihydrogen Borate

The term "dihydrogen borate" in the search results refers to the H₂BO₃⁻ anion, also represented as BO(OH)₂⁻ [3] [4]. Unlike borohydride (BH₄⁻), it is not described as a reducing agent.

  • One study explicitly identifies it as an "elusive" species that was stabilized in a crystalline host lattice, with no mention of reductive properties [4].
  • In another context, boric acid (H₃BO₃) is used as a mild activator or catalyst in reductive amination reactions where sodium borohydride is the actual reducing agent [5].

References

dihydrogen borate acid neutralizing capacity vs carbonate systems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Neutralizing Capacity at a Glance

Feature Dihydrogen Borate System Carbonate System
Primary Components Boric acid (B(OH)₃ or H₃BO₃) and borate ion (B(OH)₄⁻) [1] Bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) [2]
Key Buffering Range More effective at resisting pH increases; buffering effect is more pronounced at higher pH (e.g., above 7.5) [1] Effective across a range, but resists pH decreases; high levels can cause pH to rise [1]

| Neutralizing Mechanism | B(OH)₃ + H₂O B(OH)₄⁻ + H⁺ As pH rises, equilibrium shifts left, consuming OH⁻ [1] | HCO₃⁻ + H⁺ H₂CO₃ H₂O + CO₂ Acid adds H⁺, converting bicarbonate to carbonic acid/CO₂ [2] | | Effect of Aeration | Not a primary feature of its function. | Raises pH without changing Total Alkalinity by removing dissolved CO₂, shifting equilibrium [2] | | Practical Performance | Slows the rate of pH rise, reducing acid addition frequency (e.g., in saltwater pools) [1] | Requires acid addition to lower pH, which also reduces Total Alkalinity [2] | | Supporting Experimental Data | In saltwater pools, 50 ppm borate reduced acid addition frequency and protected chlorine from UV [1] | Adding acid directly lowers both pH and measurable alkalinity (bicarbonate concentration) [2] |

Experimental Protocols for Key Data

The quantitative data in the table is supported by the following experimental methodologies:

  • Protocol for Borate System Efficacy in Epoxy Resin (EP) [3]: Researchers prepared an inorganic-organic hybrid flame retardant (MBW@HA–DDP) containing modified magnesium borate whisker. This hybrid was incorporated into Epoxy Resin (EP) at 10 parts per hundred (phr) via melt-mixing: the mixture was stirred for 2 hours at 90°C, followed by curing with an agent (DDM). The resulting composite showed a 28.1% reduction in Total Heat Release (THR) and a 32.0% reduction in Peak Heat Release Rate (PHRR) in fire safety tests, demonstrating the synergistic effect of the borate-containing compound in improving material stability.
  • Protocol for Carbonate System and Aeration [2]: The impact of aeration on the carbonate system was determined through acid titration and observation. The Total Alkalinity (TA) is measured by an acid titration test, which specifically measures the bicarbonate alkalinity. When acid is added, it converts bicarbonate (HCO₃⁻) to carbonic acid (H₂CO₃), thereby lowering the measurable TA. Subsequent aeration removes CO₂, which raises the pH but does not restore the bicarbonate, confirming that aeration alone does not affect the TA.

Mechanism and Workflow Diagrams

The diagrams below illustrate the core chemical processes and experimental workflows for both systems.

Dihydrogen Borate pH Buffering Mechanism

The following diagram visualizes the equilibrium reaction of the dihydrogen borate system and how it responds to the addition of a base.

BorateBuffering Dihydrogen Borate Buffering Mechanism Base Addition of Base (OH⁻) Equilibrium B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺ Base->Equilibrium  Disturbs Shift Equilibrium shifts LEFT Equilibrium->Shift Result OH⁻ is consumed pH rise is resisted Shift->Result

This mechanism shows that the dihydrogen borate system acts as a reservoir that actively consumes hydroxide ions, making it particularly effective at controlling pH rise [1].

Carbonate System and Aeration Workflow

This workflow diagram outlines the key steps and chemical changes involved in the acidification and aeration process for a carbonate system, as discussed in the experimental data.

CarbonateWorkflow Carbonate System: Acid and Aeration Start Initial State: High pH, High Bicarbonate AddAcid 1. Add Acid (H⁺) Start->AddAcid AcidRxn H⁺ + HCO₃⁻ → H₂CO₃ AddAcid->AcidRxn Outcomes AcidRxn->Outcomes LowerTA Measured TA decreases Outcomes->LowerTA Result A Aerate 2. Aerate Water Outcomes->Aerate Result B GasOff H₂CO₃ → H₂O + CO₂ ↑ Aerate->GasOff Final Final State: Higher pH, Lower TA GasOff->Final

Key Comparative Insights

The experimental data reveals several critical points for researchers:

  • Distinct Buffering Specializations: Dihydrogen borate and carbonate systems buffer against opposite pH changes. Borates are superior for applications where resisting pH rise is the goal, while carbonates are fundamental for resisting pH drop [1].
  • Different Impacts on Measured Alkalinity: A critical difference lies in their interaction with measurable alkalinity. Adding acid to a carbonate system directly reduces its Total Alkalinity. In contrast, the borate system's action does not involve the bicarbonate/carbonate equilibrium and thus does not reduce carbonate alkalinity [2] [1].
  • Synergistic Potential: For a highly stable pH environment, the two systems can be used together. A combination of carbonate alkalinity (e.g., 90 ppm) and borate (50 ppm) creates a robust buffering system that resists both upward and downward pH shifts [1].

References

comparative toxicity dihydrogen borate vs other boron compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity of Boron Compounds: An Overview

Boron compounds, particularly boric acid and inorganic borates, are of significant interest in toxicology. The key finding across studies is that the toxicity of simple inorganic borates is largely dependent on their dissociation into boric acid and the resulting boron (B) content in the body [1] [2]. Therefore, on an equivalent boron basis, the toxicological profiles of boric acid, borax (sodium tetraborate), and similar compounds are generally considered similar [2].

The critical effects identified in animal studies are on male reproductive toxicity and developmental toxicity [1] [2]. The following table summarizes the key No-Observed-Adverse-Effect Levels (NOAELs) from animal studies and compares them with human exposure data.

Compound / Context Critical Effect / Species NOAEL (mg B/kg bw/day) LOAEL (mg B/kg bw/day) Key Findings & Human Relevance
Boric Acid / Borax (Animal Fertility) Testicular Toxicity (Male Rats) 17.5 [1] >17.5 Inhibition of spermiation; reduced sperm counts at higher doses [1].
Boric Acid / Borax (Animal Developmental Toxicity) Fetal Effects (Pregnant Rats) 9.6 [1] >9.6 Fetal skeletal effects observed at higher doses [1].
Boric Acid (Human Occupational Exposure) Male Fertility (Highly Exposed Cohorts) N/A N/A Studies in China and Turkey showed negative results for reproductive effects. Human blood boron levels in the highest exposed groups were >2-4 times lower than rodent NOAEL blood levels [1] [3].
Boric Acid (Environmental Exposure) General Population N/A N/A High environmental exposures are lower than high occupational exposures. Doses required for toxicity in animals are far higher than normal human exposure levels [2] [3].

Detailed Experimental Data and Protocols

1. Reproductive Toxicity (Fertility)

  • Experimental Protocol: A key study used a Reproductive Assessment by Continuous Breeding (RACB) design in mice. Animals were exposed to boric acid at 0, 1000, 4500, and 9000 ppm in the diet. Endpoints included sperm motility, testicular histopathology, and epididymal sperm counts [1].
  • Findings: The first observed lesion was an inhibition of spermiation (the release of mature spermatids). With continued dosing, this progressed to disorganization of the seminiferous epithelium, germ cell sloughing, and ultimately, testicular atrophy. The effects were determined to be dose-dependent with a clear threshold [1].

2. Developmental Toxicity

  • Experimental Protocol: As part of the US National Toxicology Program, boric acid was administered orally to rats, mice, and rabbits during gestation. Doses were given via feed or gavage, and maternal toxicity, fetal viability, and fetal malformations were assessed at termination [1].
  • Findings: Boric acid was a developmental toxicant in all three species, with the rat being the most sensitive. The primary effects observed included fetal weight reduction and an increase in malformations at higher dose levels [1].

3. Environmental Toxicity to Aquatic Species

  • Comparative Toxicity: Boron compounds are generally more toxic to freshwater invertebrates (e.g., Daphnia magna) than to freshwater fish (e.g., fathead minnow) [4]. Furthermore, sodium borates (e.g., borax) often show greater toxicity than boric acid, which may be attributed to a pH shift in the water leading to physiological stress in fish [4].

Mechanisms of Toxicity and Signaling Pathways

The exact biochemical mechanisms of boron toxicity are not fully elucidated, but animal studies point to specific cellular targets.

G High Dose\nBoron Exposure High Dose Boron Exposure Inhibition of Spermiation Inhibition of Spermiation High Dose\nBoron Exposure->Inhibition of Spermiation Disorganization of\nSeminiferous Epithelium Disorganization of Seminiferous Epithelium Inhibition of Spermiation->Disorganization of\nSeminiferous Epithelium Germ Cell Sloughing\n& Death Germ Cell Sloughing & Death Disorganization of\nSeminiferous Epithelium->Germ Cell Sloughing\n& Death Testicular Atrophy Testicular Atrophy Germ Cell Sloughing\n& Death->Testicular Atrophy Reduced Sperm Counts\n(Infertility) Reduced Sperm Counts (Infertility) Testicular Atrophy->Reduced Sperm Counts\n(Infertility) NOAEL Dose\n(17.5 mg B/kg/day) NOAEL Dose (17.5 mg B/kg/day) No Adverse Effects No Adverse Effects NOAEL Dose\n(17.5 mg B/kg/day)->No Adverse Effects

This pathway illustrates the progression of testicular toxicity observed in high-dose animal studies, which forms the basis for the classification of boron compounds as reproductive toxins [1]. The effects are not observed at or below the established NOAEL.

Key Conclusions for Drug Development

  • Risk Assessment: The primary concern for boron compounds is reproductive and developmental toxicity, but this has a high threshold dose. Human biomonitoring studies indicate that even under extreme occupational exposure, blood boron concentrations do not reach the levels associated with effects in rodents [1] [3].
  • Compound Selection: For novel boron-containing drugs, the toxicity profile may differ significantly if the compound does not simply dissociate into boric acid [2]. The "metal-mimetic" properties of boron are being explored to create less toxic alternatives to heavy metal catalysts and drugs [5].
  • Genotoxicity and Carcinogenicity: Overall evidence indicates that boron-containing compounds are not genotoxic, and long-term studies in mice and rats found no evidence of carcinogenicity for boric acid [6] [7].

References

dihydrogen borate boron-oxygen bond length comparison with oxoboranes

Author: Smolecule Technical Support Team. Date: February 2026

Boron-Oxygen Bond Length Comparison

The following table summarizes the B–O bond lengths and characteristics for different bonding types based on the information available.

Compound / Bond Type B–O Bond Length (Å) Characteristic Key Context / Stabilization Method
Oxoboryl Complex (e.g., trans-[(Cy₃P)₂BrPt(B≡O)]) [1] [2] 1.205 Triple Bond (B≡O) Stabilized in the coordination sphere of platinum.
Oxoborane (e.g., LB=O∙AlCl₃) [3] [4] 1.304 Double Bond (B=O) Stabilized by a Lewis acid (AlCl₃).
B–O Single Bond (e.g., in N₂B–O fragments) [5] [3] ~1.36 Single Bond Found in structures like diaza- and triazaboroles.

The data illustrates a clear trend: the bond length decreases as the bond order increases, which is a fundamental principle in chemistry. The 7.2% shortening observed between the double bond in the isolated oxoborane and the triple bond in the oxoboryl complex is consistent with the shortening seen in carbon-carbon multiple bonds [1] [2].

Experimental Protocols for Key Data

The bond length data in the table was determined primarily through two experimental techniques.

X-ray Diffraction for Oxoborane Structure

The first isolated oxoborane (LB=O∙AlCl₃) was characterized using single-crystal X-ray diffraction [3] [4].

  • Synthesis: The compound was synthesized through a multi-step process. A β-diketiminate ligand (L) was first reacted with CH₃AlCl₂ to form LAlCl₂. An exchange reaction with BCl₃ then yielded a salt, [LBCl]⁺[AlCl₄]⁻, which upon controlled hydrolysis and HCl elimination produced the target oxoborane as an AlCl₃ adduct [3] [4].
  • Data Collection: Single-crystal X-ray diffraction data was collected at 153K [5].
  • Bond Length Determination: The analysis provided a precise B–O bond length of 1.304(2) Å, where the number in parentheses indicates the estimated standard deviation in the last digit [5] [4].
X-ray Diffraction and Computational Analysis for Oxoboryl Complex

The platinum-stabilized oxoboryl complex was characterized using a combination of experimental and computational methods [1] [2].

  • Synthesis: The complex trans-[(Cy₃P)₂BrPt(B≡O)] was formed by the reversible liberation of trimethylsilylbromide from the boron-bromine oxidative addition product of dibromo(trimethylsiloxy)borane and [Pt(PCy₃)₂] in toluene at room temperature [1] [2].
  • Analysis: The triple bond character was confirmed through:
    • X-ray Diffraction: Determined the B–O bond length to be 120.5(7) picometers (1.205 Å) [1] [2].
    • Spectral Parameters & Computational Studies: Supported the formulation of a triple bond, with the significant bond shortening compared to a double bond being a key piece of evidence [1] [2].

Boron-Oxygen Bonding Research Workflow

The diagram below summarizes the key concepts and experimental approaches for characterizing these distinct boron-oxygen bonds, based on the cited research.

Start Target: Boron-Oxygen Multiple Bond Challenge1 Challenge: High Reactivity and Oxophilicity of Boron Start->Challenge1 SubType1 Oxoborane (B=O) Strategy1 Stabilization Strategy: Lewis Acid Adduct (e.g., AlCl₃) SubType1->Strategy1 SubType2 Oxoboryl (B≡O) Strategy2 Stabilization Strategy: Transition Metal Coordination (e.g., Pt Complex) SubType2->Strategy2 Method1 Primary Method: Single-Crystal X-ray Diffraction Data1 Key Data: B–O Bond Length ~1.30 Å (Double Bond) Method1->Data1 Method2 Methods: X-ray Diffraction & Computational Studies Data2 Key Data: B–O Bond Length ~1.20 Å (Triple Bond) Method2->Data2 Challenge1->SubType1 Challenge1->SubType2 Strategy1->Method1 Strategy2->Method2

References

validation of dihydrogen borate concentration in seawater models

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Boron Speciation and Validation

The table below summarizes the core principles, applications, and key experimental details of the primary methods identified for studying boron in saline and aqueous environments.

Method Core Principle / Measured Parameter Typical Application Key Experimental Protocols & Data
Potentiometric (EMF) Measurement [1] Measures stoichiometric dissociation constant (K*) of boric acid using electrochemical cells (e.g., Pt|H₂|borax in seawater|AgCl, Ag). Determining fundamental thermodynamic constants for seawater carbonate system models. Protocol: Uses synthetic seawater at salinity 35; temperature range 0-55°C. Data: In K* = -19.7553 at 25°C; maximum deviation in lnK* of ±0.0007.
Non-Suppressed Anion Chromatography [2] Separates and quantifies borate and silicate ions directly from water samples. Routine analysis of borate levels in drinking and reclaimed seawater. Protocol: Column: Metrosep A Supp 16; Eluent: 20 mmol/L NaOH + 1.5 mmol/L Na₂CO₃; Flow rate: 0.8 mL/min. Data: Achieves clear separation; can report concentrations in mg/L.
Voltammetric Detection [3] Measures current change from a supramolecular complex (Fc/3,4-DHBA-β-CyD) upon binding with boron. Rapid, sensitive boron detection in aqueous solutions (seawater, wastewater). Protocol: pH 8.6 (optimum); Cyclic Voltammetry in 10% CH₃OH/90% H₂O. Data: Limit of Detection (LOD): 0.16 mg B/L; Binding constant: ~1500 M⁻¹.
Sample Pretreatment for Concentration Analysis [4] Compares methods to minimize boron loss before analysis by ICP-MS. Ensuring accurate total boron concentration for paleosalinity and geochemical studies. Protocols Compared: Conventional Acid (CAM), Modified Acid with H₃PO₄ (CAM-P), Ammonium Digestion (ADM), Alkali Fusion (AFM). Data: AFM showed highest B recovery (~98%); CAM recovery was lowest (~72%).

Detailed Experimental Protocols

For researchers seeking to implement these methods, here is a deeper dive into the key protocols.

  • Potentiometric Determination of Dissociation Constants [1]: This classic method involves precise measurement of the electromotive force (EMF) in a specially designed electrochemical cell containing a borax solution in synthetic seawater. The results are reported on the "total" hydrogen ion scale. The study confirms that the dissociation constant increases linearly with temperature, and the data from this method are considered highly reliable for modeling marine carbonate chemistry.

  • Electrochemical Boron Detection with Supramolecular Complex [3]: This modern approach involves a multi-step process:

    • Synthesis of Reagent: Functionalized β-Cyclodextrin (3,4-DHBA-β-CyD) is synthesized to present a catechol group.
    • Formation of Inclusion Complex: Ferrocene (Fc) is included into the cyclodextrin cavity to form the Fc/3,4-DHBA-β-CyD complex.
    • Measurement: Cyclic Voltammetry (CV) is performed. The "current amplification" effect observed in the absence of boron is quenched when boron binds to the catechol group, forming an ester. The decrease in the amplified current at ~0.28 V is proportional to the boron concentration.
  • Critical Step: Sample Pretreatment [4]: Accurate quantification of total boron is highly dependent on sample preparation. The study rigorously compares four methods, concluding that the Alkali Fusion Method (AFM), which avoids the use of volatile hydrogen fluoride (HF), is the most effective. In AFM, the powdered sample is fused with sodium peroxide (Na₂O₂) in a zirconium crucible at high temperatures (~600°C for 1 hour). The resulting melt is then dissolved in ultrapure nitric acid, which prevents the volatilization loss of boron that plagues conventional acid digestion methods.

Workflow for Boron Speciation and Validation

The following diagram illustrates the logical relationship and workflow between the different methods discussed for validating dihydrogen borate in a seawater model.

G Start Seawater Sample A Define Model Objective Start->A B Fundamental Thermodynamics A->B For Equilibrium Constants C Concentration/Speciation Analysis A->C For Concentration Data E1 Method: Potentiometry (EMF) B->E1 D Critical Pre-step: Sample Pretreatment C->D For Total B Analysis E2 Method: Anion Chromatography C->E2 E3 Method: Voltammetry C->E3 D->E2 e.g., for IC F Obtain Validation Data: - Dissociation Constant (K*) - [Borate] / [Boric Acid] - Total Boron (BT) E1->F E2->F E3->F End Validate/Refine Seawater Model F->End

Key Insights for Researchers

Based on the gathered literature, here are the critical points to consider for your model validation:

  • Start with Established Thermodynamics: For foundational model parameters, the potentiometrically determined dissociation constants from studies like Dickson (1990) and Roy et al. (1993) remain the gold standard [1].
  • Choose an Analytical Method Based on Needs: Select a method based on your required sensitivity, speed, and equipment availability. The voltammetric method [3] offers a good balance of rapid detection and modern sensitivity, while ion chromatography [2] is a robust, standardized technique for direct ion measurement.
  • Validate Sample Preparation Above All: The most advanced analytical instrument will yield inaccurate results if boron is lost during preparation. If measuring total boron concentration is part of your validation, the Alkali Fusion Method (AFM) is highly recommended as it nearly eliminates volatilization loss [4].

References

comparative analysis dihydrogen borate detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Detection Methods

The following table summarizes key analytical methods used for boron and borate detection, which can be adapted for dihydrogen borate.

Method Basic Principle Typical Matrix Key Performance Metrics

| Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) [1] | Measurement of light emitted by excited boron atoms at specific wavelengths. | Cosmetics, complex chemical samples [1]. | LOD (for B): Not explicitly stated for dihydrogen borate. Linear Range: Not explicitly stated. Advantages: High sensitivity, multi-element capability [1]. | | Spectrophotometry with Azomethine-H [2] | Formation of a yellow-colored complex between boron and azomethine-H, measurable by absorbance. | Soil, plant tissues [2]. | LOD (for B): 0.05 μg/mL [2]. Linear Range: 0.05 - 50 μg/mL [2]. Advantages: Cost-effective, suitable for routine analysis [2]. | | Spectrophotometry with NBD-Cl [3] | Derivatization of analytes with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a chromogen. | Pharmaceuticals (not boron-specific) [3]. | LOD: Method-dependent (e.g., 0.36 μg/mL for a related drug) [3]. Linear Range: Method-dependent [3]. Advantages: High sensitivity for specific compound classes [3]. | | Capillary Electrophoresis (CE) with Borate Buffer [4] | Separation based on in-situ complexation between borate ions and polyhydroxylated analytes, altering their mobility. | Polyhydroxylated alkaloids [4]. | LOD: Method-dependent, can be improved with sweeping techniques [4]. Advantages: High separation efficiency, small sample volume [4]. |

Detailed Experimental Protocols

Here are the detailed methodologies for two key techniques that are highly relevant for detecting borate species.

ICP-OES with Microwave Digestion for Boron in Cosmetics [1]

This protocol is designed to measure total boron/borate content in a complex matrix.

  • Sample Digestion:
    • Weigh 0.2g of cosmetic sample into a microwave digestion vessel.
    • Add 2 mL of nitric acid (HNO₃) and 1 mL of hydrogen peroxide (H₂O₂).
    • Carry out microwave digestion according to a set program and allow to cool.
    • Transfer the digested solution to a plastic volumetric flask and dilute to 25 mL with water.
  • ICP-OES Operation:
    • Wavelength: Use the boron analytical spectral line at 249.772 nm or 249.678 nm.
    • Plasma Gas Flow: 12.0 L/min.
    • Auxiliary Gas Flow: 1.0 L/min.
    • Nebulizer Gas Flow: 0.8 L/min.
  • Calibration:
    • Prepare a series of boron standard solutions (e.g., 0.1 μg/mL to 10.0 μg/mL) in the same acid matrix as the samples.
    • Establish a calibration curve by measuring the intensity of these standards.

The workflow for this method is outlined below.

G Start Weigh 0.2g cosmetic sample A Add HNO₃ and H₂O₂ Start->A B Microwave Digestion A->B C Cool and Transfer B->C D Dilute to 25 mL C->D E ICP-OES Analysis D->E F Quantify against Calibration Curve E->F

Spectrophotometric Determination with On-line Methyl Borate Generation [2]

This method separates boron from the sample matrix to improve accuracy.

  • Methyl Borate Generation & Hydrolysis:
    • Combine a concentrated sulfuric acid sample solution with methanol in a 1:3 ratio. This generates methyl borate without an external heat source.
    • Strip the methyl borate using a nitrogen gas flow in a gas-liquid separator.
    • Hydrolyze the methyl borate in an ammonium-phosphate buffer solution (pH 6.8) in a second gas-liquid separator.
  • Complex Formation and Detection:
    • Combine the liquid phase from hydrolysis with an azomethine-H solution to form a yellow boron complex.
    • Measure the absorbance of this complex at 420 nm.

The continuous-flow process for this method is illustrated below.

G Sample Acidified Sample Mix Mix (1:3) Sample->Mix Methanol Methanol Methanol->Mix Ester Generate Methyl Borate Mix->Ester Separate1 Gas-Liquid Separator Ester->Separate1 Hydrolyze Hydrolyze in Buffer (pH 6.8) Separate1->Hydrolyze Separate2 Gas-Liquid Separator Hydrolyze->Separate2 React React with Azomethine-H Separate2->React Detect Detect at 420 nm React->Detect

Research and Selection Considerations

For researchers selecting an appropriate method, the following points are critical:

  • Define the Analytical Goal: Determine whether you need to measure total boron content or identify specific borate species like dihydrogen borate. Techniques like ICP-OES are excellent for total content, while CE or chromatography may be needed for speciation [5] [1] [4].
  • Consider the Sample Matrix: Complex matrices like soils, plants, or cosmetics often require robust sample preparation (like microwave digestion or methyl borate generation) to isolate boron and minimize interferences from ions like fluoride and potassium [1] [2].
  • Evaluate Required Performance: For high sensitivity and low detection limits, instrumental methods like ICP-OES are preferred. For routine analysis where cost is a factor, spectrophotometric methods are a reliable choice [1] [2].

References

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Last modified: 02-18-2024

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